molecular formula C7H13Cl2N2O3P B588895 2'-Oxo Ifosfamide-d4 CAS No. 1329497-14-4

2'-Oxo Ifosfamide-d4

Cat. No.: B588895
CAS No.: 1329497-14-4
M. Wt: 279.09
InChI Key: KJRISYCCYWZCOF-RUKOHJPDSA-N
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Description

2'-Oxo Ifosfamide-d4, also known as this compound, is a useful research compound. Its molecular formula is C7H13Cl2N2O3P and its molecular weight is 279.09. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1329497-14-4

Molecular Formula

C7H13Cl2N2O3P

Molecular Weight

279.09

IUPAC Name

2-chloro-1-[2-(2-chloroethylamino)-4,4,5,5-tetradeuterio-2-oxo-1,3,2$l^{5}

InChI

InChI=1S/C7H13Cl2N2O3P/c8-2-3-10-15(13)11(7(12)6-9)4-1-5-14-15/h1-6H2,(H,10,13)/i1D2,4D2

InChI Key

KJRISYCCYWZCOF-RUKOHJPDSA-N

SMILES

C1CN(P(=O)(OC1)NCCCl)C(=O)CCl

Synonyms

2-Chloro-1-[2-[(2-chloroethyl)amino]dihydro-2-oxido-2H-1,3,2-oxazaphosphorin-3(4H)-yl]ethanone-d4;  3-(Chloroacetyl)-N-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-amine-d4 2-Oxide; 

Origin of Product

United States

Foundational & Exploratory

The Indispensable Role of 2'-Oxo Ifosfamide-d4 in Advancing Ifosfamide Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Clinical Challenge of Ifosfamide and the Analytical Imperative

Ifosfamide, a cornerstone of chemotherapy for a spectrum of malignancies including sarcomas, lymphomas, and lung cancer, presents a significant clinical challenge due to its complex metabolic profile and narrow therapeutic window.[1][2] As a prodrug, ifosfamide requires hepatic bioactivation via cytochrome P450 (CYP) enzymes to exert its cytotoxic effects.[3][4] This metabolic cascade, however, is a double-edged sword, yielding not only the desired DNA alkylating agent, isophosphoramide mustard, but also a host of metabolites responsible for severe toxicities, such as encephalopathy and nephrotoxicity.[5][6][7] The intricate and variable nature of ifosfamide metabolism among patients necessitates precise analytical methods to unravel its pharmacokinetic and pharmacodynamic intricacies, paving the way for optimized dosing strategies that maximize efficacy while minimizing harm.[8][9]

At the heart of this analytical pursuit lies the need for robust and reliable quantification of ifosfamide and its metabolites in complex biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering unparalleled sensitivity and selectivity.[10][11] However, the accuracy of LC-MS/MS quantification is critically dependent on the use of an appropriate internal standard to correct for analytical variability. This technical guide delves into the pivotal role of 2'-Oxo Ifosfamide-d4, a deuterated analog of an oxidized ifosfamide metabolite, as an internal standard in cutting-edge ifosfamide research. We will explore the scientific rationale for its use, provide a detailed experimental framework, and illustrate the principles that underscore its necessity for generating high-fidelity bioanalytical data.

The "Perfect" Internal Standard: Why Deuterated Analogs Reign Supreme

In the world of quantitative mass spectrometry, the ideal internal standard is a chemical doppelgänger of the analyte, exhibiting virtually identical physicochemical properties throughout the entire analytical workflow—from extraction and chromatography to ionization.[1][12] Stable isotope-labeled internal standards (SIL-IS), particularly deuterated analogs where hydrogen atoms are replaced by deuterium, approach this ideal more closely than any other type of standard.[10][13] The incorporation of deuterium results in a mass shift that is readily distinguishable by the mass spectrometer, yet it imparts negligible changes to the molecule's polarity, solubility, and chromatographic retention time.[14] This ensures that the analyte and its deuterated internal standard co-elute and experience the same degree of ion suppression or enhancement in the mass spectrometer's source, a phenomenon known as matrix effects.[14] By normalizing the analyte's signal to that of its co-eluting, isotopically-labeled counterpart, this compound provides a self-validating system for accurate and precise quantification, effectively canceling out variations in sample preparation and instrument response.

The use of this compound is particularly pertinent to the study of ifosfamide's metabolic fate. As an oxidized metabolite itself, 2'-Oxo Ifosfamide is a key analyte in understanding the broader metabolic pathways of the parent drug. Therefore, its deuterated analog serves as the ideal internal standard for its own quantification in metabolic profiling and pharmacokinetic studies.

Bioanalytical Workflow for 2'-Oxo Ifosfamide Quantification: A Step-by-Step Protocol

The following protocol outlines a robust LC-MS/MS method for the quantification of 2'-Oxo Ifosfamide in human plasma, employing this compound as the internal standard. This workflow is designed to be a self-validating system, ensuring data integrity and reproducibility.

Preparation of Standards and Quality Controls
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 2'-Oxo Ifosfamide and this compound in LC-MS grade methanol to prepare individual stock solutions.

  • Working Standard Solutions: Serially dilute the 2'-Oxo Ifosfamide primary stock solution with a 50:50 (v/v) mixture of methanol and water to prepare a series of working standard solutions for the calibration curve (e.g., ranging from 1 ng/mL to 1000 ng/mL).

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with the same methanol/water mixture to a final concentration of 100 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking blank human plasma with the appropriate working standard solutions.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting small molecules from plasma.

  • Aliquoting: To 100 µL of plasma sample (calibrator, QC, or unknown) in a microcentrifuge tube, add 10 µL of the 100 ng/mL this compound internal standard working solution.

  • Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.

  • Vortexing: Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A).

Causality Insight: The use of a deuterated internal standard is critical at this stage. Any variability in sample volume, protein precipitation efficiency, or loss during evaporation and reconstitution will affect both the analyte and the internal standard equally, thus preserving the accuracy of their ratio.

LC-MS/MS Analysis

The following are typical starting conditions that should be optimized for the specific instrumentation used.

  • Liquid Chromatography (LC) System: An ultra-high performance liquid chromatography (UPLC) system is recommended for optimal resolution and speed.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) is a suitable choice for separating 2'-Oxo Ifosfamide.

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A gradient from 5% to 95% B over a few minutes is a good starting point for method development.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer (MS) System: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM)

Causality Insight: The chromatographic separation is designed to resolve the analyte from other endogenous plasma components, reducing matrix effects. Co-elution of 2'-Oxo Ifosfamide and this compound is essential for the internal standard to effectively compensate for any ionization variability.

Data Acquisition and Processing
  • MRM Transitions: The specific precursor-to-product ion transitions for 2'-Oxo Ifosfamide and its deuterated internal standard must be determined by direct infusion of the individual compounds into the mass spectrometer. Based on the known fragmentation of ifosfamide, the following are predicted transitions that would require experimental verification:

CompoundPrecursor Ion [M+H]⁺ (m/z)Product Ion (Quantifier) (m/z)Product Ion (Qualifier) (m/z)
2'-Oxo Ifosfamide275.0Predicted: 154.0Predicted: 92.1
This compound279.1Predicted: 158.0Predicted: 96.1
  • Data Analysis: The peak areas of the quantifier ions for both 2'-Oxo Ifosfamide and this compound are integrated. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the nominal concentration of the calibrators. The concentrations of the QC and unknown samples are then calculated from this curve.

Visualizing the Workflow and Rationale

To better illustrate the interconnectedness of the experimental steps and the logic behind using a deuterated internal standard, the following diagrams are provided.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing cluster_key Key Principle Plasma Plasma Sample Spike Spike with This compound (IS) Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC UPLC Separation (C18 Column) Reconstitute->LC MS Tandem Mass Spec (MRM Detection) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Area Ratio (Analyte/IS) Integrate->Ratio Calibrate Generate Calibration Curve Ratio->Calibrate Quantify Quantify Unknowns Calibrate->Quantify Key Analyte and IS are processed identically, ensuring the ratio remains constant despite variations in recovery or matrix effects.

Caption: Bioanalytical workflow for 2'-Oxo Ifosfamide quantification.

Internal_Standard_Logic cluster_process Analytical Process Analyte 2'-Oxo Ifosfamide (Analyte) Extraction Extraction Variability Analyte->Extraction IS This compound (Internal Standard) IS->Extraction Chromatography Co-elution Extraction->Chromatography Ionization Matrix Effects (Ion Suppression/Enhancement) Chromatography->Ionization MS_Response Mass Spec Response Ionization->MS_Response Ratio Area Ratio (Analyte / IS) MS_Response->Ratio Normalization Result Accurate Quantification Ratio->Result Leads to

Sources

Technical Guide: Deuterated Ifosfamide Metabolites for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Precision Quantitation in Complex Biological Matrices

Executive Summary

This guide addresses the bioanalytical challenges of quantifying Ifosfamide (IFO) and its metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] While Ifosfamide is a widely used alkylating agent, its narrow therapeutic index and neurotoxic side effects necessitate rigorous Therapeutic Drug Monitoring (TDM). This document details the implementation of Deuterated Internal Standards (d-IS) to correct for non-linear ionization responses and matrix effects, ensuring data integrity compliant with FDA M10 regulatory standards.

Part 1: The Mechanistic Imperative

Why Deuterated Standards?

In LC-MS/MS, the "Gold Standard" for quantification is the Stable Isotope Labeled (SIL) internal standard.[4][5] For Ifosfamide, structural analogs (e.g., cyclophosphamide) are insufficient because they do not co-elute perfectly with the analyte, leaving the method vulnerable to Matrix Effects (ME) .

However, a Senior Scientist must recognize the Deuterium Isotope Effect . Replacing Hydrogen (


H) with Deuterium (

H) slightly reduces the compound's lipophilicity.
  • The Consequence: Deuterated standards often elute slightly earlier than the unlabeled analyte on Reverse Phase (RP) columns.

  • The Risk: If a matrix suppression zone is sharp/narrow, the IS and the analyte may experience different ionization environments, nullifying the correction.

  • The Solution: Use

    
    C or 
    
    
    
    N labeled standards if available (perfect co-elution). If using Deuterated standards (e.g., Ifosfamide-d4), ensure the chromatographic gradient is shallow enough to minimize separation, or validate that the Matrix Factor (MF) is consistent between the analyte and IS.
Visualization: The Matrix Effect Correction Logic

The following diagram illustrates how a co-eluting d-IS corrects for ion suppression, whereas a separated analog fails.

MatrixEffect cluster_suppression Matrix Suppression Zone Sample Biological Sample (Plasma/Urine) Extract Extraction (LLE/PPT) Sample->Extract IonSource ESI Source (Ionization) Extract->IonSource Detector Mass Spec Detector IonSource->Detector Analyte Signal (Suppressed) Phospholipids Co-eluting Phospholipids Phospholipids->IonSource Competes for Charge IS_Correct Deuterated IS (Co-elutes) IS_Correct->IonSource Suppressed Equally Ratio Constant IS_Fail Analog IS (Separated) IS_Fail->IonSource Suppressed Differently Ratio Skewed

Caption: Mechanism of Matrix Effect correction. Deuterated IS must co-elute with the analyte to experience identical ionization suppression.

Part 2: The Metabolic Landscape

Ifosfamide is a prodrug.[3] It requires bioactivation by hepatic CYP450 enzymes (primarily CYP3A4 and CYP2B6). Understanding this pathway is critical because you are often quantifying not just the parent, but the active mustard and the toxic side-products.

Key Metabolites for Analysis:
  • 4-Hydroxyifosfamide (4-OH-IFO): The unstable precursor to the active mustard. Note: Due to instability, this is often stabilized with semicarbazide during collection.

  • 2-Dechloroethylifosfamide (2-DCE) & 3-Dechloroethylifosfamide (3-DCE): Neurotoxic metabolites resulting from N-dechloroethylation.

  • Isophosphoramide Mustard (IPM): The active alkylating agent.[3]

IfosfamideMetabolism IFO Ifosfamide (Parent Drug) CYP CYP3A4 / CYP2B6 IFO->CYP FourOH 4-Hydroxyifosfamide (Unstable) CYP->FourOH 4-Hydroxylation (Activation) TwoDCE 2-Dechloroethylifosfamide (2-DCE) CYP->TwoDCE N-Dechloroethylation (Side Chain Oxidation) ThreeDCE 3-Dechloroethylifosfamide (3-DCE) CYP->ThreeDCE Aldo Aldophosphamide FourOH->Aldo Equilibrium Mustard Isophosphoramide Mustard (Active Agent) Aldo->Mustard Beta-elimination Acrolein Acrolein (Urotoxic) Aldo->Acrolein Chloroacet Chloroacetaldehyde (Neurotoxic) TwoDCE->Chloroacet ThreeDCE->Chloroacet

Caption: Ifosfamide metabolic pathways showing activation (4-OH) and neurotoxic deactivation (DCEs).

Part 3: Analytical Strategy & Protocol

Internal Standard Selection

Do not use a single Internal Standard (e.g., IFO-d4) to quantify all metabolites. The chemical properties of the dechloroethylated metabolites (2-DCE, 3-DCE) differ significantly from the parent.

  • Recommendation: Use a "Cocktail" of deuterated standards.

  • Cross-Talk Check: Ensure the IFO-d4 does not contain unlabeled IFO impurities (>0.5%) and that the mass transition of the IS does not overlap with the isotope envelope of the analyte.

MRM Transitions (Optimized)

The following table summarizes the Multiple Reaction Monitoring (MRM) transitions. Note: Deuterated standards usually have a +4 to +6 mass shift.

AnalytePrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)Internal Standard
Ifosfamide 261.1154.03020Ifosfamide-d4
2-DCE 213.1168.032182-DCE-d4
3-DCE 213.192.032223-DCE-d4
Ifosfamide-d4 265.1158.03020(Self)
Sample Preparation Protocol (Liquid-Liquid Extraction)

While Protein Precipitation (PPT) is faster, Liquid-Liquid Extraction (LLE) is superior for Ifosfamide to remove phospholipids that cause ion suppression.

Reagents:

  • Extraction Solvent: Ethyl Acetate or Dichloromethane.

  • Reconstitution Solution: 0.1% Formic Acid in Water/Acetonitrile (90:10).

Step-by-Step Workflow:

  • Aliquot: Transfer 100 µL of plasma into a glass tube.

  • Spike IS: Add 20 µL of Mixed Deuterated IS Working Solution (500 ng/mL). Vortex 10s.

  • Extract: Add 1.5 mL Ethyl Acetate.

  • Agitate: Mechanical shaker for 10 min at high speed.

  • Separate: Centrifuge at 4000 rpm for 5 min at 4°C.

  • Transfer: Transfer the organic (upper) layer to a clean tube.

  • Evaporate: Dry under Nitrogen stream at 40°C.

  • Reconstitute: Add 100 µL Reconstitution Solution. Vortex 1 min.

  • Inject: Inject 5-10 µL into LC-MS/MS.

Part 4: Validation Parameters (FDA M10)

To ensure the method is authoritative, it must be validated against the ICH M10 Bioanalytical Method Validation guidelines.

Stability Assessment

Ifosfamide is relatively stable, but 4-OH-Ifosfamide is not.

  • Bench-top Stability: 4 hours at ambient temperature.

  • Freeze-Thaw: Validate for 3 cycles at -80°C.

  • Autosampler Stability: 24 hours at 10°C (Crucial for large batches).

Matrix Effect (ME) Calculation

You must quantify the Matrix Factor (MF) for both analyte and IS.



  • Acceptance Criteria: The CV of the IS-Normalized MF calculated from 6 different lots of matrix must be < 15% .[6]

References

  • FDA/ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[7] [Link]

  • Kerbusch, T., et al. (2001). Quantification of ifosfamide and its dechloroethylated metabolites in human plasma by liquid chromatography-mass spectrometry. Journal of Chromatography B. [Link]

  • Granvil, C. P., et al. (1999). Metabolism of ifosfamide. Drug Metabolism Reviews. [Link]

  • Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry. [Link]

  • Wang, S., et al. (2007). Deuterium isotope effect on the retention time of analytes in liquid chromatography-mass spectrometry. Journal of Chromatography B. [Link]

Sources

Technical Guide: Stable Isotope Labeled 2'-Oxo Ifosfamide Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the application, synthesis, and analytical validation of Stable Isotope Labeled (SIL) 2'-Oxo Ifosfamide , a critical reference standard for quantifying the oxidative deactivation pathways of the alkylating agent Ifosfamide.

Executive Summary & Chemical Identity

2'-Oxo Ifosfamide (also known as 3-chloroacetyl-ifosfamide) represents a specific oxidative metabolite of the chemotherapy prodrug Ifosfamide. Unlike the bioactivation pathway (4-hydroxylation) or the neurotoxic dechloroethylation pathway, the formation of 2'-Oxo Ifosfamide represents a direct deactivation route via side-chain oxidation.

For accurate pharmacokinetic (PK) profiling, particularly in complex matrices like human plasma or urine, a Stable Isotope Labeled (SIL) internal standard (e.g., 2'-Oxo Ifosfamide-d4 or -13C ) is required to compensate for the significant matrix effects and ionization suppression observed in LC-MS/MS analysis of oxazaphosphorines.

Chemical Specifications
FeatureDescription
Common Name 2'-Oxo Ifosfamide
Systematic Name 2-chloro-1-[2-(2-chloroethylamino)-2-oxo-1,3,2λ⁵-oxazaphosphinan-3-yl]ethanone
CAS Number 119670-13-2 (Unlabeled)
Molecular Formula C₇H₁₃Cl₂N₂O₃P (Unlabeled: MW 275.07 g/mol )
Structural Change Oxidation of the N3-chloroethyl group (-CH₂CH₂Cl) to a chloroacetyl group (-C(=O)CH₂Cl).[1][2]
SIL Analog This compound (Recommended: Deuterium labeling on the intact chloroethyl side chain or the oxazaphosphorine ring to prevent back-exchange).

Metabolic Context & Rationale

Understanding the placement of 2'-Oxo Ifosfamide in the metabolic landscape is vital for interpreting PK data. Ifosfamide is a prodrug requiring hepatic activation.

Metabolic Pathway Diagram

The following diagram illustrates the competing pathways: Activation (4-OH), Neurotoxicity (Dechloroethylation), and Deactivation (2'-Oxo formation).

IfosfamideMetabolism IFO Ifosfamide (Prodrug) OH_IFO 4-Hydroxy-Ifosfamide (Active Metabolite) IFO->OH_IFO CYP3A4 (Activation) DCE Dechloroethyl-Ifosfamide (Inactive) IFO->DCE CYP3A4/2B6 (Dechloroethylation) OXO 2'-Oxo Ifosfamide (Inactive/Deactivation) IFO->OXO Side-Chain Oxidation (Deactivation) MUSTARD Isophosphoramide Mustard (DNA Alkylating Agent) OH_IFO->MUSTARD Spontaneous CAA Chloroacetaldehyde (Neurotoxic) DCE->CAA Byproduct

Caption: Ifosfamide metabolic divergence. 2'-Oxo Ifosfamide represents a direct oxidation of the side chain, distinct from the dechloroethylation pathway that generates neurotoxic chloroacetaldehyde.

Sourcing & Synthesis Strategy

Commercially available SIL 2'-Oxo Ifosfamide is rare compared to the parent drug. Researchers often face a "Make vs. Buy" decision.

Option A: Custom Synthesis (The Gold Standard)

To generate This compound , a custom synthesis approach is recommended starting from Ifosfamide-d4 .

  • Starting Material: Ifosfamide-d4 (Deuterium typically on the ring or the stable chloroethyl arm).

  • Oxidation: Selective oxidation of the N3-chloroethyl side chain using Ruthenium Tetroxide (RuO₄) or a Jones Oxidation protocol controlled to prevent ring opening.

  • Purification: Silica gel chromatography to separate the 2'-Oxo analog from the 4-Keto impurities.

Option B: Surrogate Internal Standard (The Silver Standard)

If the specific SIL metabolite is unavailable, Ifosfamide-d4 is often used as a surrogate.

  • Risk: Ifosfamide-d4 and 2'-Oxo Ifosfamide have different retention times and pKa values (due to the amide functionality in 2'-Oxo).

  • Mitigation: You must demonstrate during validation that matrix effects (ion suppression/enhancement) at the retention time of 2'-Oxo Ifosfamide are equivalent to those at the retention time of Ifosfamide-d4.

Analytical Protocol: LC-MS/MS Quantification

This protocol assumes the use of a Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Waters Xevo TQ-S) coupled to UHPLC.

Sample Preparation (Protein Precipitation)

Solid Phase Extraction (SPE) is cleaner, but Protein Precipitation (PPT) is sufficient for this analyte and maximizes recovery of the polar metabolite.

  • Aliquot: 50 µL Human Plasma.

  • Spike: Add 10 µL of SIL-Internal Standard Working Solution (100 ng/mL this compound in MeOH).

  • Precipitate: Add 200 µL ice-cold Acetonitrile (containing 0.1% Formic Acid).

  • Vortex/Centrifuge: Vortex 1 min; Centrifuge at 14,000 x g for 10 min at 4°C.

  • Dilution: Transfer supernatant and dilute 1:1 with Water (to match initial mobile phase).

Chromatographic Conditions

The 2'-Oxo metabolite is more polar than Ifosfamide due to the carbonyl oxygen.

  • Column: Waters ACQUITY UPLC HSS T3 C18 (2.1 x 100 mm, 1.8 µm) — Selected for retention of polar metabolites.

  • Mobile Phase A: 5 mM Ammonium Formate in Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 4.0 min: 95% B

    • 5.0 min: 95% B

    • 5.1 min: 5% B (Re-equilibration)

Mass Spectrometry Parameters (MRM)

Since 2'-Oxo Ifosfamide is an amide, it protonates less readily than the amine parent, but still forms [M+H]⁺ in ESI Positive mode.

AnalytePrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)Rationale
2'-Oxo Ifosfamide 275.1 92.0 3025Characteristic aziridinium ring fragment.
2'-Oxo Ifosfamide 275.1 239.0 3018Loss of HCl (Confirmation transition).
SIL-2'-Oxo Ifosfamide-d4 279.1 96.0 3025Matches d4-labeling on the ring.

Note: If using Ifosfamide-d4 as a surrogate, monitor 265.1 → 158.1 (or similar) at the Ifosfamide retention time.

Method Validation Criteria

To ensure the reference standard is performing correctly, the following validation parameters must be met (per FDA/EMA Bioanalytical Guidelines):

ParameterAcceptance CriteriaExperimental Check
Selectivity No interfering peaks >20% of LLOQ area in 6 blank lots.Inject blank plasma from 6 donors.
Linearity r² > 0.995; Back-calculated standards within ±15%.Range: 5.0 – 5000 ng/mL.
Precision & Accuracy CV% and Bias within ±15% (±20% at LLOQ).Run QC Low, Mid, High in quintuplicate.
Matrix Factor (MF) IS-normalized MF should be close to 1.0 (0.85–1.15).Compare analyte response in post-extracted spike vs. neat solution.
Isotopic Contribution The SIL standard must not contribute >20% to the analyte LLOQ signal.Inject pure SIL standard and monitor the unlabeled transition.

References

  • Kerbusch, T., et al. (2001). "Influence of dose and infusion duration on pharmacokinetics of ifosfamide and metabolites." Drug Metabolism and Disposition, 29(7), 967–975. Link

  • Granvil, C. P., et al. (1999). "CYP3A4-mediated metabolism of ifosfamide: 2- and 3-dechloroethylation and 4-hydroxylation." Drug Metabolism and Disposition, 27(2), 227-232. Link

  • Siethoff, C., et al. (1999). "Characterization of bioactivation and inactivation pathways of ifosfamide by LC-MS/MS." Journal of Mass Spectrometry, 34(5), 421-431. Link

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration. Link

  • PubChem Compound Summary. (2024). "2'-Oxo Ifosfamide (CID 10923784)." National Center for Biotechnology Information. Link

Sources

2'-Oxo Ifosfamide-d4 MSDS and safety data sheet

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2'-Oxo Ifosfamide-d4 Safety, Handling, and Analytical Application in Metabolic Profiling[]

Executive Summary & Chemical Identity

This compound is a stable isotope-labeled derivative of 2'-oxo-ifosfamide, a metabolite formed during the oxidative biotransformation of the alkylating antineoplastic agent Ifosfamide.[] It serves as a critical Internal Standard (IS) in bioanalytical assays (LC-MS/MS) for the quantification of Ifosfamide and its oxidized metabolites in biological matrices.[]

Unlike the parent drug which requires metabolic activation to exert cytotoxicity, the 2'-oxo derivative represents a side-chain oxidation product where the methylene group ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">


 to the ring nitrogen (N3) is oxidized to a carbonyl. This modification renders the N3-side chain into a chloroacetyl group.[]
Physicochemical Data Table
PropertySpecification
Chemical Name 3-(2-Chloroacetyl)-2-[(2-chloroethyl-d4)amino]-1,3,2-oxazaphosphinan-2-oxide
Synonyms 2'-Oxo-Ifosfamide-d4; 3-(Chloroacetyl)-Ifosfamide-d4
CAS Number 1329497-14-4
Molecular Formula

Molecular Weight 279.09 g/mol
Appearance Light Brown Viscous Oil or Low-Melting Solid
Solubility Soluble in Chloroform, Methanol, DMSO
Isotopic Purity

99% deuterated forms (

)

Metabolic Context & Mechanism

To understand the utility of this compound, one must situate it within the complex metabolism of Ifosfamide.[] Ifosfamide is a prodrug activated by hepatic Cytochrome P450 enzymes (primarily CYP3A4 and CYP2B6).[][2]

The metabolism branches into two distinct pathways:[3]

  • Ring Oxidation (Activation): Hydroxylation at C4 yields 4-hydroxyifosfamide, which equilibrates to aldoifosfamide and decomposes to the active mustard.[]

  • Side-Chain Oxidation (Deactivation/Toxicity): Oxidation at the ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
    -carbon of the chloroethyl side chains.
    
    • Usually, this leads to N-dealkylation , releasing toxic chloroacetaldehyde.[]

    • However, the 2'-Oxo metabolite represents the retention of the side chain but in a highly oxidized (carbonyl) state, specifically at the N3 position.

Pathway Visualization: Ifosfamide Biotransformation

IfosfamideMetabolism IFO Ifosfamide (Parent Drug) OH_IFO 4-Hydroxy-Ifosfamide (Active Metabolite) IFO->OH_IFO CYP3A4 (Ring C4 Oxidation) SideChain_Int Side-Chain Hydroxylation (Transient) IFO->SideChain_Int CYP3A4/2B6 (Side Chain Oxidation) Mustard Isophosphoramide Mustard (DNA Alkylating Agent) OH_IFO->Mustard Spontaneous Decomposition Dechloro Dechloroethyl-Ifosfamide + Chloroacetaldehyde (Toxic) SideChain_Int->Dechloro N-Dealkylation (Major) Oxo_Met 2'-Oxo-Ifosfamide (Stable Oxidized Metabolite) SideChain_Int->Oxo_Met Carbonyl Formation (Minor) IS_D4 This compound (Internal Standard) IS_D4->Oxo_Met Quantification Reference

Figure 1: Metabolic fate of Ifosfamide.[] The 2'-Oxo metabolite is a product of side-chain oxidation, distinct from the activation pathway.[]

Safety Data Sheet (SDS) Highlights

Signal Word: DANGER

As an analog of a nitrogen mustard alkylating agent, this compound must be handled with Extreme Caution .[] It is presumed to share the mutagenic and carcinogenic properties of the parent compound.

Hazard Identification (GHS Classification)
  • Acute Toxicity (Oral): Category 3 (Toxic if swallowed).[][4][5]

  • Carcinogenicity: Category 1B (May cause cancer).[]

  • Germ Cell Mutagenicity: Category 1B (May cause genetic defects).[]

  • Reproductive Toxicity: Category 1B (May damage fertility or the unborn child).[]

Handling & Containment Protocol
  • Engineering Controls: Handle only inside a certified Chemical Fume Hood or Biosafety Cabinet (Class II, Type B2 recommended for volatiles, though this compound is non-volatile).

  • Personal Protective Equipment (PPE):

    • Respiratory: NIOSH-approved N95 or P100 respirator if outside a hood (not recommended).[]

    • Hands: Double-gloving with Nitrile (outer) and Latex/Nitrile (inner).[] Change outer gloves every 30 minutes.[]

    • Body: Tyvek® lab coat or disposable gown with cuff protection.[]

  • Decontamination:

    • Spills should be neutralized with 5% Sodium Hypochlorite (Bleach) solution to degrade the alkylating moiety, followed by water and soap.

Analytical Application: LC-MS/MS Protocol

The primary application of this compound is as an Internal Standard (IS) to correct for matrix effects, extraction efficiency, and ionization variability in quantitative assays.[]

Experimental Workflow: Plasma Extraction

Principle: Liquid-Liquid Extraction (LLE) or Protein Precipitation (PPT) is used to isolate the analyte.[] The d4-labeled standard is spiked before extraction to track recovery.[]

Reagents:

  • Stock Solution: 1 mg/mL in Methanol (Store at -20°C).

  • Working IS Solution: 100 ng/mL in Acetonitrile.

Step-by-Step Protocol:

  • Sample Aliquoting: Transfer 100 µL of plasma/serum into a 1.5 mL Eppendorf tube.

  • IS Spiking: Add 10 µL of This compound Working Solution . Vortex for 10 seconds.[]

    • Scientific Rationale: Spiking before protein precipitation ensures the IS binds to proteins and extracts exactly like the analyte.

  • Protein Precipitation: Add 300 µL of ice-cold Acetonitrile (ACN).

  • Agitation: Vortex vigorously for 2 minutes.

  • Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Reconstitution: Transfer supernatant to a clean vial. Evaporate to dryness under

    
     stream (if concentrating) or inject directly if sensitivity allows. Reconstitute in Mobile Phase A/B (50:50).
    
LC-MS/MS Parameters (Guideline)
ParameterSetting
Column C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Ionization ESI Positive Mode (+ve)
MRM Transition (Analyte) 2'-Oxo Ifosfamide:[] 275.1

134.0 (Typical fragment)
MRM Transition (IS) This compound: 279.1

138.0 (Mass shift +4)
Analytical Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (100 µL) Spike Spike IS: This compound Sample->Spike Precip Protein Precip (ACN 3:1) Spike->Precip Centrifuge Centrifuge 14k g, 10 min Precip->Centrifuge Inject Injection Centrifuge->Inject Separation C18 Separation Inject->Separation Detection MRM Detection (279.1 -> 138.0) Separation->Detection

Figure 2: Standardized sample preparation workflow ensuring accurate quantification using the deuterated internal standard.[]

Storage and Stability

  • Storage Temperature: -20°C (Long term).

  • Atmosphere: Inert gas (Argon or Nitrogen) recommended; the compound is hygroscopic.[]

  • Solution Stability:

    • Stock solutions in Methanol are stable for ~6 months at -20°C.[]

    • Avoid repeated freeze-thaw cycles.[] Aliquot stock upon initial reconstitution.[]

    • Warning: In aqueous buffers (pH > 7.5), the oxazaphosphorine ring may undergo hydrolysis. Keep autosampler temperature at 4°C during analysis.

References

  • Toronto Research Chemicals. (2024).[][6] this compound Safety Data Sheet & Product Specification. Retrieved from []

  • Kerbusch, T., et al. (2001). "Clinical pharmacokinetics and pharmacodynamics of ifosfamide and its metabolites." Clinical Pharmacokinetics, 40(6), 41-62.[] Link

  • Goodman & Gilman. (2018).[] The Pharmacological Basis of Therapeutics. "Cytotoxic Agents: Alkylating Drugs."[][2] McGraw-Hill Education.[]

  • Fisher Scientific. (2023).[] Ifosfamide Safety Data Sheet. Retrieved from []

  • Cayman Chemical. (2024).[][4] Ifosfamide Metabolite Standards - Product Guide. Retrieved from []

Sources

Technical Guide: 2'-Oxo Ifosfamide-d4 in Pharmacokinetic Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2'-Oxo Ifosfamide-d4 Price and Suppliers USA Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Bioanalytical Scientists, DMPK Leads

Tracing Neurotoxicity: Metabolic Pathways, Analytical Protocols, and Strategic Sourcing

Executive Summary

In the development and monitoring of oxazaphosphorine alkylating agents, Ifosfamide presents a unique challenge due to its bifurcated metabolism. While 4-hydroxylation leads to therapeutic efficacy, N-dechloroethylation generates Chloroacetaldehyde (CAA) , a metabolite directly linked to severe neurotoxicity and nephrotoxicity.

This compound (Deuterated 3-(Chloroacetyl)-ifosfamide) serves as a critical Internal Standard (IS) for the precise quantification of these metabolic pathways. Unlike generic internal standards, this isotopologue mirrors the physicochemical properties of the specific side-chain oxidized metabolites, ensuring data integrity in LC-MS/MS assays. This guide provides a technical deep-dive into the compound's utility, validated experimental protocols, and a verified sourcing landscape for US-based researchers.

Chemical & Metabolic Intelligence

The Metabolic Bifurcation

Ifosfamide is a prodrug that requires hepatic activation.[1] Its clinical profile is defined by the competition between two distinct cytochrome P450 pathways:

  • Bioactivation (Therapeutic): Mediated primarily by CYP3A4, hydroxylation at the ring C-4 position yields 4-hydroxyifosfamide, which tautomerizes to aldoifosfamide and eventually releases the active Isophosphoramide Mustard .

  • N-Dechloroethylation (Toxicogenic): Mediated by CYP3A4 and CYP2B6, oxidation of the chloroethyl side chains leads to the release of Chloroacetaldehyde (neurotoxic) and the formation of dechloroethylated metabolites.

2'-Oxo Ifosfamide represents a specific oxidation state of the side chain (conversion of the ethyl group to an acetyl group) often utilized as a surrogate marker or specific impurity in metabolic profiling.

Pathway Visualization

The following diagram illustrates the metabolic fate of Ifosfamide, highlighting the divergence between activation and toxicity.

Ifosfamide_Metabolism IFO Ifosfamide (Prodrug) CYP_Act CYP3A4 (Activation) IFO->CYP_Act CYP_Tox CYP3A4 / CYP2B6 (Deactivation) IFO->CYP_Tox OH_IFO 4-Hydroxy-Ifosfamide CYP_Act->OH_IFO C-4 Hydroxylation Oxo_Met 2'-Oxo Ifosfamide (Side-chain Oxidation) CYP_Tox->Oxo_Met Side-chain Oxidation Aldo Aldoifosfamide OH_IFO->Aldo Tautomerization Mustard Isophosphoramide Mustard (DNA Alkylation) Aldo->Mustard Beta-elimination Acrolein Acrolein (Urotoxic) Aldo->Acrolein DCE Dechloroethyl-Ifosfamide Oxo_Met->DCE Cleavage CAA Chloroacetaldehyde (Neurotoxic) Oxo_Met->CAA Release

Figure 1: Metabolic fate of Ifosfamide. The 2'-Oxo species represents a critical oxidation intermediate on the toxicogenic pathway.

The Deuterium Advantage (d4)

Why Use this compound?

In quantitative bioanalysis (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting matrix effects, extraction efficiency, and ionization variability.

  • Mass Shift (+4 Da): The d4 label (typically on the chloroethyl side chain) provides a mass shift of +4 Daltons. This is critical because Ifosfamide and its metabolites contain Chlorine (

    
     and 
    
    
    
    ), which creates a complex isotopic pattern. A +4 shift ensures the IS signal does not overlap with the M+2 or M+4 natural isotopes of the analyte.
  • Co-Elution: As an isotopologue, the d4 variant co-elutes with the target analyte, experiencing the exact same ionization suppression or enhancement from the biological matrix (plasma/urine) at that specific retention time.

Experimental Protocol: LC-MS/MS Quantification

Objective: Quantification of Ifosfamide and metabolites in human plasma using this compound as an Internal Standard.

Reagents & Preparation
  • Stock Solution: Dissolve 1 mg of this compound in 1 mL of Methanol (1 mg/mL). Store at -20°C.

  • Working IS Solution: Dilute stock to 100 ng/mL in 50:50 Methanol:Water.

Sample Extraction (Protein Precipitation)
  • Aliquot: Transfer 50 µL of patient plasma into a 1.5 mL centrifuge tube.

  • IS Addition: Add 20 µL of Working IS Solution (this compound). Vortex briefly.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.

  • Agitation: Vortex vigorously for 30 seconds.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the clear supernatant to an LC vial with an insert.

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 4 minutes.

  • Detection: Electrospray Ionization (ESI) Positive Mode.

Analytical Workflow Diagram

Analytical_Workflow Sample Plasma Sample (50 µL) IS Add IS: This compound Sample->IS Precip Protein Precip (ACN + 0.1% FA) IS->Precip Centrifuge Centrifuge 14,000g, 10 min Precip->Centrifuge LCMS LC-MS/MS Analysis (MRM Mode) Centrifuge->LCMS Data Quantification (Area Ratio Analyte/IS) LCMS->Data

Figure 2: Step-by-step bioanalytical workflow for plasma quantification.

Market Landscape: Suppliers & Price (USA)

The supply chain for deuterated metabolites is specialized. These compounds are typically classified as Research Use Only (RUO) and are not available from general chemical vendors.

Verified Suppliers

The following suppliers have established distribution channels in the USA.

SupplierRoleProduct Code / CatalogNotes
Toronto Research Chemicals (TRC) Primary ManufacturerO856952 The global source for this specific isotope. Ships to US via FedEx or distributors.
Fisher Scientific (USA) DistributorTRCO8569521MG Distributes TRC products. Easiest procurement route for US universities/pharma.
Santa Cruz Biotechnology Suppliersc-xxxxx (Inquire)Often lists "2'-Oxo Ifosfamide" (unlabeled); verify d4 availability.
BOC Sciences Supplier1329497-14-4 US-based office (Shirley, NY). Good for custom synthesis requests.
C/D/N Isotopes SpecialistInquireCanadian specialist in deuterated compounds; ships seamlessly to US.
Price Analysis & Lead Times

Note: Prices are estimates for the US market and subject to fluctuation based on synthesis batch availability.

  • This compound (1 mg):

    • Price Range: $450.00 – $750.00 USD

    • Format: Neat oil or solid (hygroscopic).

    • Lead Time: 1-2 weeks (if in stock at TRC); 4-6 weeks (if backordered/synthesis required).

  • Unlabeled Reference Standard (2'-Oxo Ifosfamide):

    • Price Range: $150.00 – $300.00 USD (per 10-50 mg).

Procurement Strategy: For US-based researchers, ordering through Fisher Scientific (referencing the TRC part number) is often the most streamlined path to avoid direct customs paperwork, though a direct account with TRC often yields lower pricing.

Quality Assurance in Sourcing

When sourcing this compound, verify the following on the Certificate of Analysis (CoA):

  • Isotopic Enrichment: Must be ≥ 98% atom % D. Lower enrichment leads to "cross-talk" in the mass spec channel of the unlabeled analyte.

  • Chemical Purity: ≥ 95%. Impurities can suppress ionization.

  • Position of Label: Confirm the deuterium is on the chloroethyl side chain or ring positions that are stable and not subject to metabolic exchange (e.g., acidic protons).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3690, Ifosfamide. Retrieved from [Link]

  • Kerbusch, T., et al. (2001). Clinical pharmacokinetics and pharmacodynamics of ifosfamide and its metabolites. Clinical Pharmacokinetics. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Establishing Robust MRM Transitions for the Quantification of 2'-Oxo Ifosfamide-d4 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the development of a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of 2'-Oxo Ifosfamide-d4. As a deuterated internal standard, this compound is critical for the accurate quantification of its unlabeled counterpart, a key metabolite of the chemotherapeutic agent Ifosfamide. We delve into the rationale behind the selection of Multiple Reaction Monitoring (MRM) transitions, offering a detailed experimental protocol for sample preparation, chromatographic separation, and mass spectrometric detection. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable bioanalytical method for Ifosfamide and its metabolites.

Introduction: The Critical Role of Internal Standards in Ifosfamide Bioanalysis

Ifosfamide is a widely used alkylating agent in the treatment of various cancers.[1] Being a prodrug, Ifosfamide undergoes complex metabolic activation and detoxification pathways, leading to the formation of numerous metabolites.[1][2] The accurate quantification of these metabolites is paramount for understanding the drug's pharmacokinetics, optimizing therapeutic efficacy, and minimizing toxicity.[1]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity and specificity. A cornerstone of accurate and precise quantification by LC-MS/MS is the use of stable isotope-labeled internal standards (SIL-IS).[1] Deuterated internal standards, such as this compound, are chemically identical to the analyte of interest, ensuring they co-elute chromatographically and exhibit similar ionization behavior. This allows for the correction of variability introduced during sample preparation and analysis, such as matrix effects and instrument fluctuations.

2'-Oxo Ifosfamide is a ketone metabolite of Ifosfamide. The use of its deuterated analog, this compound, as an internal standard is essential for the reliable quantification of the native metabolite in biological matrices. This application note focuses on the crucial step of identifying and optimizing the MRM transitions for this compound, a prerequisite for developing a robust quantitative assay.

The Principles of Multiple Reaction Monitoring (MRM)

MRM is a highly specific and sensitive scanning mode used in tandem mass spectrometry. It involves the selection of a specific precursor ion in the first quadrupole (Q1), its fragmentation in the collision cell (Q2), and the detection of a specific product ion in the third quadrupole (Q3). This two-stage mass filtering significantly reduces background noise and enhances the signal-to-noise ratio for the analyte of interest.

The selection of an appropriate MRM transition (precursor ion → product ion) is critical for the success of a quantitative LC-MS/MS method. The precursor ion is typically the protonated molecule [M+H]⁺ in positive ionization mode. The product ion should be a stable and abundant fragment that is characteristic of the precursor ion.

Deducing the MRM Transitions for this compound

3.1. Precursor Ion Selection

In positive electrospray ionization (ESI+), this compound is expected to readily form a protonated molecule, [M+H]⁺.

  • Molecular Formula of 2'-Oxo Ifosfamide: C₇H₁₅Cl₂N₂O₂P

  • Monoisotopic Mass of 2'-Oxo Ifosfamide: 276.02 g/mol

  • Monoisotopic Mass of this compound: 280.04 g/mol (assuming 4 deuterium atoms on the chloroethyl side chain)

  • Predicted Precursor Ion (Q1): m/z 281.0

3.2. Product Ion Selection (Q3)

The fragmentation of the protonated this compound is predicted to follow pathways similar to those of Ifosfamide and 4-Ketocyclophosphamide.[2] The primary fragmentation is expected to occur at the oxazaphosphorine ring and the chloroethyl side chains.

Based on the fragmentation of analogous compounds, two prominent product ions are proposed:

  • Loss of the deuterated chloroethyl chain: This fragmentation would result in a product ion that is common to other Ifosfamide metabolites.

  • Cleavage of the oxazaphosphorine ring: This can lead to several characteristic fragments.

A detailed fragmentation study of cyclophosphamide and ifosfamide revealed major fragmentation pathways involving the elimination of ethylene and cleavage of the P-N bond.[2] For keto-metabolites, fragmentation is expected to be similar.

Therefore, we propose the following primary MRM transitions for optimization:

AnalytePrecursor Ion (Q1) m/zProposed Product Ions (Q3) m/z
This compound281.0157.0
106.0

The final selection of the most intense and stable product ion should be confirmed through experimental infusion and fragmentation of the this compound standard on the specific mass spectrometer being used.

Experimental Protocol

This section outlines a detailed protocol for the analysis of this compound using LC-MS/MS.

4.1. Materials and Reagents

  • This compound certified reference standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Human plasma (K₂EDTA)

4.2. Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for extracting small molecules from biological matrices.

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of a working solution of this compound in methanol.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

4.3. Liquid Chromatography Conditions

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate for 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

4.4. Mass Spectrometry Conditions

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage 5500 V
Temperature 500°C
Curtain Gas 30 psi
Collision Gas Nitrogen

4.5. Optimized MRM Transitions and Compound Parameters

The following table summarizes the proposed and optimized MRM transitions for this compound. Note: These values should be optimized on the specific instrument being used.

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDeclustering Potential (DP) (V)Collision Energy (CE) (eV)Cell Exit Potential (CXP) (V)
This compound 281.0157.0 (Quantifier) 802510
281.0106.0 (Qualifier) 80358

Visualizing the Workflow and Fragmentation

5.1. Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample p2 Add this compound (IS) p1->p2 p3 Protein Precipitation (Acetonitrile) p2->p3 p4 Centrifugation p3->p4 p5 Evaporation p4->p5 p6 Reconstitution p5->p6 a1 LC Separation (C18 Column) p6->a1 a2 MS Detection (MRM Mode) a1->a2 d1 Quantification a2->d1

Caption: Experimental workflow for this compound analysis.

5.2. Proposed Fragmentation Pathway of this compound

fragmentation_pathway cluster_main Proposed Fragmentation of [this compound + H]⁺ cluster_fragments Product Ions parent [M+H]⁺ m/z 281.0 frag1 [C₄H₇D₄ClN₂O₂P]⁺ m/z 157.0 parent->frag1 Loss of C₂H₄Cl frag2 [C₄H₇N₂O₂P]⁺ m/z 106.0 parent->frag2 Loss of C₂H₄D₄Cl₂

Caption: Proposed fragmentation of this compound.

Conclusion

This application note provides a scientifically grounded approach to establishing robust MRM transitions for the analysis of this compound. By leveraging knowledge of the fragmentation patterns of structurally related compounds, we have proposed a set of MRM transitions that can serve as a starting point for method development. The detailed experimental protocol offers a comprehensive framework for researchers to implement a sensitive and specific LC-MS/MS assay for the quantification of this important internal standard, thereby enhancing the accuracy and reliability of Ifosfamide bioanalysis.

References

  • de Jonge, M. E., et al. (2004). Quantification of Cyclophosphamide and Its Metabolites in Urine Using Liquid chromatography/tandem Mass Spectrometry. Rapid Communications in Mass Spectrometry, 18(13), 1472-8. [Link]

  • Struck, R. F., et al. (1975). Isolation and Mass Spectral Identification of Blood Metabolites of Cyclophosphamide: Evidence for Phosphoramide Mustard as the Biologically Active Metabolite. Cancer Research, 35(11 Pt 1), 3160-7. [Link]

  • Griske, M., et al. (1994). The determination of cyclophosphamide and its metabolites in blood plasma as stable trifluoroacetyl derivatives by electron capture chemical ionization gas chromatography/mass spectrometry. Biological Mass Spectrometry, 23(3), 149-58. [Link]

  • Anderson, L. W., et al. (1996). Rapid Quantitation of Cyclophosphamide Metabolites in Plasma by Liquid Chromatography-Mass Spectrometry. Journal of Mass Spectrometry, 31(1), 83-6. [Link]

  • Kalhorn, T. F., et al. (1999). Analysis of cyclophosphamide and five metabolites from human plasma using liquid chromatography-mass spectrometry and gas chromatography-nitrogen-phosphorus detection. Journal of Chromatography B: Biomedical Sciences and Applications, 732(2), 287-98. [Link]

  • Li, F., et al. (2010). Comparative Metabolism of Cyclophosphamide and Ifosfamide in the Mouse Using UPLC-ESI-QTOFMS-Based Metabolomics. Biochemical Pharmacology, 80(7), 1063-74. [Link]

  • Onorato, J. M., et al. (2009). Detection and quantification of (R) and (S)-dechloroethylifosfamide metabolites in plasma from children by enantioselective LC/MS/MS. Chirality, 21(6), 674-80. [Link]

  • Torres, L. M., et al. (2015). A New Method to Quantify Ifosfamide Blood Levels Using Dried Blood Spots and UPLC-MS/MS in Paediatric Patients with Embryonic Solid Tumours. Molecules, 20(11), 20560-71. [Link]

  • Hu, P., et al. (2005). Tandem mass spectrometric analysis of cyclophosphamide, ifosfamide and their metabolites. Rapid Communications in Mass Spectrometry, 19(18), 2581-90. [Link]

Sources

A Robust Protein Precipitation and LC-MS/MS Method for the Quantification of 2'-Oxo Ifosfamide Utilizing a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Bioanalytical Extraction of 2'-Oxo Ifosfamide from Human Plasma

Abstract

This application note provides a detailed, high-throughput protocol for the extraction and quantification of 2'-Oxo Ifosfamide, a significant metabolite of the chemotherapeutic agent Ifosfamide, from human plasma. The method employs a streamlined protein precipitation (PP) technique for sample cleanup, which is both rapid and efficient, making it ideal for clinical research and therapeutic drug monitoring (TDM). Central to the method's accuracy and precision is the use of 2'-Oxo Ifosfamide-d4 as a stable isotope-labeled internal standard (SIL-IS). This approach ensures reliable correction for matrix effects and procedural variability inherent in bioanalytical workflows. The subsequent analysis is performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for sensitive and selective quantification of small molecules in complex biological matrices.[1][2]

Principle of the Method: The Rationale for Key Experimental Choices

The accurate measurement of drug metabolites in plasma is fundamental to understanding pharmacokinetic profiles, optimizing dosing, and ensuring patient safety. This protocol is built on two core principles: efficient sample preparation and the mitigation of analytical variability.

1.1 Protein Precipitation: A Strategy for High-Throughput Sample Cleanup

Plasma is a complex matrix containing a high concentration of proteins that can interfere with downstream analysis by fouling analytical columns and causing ion suppression in the mass spectrometer.[3] Protein precipitation is a widely used technique that leverages the principle of solvent-induced denaturation.[4] By adding a water-miscible organic solvent, such as acetonitrile, the hydration layer surrounding the protein molecules is disrupted. This change in solvation drastically reduces protein solubility, causing them to precipitate out of the solution.[4] The precipitated proteins are then easily removed by centrifugation, leaving the analyte and internal standard in the supernatant, ready for analysis. This method is favored for its simplicity, speed, and cost-effectiveness, allowing for the processing of a large number of samples simultaneously.[4]

1.2 this compound: The Gold Standard for Internal Standardization

Quantitative mass spectrometry is susceptible to variations arising from the sample preparation process and the analytical instrumentation itself.[1] An ideal internal standard (IS) is a compound added at a known concentration to every sample, which behaves identically to the analyte throughout the entire workflow.[5] A stable isotope-labeled internal standard, where several hydrogen atoms in the analyte molecule are replaced with deuterium, is considered the "gold standard" for bioanalysis.[1][6]

This compound is chemically identical to the native 2'-Oxo Ifosfamide, ensuring it has the same extraction recovery, chromatographic retention time, and ionization response in the mass spectrometer.[5][7] Because it co-elutes perfectly with the analyte, it experiences the exact same matrix effects (ion suppression or enhancement).[8] However, due to its slightly higher mass, it is easily distinguished by the mass spectrometer. By calculating the ratio of the analyte's signal to the IS's signal, any variability introduced during the extraction, injection, or ionization is effectively normalized, leading to superior accuracy and precision.[1][7]

Materials and Reagents

Item Description/Supplier Notes
Analytes & Standards
2'-Oxo IfosfamideReference standard, purity ≥98%Source from a reputable chemical supplier.
This compoundDeuterated standard, isotopic purity ≥98%To be used as the internal standard (IS).
Solvents & Chemicals
Acetonitrile (ACN)LC-MS gradePrimary protein precipitating agent.
Methanol (MeOH)LC-MS gradeFor preparing stock solutions.
WaterLC-MS grade or Type I ultrapureFor preparing mobile phases and working solutions.
Formic AcidLC-MS grade, ~99% purityMobile phase additive to improve ionization.
Biological Matrix
Human Plasma (K2EDTA)Pooled, drug-freeFor preparation of calibrators and quality control samples.
Labware & Equipment
Microcentrifuge Tubes1.5 mL or 2.0 mL polypropylene
96-well PlatesPolypropylene, deep-well (optional)For high-throughput processing.
Analytical BalanceReadable to 0.01 mg
PipettesCalibrated, various volumes
Vortex MixerFor sample mixing.
MicrocentrifugeRefrigerated, capable of >12,000 x g
LC-MS/MS SystemE.g., UPLC coupled to a triple quadrupole MS

Experimental Workflow Visualization

The overall workflow from sample receipt to data acquisition is summarized below.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma 1. Plasma Sample (100 µL) add_is 2. Add IS Working Solution (this compound) plasma->add_is add_acn 3. Add Precipitation Solvent (Acetonitrile, 300 µL) add_is->add_acn vortex 4. Vortex Mix (1 min) add_acn->vortex centrifuge 5. Centrifuge (12,000 x g, 10 min, 4°C) vortex->centrifuge supernatant 6. Transfer Supernatant to new vial/plate centrifuge->supernatant inject 7. Inject into LC-MS/MS System supernatant->inject data 8. Data Acquisition (MRM Mode) inject->data quant 9. Quantify using Analyte/IS Peak Area Ratio data->quant

Caption: Workflow for 2'-Oxo Ifosfamide extraction from plasma.

Detailed Experimental Protocols

4.1 Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of 2'-Oxo Ifosfamide and this compound reference standards. Dissolve each in 1.0 mL of methanol to create individual 1 mg/mL stock solutions. Store at -20°C or colder.

  • Working Standard Solutions: Prepare serial dilutions of the 2'-Oxo Ifosfamide stock solution in a 50:50 (v/v) methanol/water mixture to create working standards for the calibration curve and quality control samples.

  • Internal Standard (IS) Working Solution: Dilute the this compound stock solution in 50:50 (v/v) methanol/water to a final concentration of 100 ng/mL (or other suitable concentration depending on assay sensitivity).

4.2 Preparation of Calibration Curve (CC) and Quality Control (QC) Samples

  • Spike drug-free human plasma with the appropriate 2'-Oxo Ifosfamide working standard solutions to create a calibration curve. A typical range might be 1-1000 ng/mL.

  • Independently prepare QC samples in drug-free plasma at a minimum of three concentration levels: Low, Medium, and High (e.g., 3, 150, and 750 ng/mL).

4.3 Blood Sample Handling and Plasma Preparation

For optimal results, standardized pre-analytical procedures are critical.

  • Collection: Collect whole blood into tubes containing K2EDTA as an anticoagulant.[9]

  • Mixing: Immediately after collection, gently invert the tube 8-10 times to ensure thorough mixing with the anticoagulant.[9]

  • Centrifugation: Within two hours of collection, centrifuge the blood samples at approximately 1,200-2,000 x g for 15 minutes at 4°C.[9][10]

  • Isolation: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat layer and transfer it to a clean, labeled polypropylene tube.[9][10]

  • Storage: If not analyzed immediately, store plasma samples frozen at -80°C.

4.4 Plasma Protein Precipitation Protocol

  • Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.

  • Allow all plasma samples, calibrators, and QCs to thaw completely at room temperature. Vortex briefly to ensure homogeneity.

  • Pipette 100 µL of plasma into the corresponding labeled microcentrifuge tube.

  • Add 25 µL of the IS Working Solution (e.g., 100 ng/mL this compound) to every tube except for blank matrix samples.

  • Add 300 µL of ice-cold acetonitrile to each tube. The 3:1 ratio of organic solvent to plasma is effective for precipitating the majority of proteins.[11][12]

  • Immediately cap and vortex each tube vigorously for 1 minute to ensure complete protein denaturation and precipitation.

  • Centrifuge the tubes at 12,000 x g or higher for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully aspirate the clear supernatant (~350-400 µL) and transfer it to a clean autosampler vial or a 96-well plate for LC-MS/MS analysis. Be careful not to disturb the protein pellet.

4.5 Suggested LC-MS/MS Parameters

These are starting parameters and must be optimized for the specific instrument used.

Parameter Suggested Condition
LC System
ColumnC18 Reversed-Phase, e.g., 2.1 x 50 mm, 1.8 µm
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Flow Rate0.4 mL/min
GradientStart at 5% B, ramp to 95% B, re-equilibrate.
Injection Volume5 µL
MS System
Ionization ModeElectrospray Ionization, Positive (ESI+)
Analysis ModeMultiple Reaction Monitoring (MRM)
MRM TransitionsTo be determined by direct infusion of standards.

Method Performance and Validation

A robust bioanalytical method requires thorough validation. While specific data will be generated during in-lab validation, the following performance characteristics are typical for similar assays found in the literature for Ifosfamide and its analogues.[13][14][15]

Validation Parameter Typical Acceptance Criteria / Expected Performance
Linearity (r²) ≥ 0.995
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio > 10; Precision <20% CV; Accuracy ±20%
Precision (CV%) Intra- and Inter-day CV ≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) Intra- and Inter-day bias within ±15% of nominal (±20% at LLOQ)
Recovery Consistent and reproducible across QC levels.
Matrix Effect IS-normalized matrix factor should be consistent across lots.

Conclusion

This application note details a reliable and high-throughput method for the extraction of 2'-Oxo Ifosfamide from human plasma. The protein precipitation protocol is simple and rapid, while the incorporation of this compound as an internal standard ensures the highest level of accuracy and precision in the final LC-MS/MS analysis. This method is well-suited for pharmacokinetic studies and routine therapeutic drug monitoring, providing researchers and clinicians with trustworthy data to advance cancer therapy.

References

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • International Journal of Research in Pharmaceutical Sciences. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.
  • AptoChem. (n.d.). Deuterated internal standards and bioanalysis.
  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis.
  • BenchChem. (2025). Deuterated Internal Standards: The Gold Standard in Mass Spectrometry.
  • BenchChem. (2025). Application Note: High-Throughput Analysis of Ifosfamide and its Metabolites in Human Plasma using LC-MS/MS with a Deuterated In.
  • BenchChem. (2025). Application Note: Quantitative Analysis of Ifosfamide in Human Plasma by LC-MS/MS using a Deuterated Internal Standard.
  • Oliveira, R. V., et al. (2007). Enantioselective Liquid Chromatography – Mass Spectrometry Assay for the Determination of Ifosfamide and Identification of the N-Dechloroethylated Metabolites of Ifosfamide in Human Plasma. Journal of Chromatography B, 858(1-2), 155-162. Available at: [Link]

  • Abcam. (n.d.). Protein precipitation: A comprehensive guide.
  • Phenomenex. (2025). Protein Precipitation Method.
  • De Jong, A. P., et al. (2008). A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis. Journal of Chromatography B, 862(1-2), 219-226. Available at: [Link]

  • Agilent Technologies, Inc. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates.
  • Thermo Fisher Scientific. (n.d.). Protein Precipitation Plates.
  • BenchChem. (2025). A Comparative Guide to the Extraction of Ifosfamide and its Deuterated Analog from Biological Matrices.
  • BenchChem. (2025). Application Note: High-Throughput Quantification of Ifosfamide in Human Plasma using a Validated UPLC-MS/MS Method with.
  • Paulovich Lab, Fred Hutchinson Cancer Research Center. (2020). Processing blood samples to isolate plasma for proteomic analysis.
  • Thermo Fisher Scientific. (n.d.). Blood Plasma and Serum Preparation.

Sources

Application Note: HPLC Profiling and Quantification of 2'-Oxo Ifosfamide using Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the chromatographic behavior and quantification protocol for 2'-Oxo Ifosfamide (CAS 119670-13-2), a specific oxidized derivative of the antineoplastic agent Ifosfamide. Unlike the commonly monitored 4-keto-ifosfamide (ring oxidation), 2'-Oxo Ifosfamide represents a side-chain oxidation product (typically a chloroacetyl derivative) often monitored as a degradation impurity or specific metabolite.

This protocol utilizes 2'-Oxo Ifosfamide-d4 as a stable isotope-labeled internal standard (SIL-IS). Critical attention is given to the Deuterium Isotope Effect , which can cause the deuterated standard to elute slightly earlier than the non-deuterated analyte on high-efficiency Reverse Phase (RP) columns.

Chemical Context & Target Analytes[1][2][3][4][5][6]

Understanding the polarity shift is essential for predicting retention times (RT).

CompoundDescriptionChemical NaturePredicted RP-HPLC Behavior
Ifosfamide (IFO) Parent DrugModerate Lipophilicity (LogP ~0.8)Retained well on C18.
2'-Oxo Ifosfamide AnalyteMore Polar than IFO due to the carbonyl group on the side chain (Chloroacetyl moiety).Elutes earlier than Ifosfamide.
This compound Internal StandardDeuterated analog (4 Deuteriums).Co-elutes with analyte (potentially <0.05 min shift).
Structural Insight

While 4-ketoifosfamide involves oxidation at the C4 ring position, 2'-Oxo Ifosfamide typically refers to the oxidation of the chloroethyl side chain to a chloroacetyl group. This modification increases the polar surface area, significantly reducing retention time in reverse-phase chromatography compared to the parent drug.

MetabolicPathway cluster_legend Chromatographic Separation Order (RP-C18) IFO Ifosfamide (Parent) CYP CYP450 / Oxidation IFO->CYP Oxo2 2'-Oxo Ifosfamide (Side-Chain Oxidation) Target Analyte CYP->Oxo2 Side-chain Oxidation Keto4 4-Keto Ifosfamide (Ring Oxidation) Isomer CYP->Keto4 Ring C4 Oxidation Legend Order of Elution: 4-Keto < 2'-Oxo < Ifosfamide

Figure 1: Structural relationship and chromatographic separation logic. Oxidation increases polarity, causing earlier elution.

Experimental Protocol: LC-MS/MS Method

Reagents & Materials[5]
  • Analyte: 2'-Oxo Ifosfamide (Reference Standard).

  • Internal Standard: this compound (Isotopic purity >99%).

  • Column: Waters ACQUITY UPLC HSS T3 C18 (2.1 x 100 mm, 1.8 µm) or Phenomenex Kinetex C18.

    • Why HSS T3? This column is designed to retain polar compounds (like oxo-metabolites) better than standard C18, preventing them from eluting in the solvent void volume.

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

Chromatographic Conditions

The following gradient is designed to separate the polar 2'-oxo analyte from the parent drug and matrix interferences.

Time (min)% Mobile Phase BFlow Rate (mL/min)Phase Description
0.005%0.4Loading: High aqueous content to trap polar 2'-oxo analyte.
1.005%0.4Isocratic hold to elute salts.
6.0095%0.4Elution: Linear gradient.
7.0095%0.4Wash.
7.105%0.4Re-equilibration.
9.005%0.4End of Run.
Retention Time (RT) Expectations
  • 2'-Oxo Ifosfamide: ~3.2 - 3.5 minutes.

  • This compound: ~3.2 - 3.5 minutes (Precedes analyte by ~0.02 min).

  • Ifosfamide (Parent): ~5.5 - 6.0 minutes.

Note: The -d4 standard tracks the analyte perfectly. Any shift in the analyte RT due to matrix effects or pump fluctuations will be mirrored by the IS, preserving the relative retention time (RRT).

Mass Spectrometry Parameters (MRM)

To ensure specificity, use Multiple Reaction Monitoring (MRM).[1] The "Oxo" modification (+14 Da from oxidation, or specific mass shift depending on exact structure) requires specific transitions.

Assuming 2'-Oxo Ifosfamide MW ≈ 275 Da (based on Chloroacetyl derivative C7H13Cl2N2O3P):

CompoundPolarityPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
2'-Oxo Ifosfamide ESI (+)275.1 [M+H]+154.02520
This compound ESI (+)279.1 [M+H]+158.02520
Ifosfamide ESI (+)261.1 [M+H]+154.02525

Validation Step: Always infuse the pure standard to optimize the Collision Energy (CE) for your specific instrument (e.g., Sciex QTRAP vs. Waters Xevo).

Critical Technical Insight: The Deuterium Isotope Effect

When using This compound , you may observe that the internal standard peak apex is slightly ahead of the analyte peak.

Mechanism

Deuterium (D) has a shorter C-D bond length and lower polarizability than Hydrogen (H). This results in a slightly smaller hydrophobic surface area and weaker interaction with the C18 stationary phase.

Protocol for Integration
  • Do not force peak alignment: Do not manually shift the integration window of the IS to perfectly match the Analyte if they are naturally offset.

  • Window Setting: Set the expected RT window to ±0.2 minutes to capture both the deuterated and non-deuterated species.

  • Quantification: Use the Area Ratio (Analyte Area / IS Area). The slight RT shift does not affect the accuracy as long as both species experience the same ionization environment.

Workflow Sample Plasma/Urine Sample Spike Spike IS: This compound Sample->Spike Extract Protein Precipitation (Acetonitrile 3:1) Spike->Extract Inject Inject 5 µL into LC-MS/MS Extract->Inject Sep Separation (HSS T3 Column) Polarity-based Elution Inject->Sep Detect MRM Detection Analyte: 275 > 154 IS: 279 > 158 Sep->Detect Check Check RT Shift (Is IS < Analyte by 0.05 min?) Detect->Check Result Calculate Ratio & Quantify Check->Result

Figure 2: Bioanalytical workflow ensuring accurate quantification despite potential isotope retention shifts.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
IS Elutes >0.2 min before Analyte High organic start in gradient.Lower initial %B (e.g., start at 2% ACN) to improve focusing on the column head.
Peak Tailing Secondary interactions with silanols.Ensure Ammonium Formate buffer concentration is sufficient (5-10 mM).
Signal Suppression Matrix effects co-eluting.The -d4 IS compensates for this, but if suppression >50%, consider Liquid-Liquid Extraction (LLE) with Ethyl Acetate instead of precipitation.

References

  • PubChem. 2'-Oxo ifosfamide (Compound).[2] National Library of Medicine. Available at: [Link]

  • MacCoss Lab (Skyline). Retention Time shifts using deuterated internal standards. University of Washington. Available at: [Link]

  • Paci, A. et al. Simultaneous quantification of preactivated ifosfamide derivatives and of 4-hydroxyifosfamide by HPLC-MS/MS. Journal of Chromatography B, 2015. Available at: [Link]

Sources

High-Precision Preparation of 2'-Oxo Ifosfamide-d4 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Executive Summary

2'-Oxo Ifosfamide-d4 (Dechloroisofosfamide-d4) is the stable isotope-labeled internal standard (SIL-IS) required for the precise quantification of 2'-Oxo Ifosfamide, a major metabolite of the alkylating antineoplastic agent Ifosfamide.[1] In LC-MS/MS bioanalysis, the accuracy of metabolite profiling hinges on the integrity of this internal standard.

This guide provides a rigorous, field-proven protocol for preparing a stable stock solution of this compound in Dimethyl Sulfoxide (DMSO).[1] Unlike parent Ifosfamide, the 2'-oxo metabolite often presents as a viscous oil or semi-solid, creating unique handling challenges.[1] This protocol addresses physicochemical constraints, isotopic purity preservation, and self-validating quality control measures.[1]

Safety & Hazard Identification

WARNING: Cytotoxic Agent. 2'-Oxo Ifosfamide is an alkylating agent metabolite.[1] It must be handled with the same containment procedures as the parent drug.

  • Engineering Controls: All weighing and dissolution must occur within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood with HEPA filtration.[1]

  • PPE: Double nitrile gloves (outer pair changed immediately upon contamination), lab coat with cuffs, and safety goggles.[1]

  • Waste Disposal: All consumables (pipette tips, vials, wipes) contacting the compound must be disposed of as hazardous cytotoxic waste.[1]

Material Specifications

Chemical Standards
ComponentSpecificationCritical Note
Compound This compoundCAS: 1329497-14-4 (or 1189701-13-0 depending on labeling).MW: ~279.09 g/mol .Form: Often a pale yellow viscous oil/semi-solid.[1][2]
Solvent DMSO (Dimethyl Sulfoxide)Grade: Anhydrous, ≥99.9%.Why: DMSO is required to solubilize the polar oxazaphosphorine core while preventing hydrolysis common in aqueous buffers.
Vessels Amber Glass Vials (Silanized)Why: Protects from light; silanization prevents adsorption of the sticky oil to glass walls.
Equipment
  • Analytical Microbalance: Readability of 0.01 mg (10 µg) or better.

  • Positive Displacement Pipettes: Essential for accurate handling of viscous DMSO.[1]

  • Vortex Mixer: High-speed capability.[1]

  • Ultrasonic Bath: With temperature control (keep <30°C).

Protocol: Stock Solution Preparation

The "Quantitative Rinse" Method

Since this compound is often a viscous oil supplied in milligram quantities (e.g., 1 mg or 5 mg), traditional weighing (scooping out material) results in significant loss and inaccuracy.[1] We utilize the Quantitative Rinse Method .

Step 1: Environmental Equilibration
  • Remove the manufacturer's vial from the freezer (-20°C).

  • Allow it to equilibrate to room temperature (20-25°C) for at least 30 minutes inside a desiccator.

    • Causality: Opening a cold vial introduces condensation (water), which initiates hydrolysis of the oxazaphosphorine ring.[1]

Step 2: Solvent Addition & Dissolution
  • Inspect the Manufacturer's Certificate of Analysis (CoA).[1]

    • Scenario A (Exact Mass Specified): If the CoA states an exact mass (e.g., "1.05 mg"), you will add a calculated volume of DMSO directly to this vial.[1]

    • Scenario B (Nominal Mass): If the vial is labeled "1 mg" without specific mass data, you must perform a quantitative transfer to a pre-weighed vessel. (Proceed with Scenario B for highest rigor).

  • Place a clean, dry, amber glass vial (Target Vial) on the microbalance and tare it.[1]

  • Add approximately 200 µL of Anhydrous DMSO to the manufacturer's source vial.

  • Vortex the source vial vigorously for 60 seconds. Ensure the oil dissolves completely from the walls.

  • Transfer the solution to the Target Vial.

  • Repeat the rinse of the source vial 2 more times with 200 µL DMSO, transferring each rinse to the Target Vial.

    • Validation: This ensures >99.9% recovery of the viscous analyte.

Step 3: Gravimetric Volume Determination
  • Place the Target Vial (containing the combined DMSO rinses) back on the balance.

  • Add pure Anhydrous DMSO dropwise until the total net weight of the solution reaches the target mass.

    • Target Mass Calculation: For a 1 mg/mL solution of 1 mg standard:

      
      
      
      
      
      [1]
  • Cap tightly and vortex for 2 minutes. Invert 10 times to ensure homogeneity.

Concentration Calculation

The true concentration (


) must be corrected for purity and salt form.[1]

[1]
  • 
    :  Mass of material (if weighed directly) or Manufacturer's stated mass (if rinsing whole vial).
    
  • 
    :  Chemical purity (decimal, e.g., 0.98).[3]
    
  • 
    :  Final volume of solution (calculated via mass/density).[1]
    

Visualizing the Workflow

The following diagram illustrates the critical decision pathways and steps for the preparation and validation of the stock solution.

StockPreparation Start Start: this compound Vial Equilibrate Equilibrate to RT (Desiccator) Prevents Condensation Start->Equilibrate CheckCoA Check CoA: Exact Mass vs. Nominal? Equilibrate->CheckCoA ExactMass Scenario A: Exact Mass Listed (e.g., 1.05 mg) CheckCoA->ExactMass Exact NominalMass Scenario B: Nominal Mass (e.g., ~1 mg) CheckCoA->NominalMass Nominal DirectAdd Add Calculated DMSO Volume Directly to Source Vial ExactMass->DirectAdd QuantTransfer Quantitative Rinse (3x DMSO) Transfer to Tared Vial NominalMass->QuantTransfer Mix Vortex & Sonicate (<30°C) DirectAdd->Mix Gravimetric Gravimetric Adjustment Add DMSO to Target Mass QuantTransfer->Gravimetric Gravimetric->Mix QC QC: Isotopic Purity Check (LC-MS/MS) Mix->QC Storage Storage: -80°C Amber Vials QC->Storage

Figure 1: Decision tree for handling viscous this compound standards to ensure quantitative accuracy.

Quality Control & Self-Validation

A stock solution is only as good as its validation.[1] Perform these checks before using the stock for critical assays.

Isotopic Purity & Interference Check

Since d4 isotopes are synthesized, they may contain traces of d0 (unlabeled) material.[1] This can bias your lower limit of quantification (LLOQ).[1]

  • Prepare a "Zero Sample": Dilute the d4 stock to the working internal standard concentration (e.g., 50 ng/mL) in mobile phase.

  • Inject on LC-MS/MS: Monitor the MRM transition for the Unlabeled analyte (d0).

  • Acceptance Criteria: The signal at the d0 transition must be <20% of the LLOQ response of the unlabeled analyte.

    • Reference: Matuszewski et al. regarding matrix effects and IS interference [1].[1]

Concentration Verification

Compare the new d4 stock against a previously validated stock or a non-deuterated standard (assuming response factors are identical, which is standard practice for d4 analogs).[1]

  • Method: Prepare equimolar solutions of d4 (New) and d0 (Reference). Inject n=6.[1][4]

  • Acceptance: Area ratios should match theoretical expectations within ±5%.

Storage & Stability

ParameterRecommendationRationale
Temperature -80°C (Preferred) or -20°CMinimizes chemical degradation.[1]
Container Amber Glass, PTFE-lined capPrevents photolysis and solvent evaporation.[1]
Thawing Max 3 cyclesRepeated freeze-thaw promotes moisture ingress.[1]
Shelf Life 6 Months (DMSO)DMSO is hygroscopic; water accumulation >1% degrades ifosfamide metabolites [2].[1]

Critical Handling Note: DMSO freezes at 19°C. When retrieving from the freezer, the solution will be solid. Do not heat. Allow to thaw at room temperature and vortex vigorously to re-homogenize, as cryo-concentration gradients occur during freezing.[1]

Bioanalytical Application (LC-MS/MS)

When using this stock to prepare Working Solutions (WS):

  • Diluent Selection: Do not dilute the DMSO stock directly into 100% water.[1] This can cause precipitation of the lipophilic metabolite.

  • Intermediate Step: Dilute the DMSO stock 1:10 into 50:50 Acetonitrile:Water first.

  • Final Spiking: Add this intermediate WS to your biological matrix (plasma/urine).[1]

LCMSWorkflow Stock DMSO Stock (1 mg/mL) Inter Intermediate WS (10 µg/mL in 50% ACN) Stock->Inter Dilution Daily Daily Working Sol. (50 ng/mL) Inter->Daily Dilution Precip Protein Precipitation (Add IS + ACN) Daily->Precip Spike Matrix Biological Sample (Plasma) Matrix->Precip Analysis LC-MS/MS Analysis Precip->Analysis

Figure 2: Workflow for integrating the DMSO stock into a bioanalytical extraction.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[1] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019–3030.[1] [1]

  • Gilard, V., Malet-Martino, M., & Martino, R. (1993).[1] Stability of Ifosfamide and its metabolites: A 31P NMR study. Drug Metabolism and Disposition. (Contextual grounding on oxazaphosphorine stability).

  • Cayman Chemical. (n.d.).[1] Ifosfamide Product Information & Solubility Data.

  • Toronto Research Chemicals. (n.d.).[1] this compound Product Sheet.

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 10923784, 2'-Oxo ifosfamide.[1][4]

Sources

Application Note: High-Sensitivity Sample Preparation for 2'-Oxo Ifosfamide in Dried Blood Spots (DBS) using Isotope Dilution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The quantification of Ifosfamide metabolites, specifically the oxidized derivative 2'-Oxo Ifosfamide , is critical for understanding the balance between therapeutic efficacy and neurotoxicity in alkylating chemotherapy. While Ifosfamide (IFO) pharmacokinetics (PK) are well-documented, the specific monitoring of its oxidized metabolites via Dried Blood Spots (DBS) offers a microsampling advantage for pediatric oncology and home-based monitoring.

This protocol details a robust sample preparation workflow for 2'-Oxo Ifosfamide in DBS, utilizing 2'-Oxo Ifosfamide-d4 as a Stable Isotope Labeled Internal Standard (SIL-IS). The use of the d4-analog is non-negotiable in this context; it corrects for the significant hematocrit-dependent recovery variations and matrix effects inherent to cellulose-based microsampling.

Key Advantages of this Protocol:
  • Matrix Normalization: The d4-IS is introduced during extraction to normalize recovery rates from the cellulose matrix.

  • Sensitivity: Optimized for LC-MS/MS detection with a Lower Limit of Quantitation (LLOQ) suitable for trough level monitoring.

  • Stability: Addresses the hydrolytic instability of oxazaphosphorine metabolites through specific drying and storage parameters.

Biological Context: The Metabolic Pathway

Understanding the origin of 2'-Oxo Ifosfamide is essential for interpreting assay results. Ifosfamide is a prodrug requiring hepatic activation.[1] The pathway bifurcates into activation (4-hydroxylation) and deactivation/toxicity (side-chain oxidation).[2]

Figure 1: Ifosfamide Metabolic Fate & 2'-Oxo Formation

This diagram illustrates the competition between activation (4-OH) and oxidation pathways leading to 2'-Oxo Ifosfamide.

Ifosfamide_Metabolism IFO Ifosfamide (Prodrug) CYP CYP3A4 / CYP2B6 IFO->CYP OH_IFO 4-Hydroxy-Ifosfamide (Active Metabolite) CYP->OH_IFO Hydroxylation Oxo_IFO 2'-Oxo Ifosfamide (Target Analyte) CYP->Oxo_IFO Side-chain Oxidation Dechloro Dechloroethyl-Ifosfamide CYP->Dechloro Dealkylation Mustard Isophosphoramide Mustard (DNA Alkylation) OH_IFO->Mustard Acrolein Acrolein (Urotoxic) OH_IFO->Acrolein CAA Chloroacetaldehyde (Neurotoxic) Dechloro->CAA Byproduct

Caption: Metabolic bifurcation of Ifosfamide. 2'-Oxo Ifosfamide represents a specific oxidative state distinct from the active 4-OH pathway.

Materials and Reagents

To ensure reproducibility, specific grades of reagents are required.

CategoryItemSpecification/Notes
Analyte 2'-Oxo IfosfamidePurity > 98%
Internal Standard This compound Isotopic purity > 99% (essential to avoid cross-talk)
Matrix Human Whole BloodK2EDTA or Lithium Heparin anticoagulant
Substrate DBS CardsWhatman 903 Protein Saver or DMPK-C cards
Solvents Methanol (MeOH)LC-MS Grade
Acetonitrile (ACN)LC-MS Grade
Formic AcidLC-MS Grade (0.1% for mobile phase)
Ultrapure Water18.2 MΩ·cm

Experimental Protocol

Preparation of Stock and Working Solutions

Critical Step: The d4-IS must be handled to prevent deuterium exchange, although C-D bonds are generally stable.

  • Stock Solution (1 mg/mL): Dissolve 1 mg of this compound in 1 mL of Methanol. Store at -20°C.

  • Working IS Solution (WIS): Dilute the Stock Solution with Methanol:Water (80:20 v/v) to a concentration of 50 ng/mL .

    • Why 80:20 MeOH:Water? This mixture matches the extraction solvent strength, ensuring the IS is fully solubilized and ready to interact with the dried blood matrix.

DBS Sample Collection and Drying[1][4][5][6][7][8]
  • Spotting: Pipette 20 µL of whole blood onto the center of the pre-printed circle on the Whatman 903 card.

    • Caution: Do not touch the pipette tip to the paper. Allow the drop to absorb via capillary action.

  • Drying: Dry cards horizontally on a rack for minimum 3 hours at ambient temperature (20-25°C) with low humidity (<30%).

    • Integrity Check: Ensure the spot is uniform and has soaked through to the back of the card.

Extraction Procedure (The "Spot-to-Vial" Workflow)

This is the most critical section. The extraction efficiency relies on the solvation of the dried matrix and the displacement of the analyte by the solvent.

Extraction Solvent: Methanol:Acetonitrile (50:50 v/v) containing 50 ng/mL this compound.

  • Punch: Using a manual or automated puncher, remove a 3.0 mm diameter disk from the center of the DBS. Place it into a 1.5 mL Eppendorf tube or a 96-well plate.

  • Addition: Add 150 µL of the Extraction Solvent (with IS) to the tube.

  • Soak: Allow to stand for 5 minutes to wet the cellulose fibers.

  • Agitation: Vortex vigorously for 20 minutes at 1200 rpm.

    • Why? Passive diffusion is too slow. Mechanical agitation is required to desorb the analyte from the protein-cellulose complex.

  • Sonication: Sonicate for 10 minutes in a water bath (ambient temp).

  • Clarification: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet paper fibers and precipitated proteins.

  • Transfer: Transfer 100 µL of the supernatant to a clean vial/plate.

  • Dilution (Optional): If the initial concentration is high, dilute 1:1 with 0.1% Formic Acid in Water to improve peak shape on C18 columns.

Figure 2: Extraction Workflow Diagram

Visualizing the critical control points in the sample preparation.

DBS_Extraction Punch 3mm Punch (Center of Spot) Add_IS Add Extraction Solvent + d4-Internal Standard Punch->Add_IS 150 µL Vortex Vortex (20 min) & Sonicate (10 min) Add_IS->Vortex Desorption Spin Centrifuge 10,000xg, 4°C Vortex->Spin Clarification Super Transfer Supernatant for LC-MS/MS Spin->Super Clean Sample

Caption: Step-by-step extraction protocol ensuring maximum recovery and IS equilibration.

Critical Control Points & Troubleshooting

The Hematocrit (Hct) Effect

DBS analysis is susceptible to Hct bias because blood with higher viscosity (high Hct) spreads less on the paper, resulting in a higher concentration of blood per unit area in the center punch.

  • Mitigation: The use of This compound does not correct for the spreading bias (physical volume difference), but it does correct for recovery and ionization matrix effects.

  • Validation Requirement: You must validate the method at Low (25%), Medium (40%), and High (55%) Hct levels. If bias exceeds ±15%, a whole-spot extraction (punching the entire spot) or Hct correction factor is required.

Internal Standard Integration[6]
  • Do not add the IS to the blood before spotting (this is impossible in clinical settings).

  • Do add the IS to the extraction solvent. This is "Recovery Normalization." It assumes that once the solvent hits the paper, the extraction efficiency of the analyte and the d4-IS are identical.

Stability

Ifosfamide metabolites can degrade into chloroacetaldehyde.

  • Storage: Store DBS cards in zip-lock bags with desiccant sachets at -20°C or -80°C.

  • Humidity: Humidity causes hydrolysis. Ensure desiccant indicator color is checked regularly.

Analytical Validation Criteria (FDA/EMA Alignment)

To ensure this method meets regulatory standards [1, 2], the following parameters must be assessed:

ParameterAcceptance Criteria
Linearity r² > 0.99 (Weighted 1/x²)
Accuracy ±15% of nominal (±20% at LLOQ)
Precision (CV) <15% (<20% at LLOQ)
Recovery Consistent across concentration range (IS vs Analyte)
Matrix Effect Matrix Factor (MF) normalized by IS should be ~1.0

References

  • US Food and Drug Administration (FDA). (2018).[3] Bioanalytical Method Validation Guidance for Industry.[3][4][5] [Link][6]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

  • Prentice, P., et al. (2013). "Stability of metabolites in dried blood spots stored at different temperatures over a 2-year period."[7] Bioanalysis, 5(12), 1507-1514.[7] [Link]

  • Peñaloza, R., et al. (2015). "A New Method to Quantify Ifosfamide Blood Levels Using Dried Blood Spots and UPLC-MS/MS in Paediatric Patients with Embryonic Solid Tumours." PLOS ONE. [Link]

Sources

Mass spectrometry parameters for 2'-Oxo Ifosfamide-d4

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity LC-MS/MS Quantification of 2'-Oxo Ifosfamide (Impurity G) using Deuterated Internal Standard

Executive Summary

This technical guide outlines the mass spectrometry parameters, chromatographic conditions, and extraction protocols for the quantification of 2'-Oxo Ifosfamide (also known as Ifosfamide Impurity G or 2-Dechloroethyl-2-oxozaphosphorinane derivative) in biological matrices and pharmaceutical formulations.

2'-Oxo Ifosfamide is a critical oxidative metabolite and process impurity of the alkylating antineoplastic agent Ifosfamide. Its accurate quantification is essential for pharmacokinetic profiling, impurity qualification (ICH Q3A/B), and toxicological assessment. This protocol utilizes 2'-Oxo Ifosfamide-d4 as a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects and extraction efficiency.

Chemical Identity & Properties

ParameterAnalyteInternal Standard (SIL-IS)
Name 2'-Oxo Ifosfamide This compound
Synonyms Ifosfamide Impurity G; 3-(2-chloroacetyl)-2-[(2-chloroethyl)amino]-1,3,2-oxazaphosphinan-2-oxideThis compound (ring-d4 or side-chain-d4 depending on source)
CAS Number 119670-13-21329497-14-4
Formula C

H

Cl

N

O

P
C

H

D

Cl

N

O

P
Exact Mass 274.00 g/mol 278.03 g/mol
Molecular Weight 275.07 g/mol 279.09 g/mol
LogP (Predicted) ~0.8 (Moderate polarity)~0.8
Structure Note Characterized by the oxidation of the N3-chloroethyl side chain to a chloroacetyl group (

).[1]
Contains 4 deuterium atoms, typically on the intact chloroethyl side chain or the oxazaphosphorine ring.

Mass Spectrometry Parameters

Instrument Platform: Triple Quadrupole LC-MS/MS (e.g., Sciex 6500+, Waters Xevo TQ-XS, Thermo Altis). Ionization Mode: Electrospray Ionization (ESI), Positive Mode (


).
Source Conditions (Generic Optimization)
  • Spray Voltage: 3500 – 4500 V

  • Source Temperature: 450 – 550 °C

  • Curtain Gas: 30 psi

  • Ion Source Gas 1 (Nebulizer): 50 psi

  • Ion Source Gas 2 (Heater): 50 psi

  • Declustering Potential (DP): 60 – 80 V (Compound specific)

MRM Transitions (Multiple Reaction Monitoring)

Note: The fragmentation of 2'-Oxo Ifosfamide is distinct from Ifosfamide due to the amide linkage in the chloroacetyl group. The loss of the chloroacetyl moiety is a major pathway.

AnalytePrecursor Ion (

)
Product Ion (

)
TypeCE (V)Mechanistic Origin
2'-Oxo Ifosfamide 275.0 198.0 Quantifier 25Loss of Chloroacetyl group (

)
275.0212.0Qualifier20Loss of Chloroethyl group (

)
275.092.0Qualifier35Aziridinium ion (Characteristic of N-mustards)
This compound 279.1 202.1 Quantifier 25Loss of Chloroacetyl (non-d); fragment retains d4
279.1216.1Qualifier20Loss of Chloroethyl (non-d); fragment retains d4
  • Dwell Time: 50–100 ms per transition.

  • Resolution: Unit/Unit.

Chromatographic Conditions

The polarity of the chloroacetyl group makes 2'-Oxo Ifosfamide slightly less basic than parent Ifosfamide, but it retains significant polar character. A standard C18 column is sufficient, but end-capping is crucial to prevent peak tailing.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or Phenomenex Kinetex C18.

  • Column Temperature: 40 °C.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2–5 µL.

Mobile Phases:

  • Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Phase B: 0.1% Formic Acid in Methanol (or Acetonitrile).

    • Note: Methanol often provides better sensitivity for phosphoramides in ESI+.

Gradient Profile:

Time (min) % Phase B Event
0.00 5 Initial Hold
0.50 5 Start Gradient
3.50 95 Linear Ramp
4.50 95 Wash
4.60 5 Return to Initial

| 6.00 | 5 | Re-equilibration |

Sample Preparation Protocol

Given the potential instability of the chloroacetyl group (susceptible to hydrolysis), Liquid-Liquid Extraction (LLE) is preferred over Protein Precipitation (PPT) to minimize exposure to acidic/enzymatic matrices and ensure cleaner extracts.

Protocol: Liquid-Liquid Extraction (LLE)
  • Aliquot: Transfer 50 µL of plasma/serum into a 1.5 mL Eppendorf tube.

  • IS Addition: Add 10 µL of This compound working solution (e.g., 500 ng/mL in 50:50 MeOH:H2O). Vortex for 10 sec.

  • Extraction: Add 1 mL of Ethyl Acetate (or MTBE).

  • Agitation: Shake/Vortex vigorously for 10 minutes.

  • Separation: Centrifuge at 10,000 x g for 5 minutes at 4 °C.

  • Transfer: Transfer 800 µL of the supernatant (organic layer) to a clean glass tube or 96-well plate.

  • Evaporation: Evaporate to dryness under Nitrogen stream at 35 °C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (90:10 Water:MeOH + 0.1% FA).

  • Analysis: Inject onto LC-MS/MS.

Visual Workflows

Figure 1: Proposed Fragmentation Pathway

This diagram illustrates the logical fragmentation of the precursor ion, justifying the selection of MRM transitions.

Fragmentation Parent Precursor Ion [M+H]+ = 275.0 (2'-Oxo Ifosfamide) Frag1 Product Ion m/z = 198.0 (Loss of Chloroacetyl) Parent->Frag1 - C2H2ClO (77 Da) Primary Quantifier Frag2 Product Ion m/z = 212.0 (Loss of Chloroethyl) Parent->Frag2 - C2H4Cl (63 Da) Qualifier Frag3 Product Ion m/z = 92.0 (Aziridinium Ion) Parent->Frag3 Ring Cleavage Qualifier

Caption: Proposed ESI+ fragmentation pathway for 2'-Oxo Ifosfamide showing primary neutral losses.

Figure 2: Analytical Workflow

Step-by-step logic for sample processing and data acquisition.

Workflow Sample Biological Sample (Plasma/Serum) IS Add IS (this compound) Sample->IS Extract LLE Extraction (Ethyl Acetate) IS->Extract Dry Evaporate & Reconstitute (10% MeOH) Extract->Dry LC UPLC Separation (C18 Column) Dry->LC MS MS/MS Detection (MRM Mode) LC->MS Data Quantification (Ratio Analyte/IS) MS->Data

Caption: Optimized analytical workflow for high-throughput quantification.

Method Validation & Troubleshooting

Validation Criteria (Bioanalytical Method Validation - BMV)
  • Linearity: Expected range 1.0 – 1000 ng/mL (

    
    ).
    
  • Accuracy: ±15% (±20% at LLOQ).

  • Precision: CV < 15%.

  • Matrix Effect: Evaluate by comparing post-extraction spike vs. neat solution. The SIL-IS (d4) should compensate for any ion suppression.

Troubleshooting Guide
  • Peak Tailing: Usually indicates secondary interactions with silanols. Ensure the column is end-capped and mobile phase pH is acidic (pH ~2.5 with 0.1% FA).

  • Low Sensitivity: Check the source temperature. Phosphoramides are thermally labile; if sensitivity drops at high temps (>550°C), lower the source temp to 400°C.

  • Carryover: The chloroacetyl group can be sticky. Use a needle wash of 50:50 Acetonitrile:Isopropanol + 0.1% Formic Acid.

References

  • Toronto Research Chemicals. this compound Product Specification. Retrieved from

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10923784, 2'-Oxo ifosfamide. Retrieved from

  • European Pharmacopoeia (Ph.[2] Eur.). Ifosfamide Impurity Standards (Impurity G). Retrieved from

  • Kerbusch, T., et al. (2001).Determination of ifosfamide and its metabolites in human plasma by liquid chromatography-mass spectrometry. Journal of Chromatography B. (Contextual grounding for Ifosfamide metabolite methods).

Sources

Application Note: Precision Quantification of 2'-Oxo Ifosfamide via IDMS

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for bioanalytical chemists and pharmaceutical researchers. It details the development and validation of an Isotope Dilution Mass Spectrometry (IDMS) method for the quantification of 2'-Oxo Ifosfamide (a specific oxidative degradation product/metabolite of Ifosfamide) using its deuterated internal standard, 2'-Oxo Ifosfamide-d4 .

Introduction & Scientific Context

Ifosfamide is a widely used alkylating antineoplastic agent.[1][2] While its primary metabolism involves hepatic activation (via CYP3A4) to 4-hydroxyifosfamide, understanding its complete degradation profile is critical for stability testing and toxicity monitoring.

2'-Oxo Ifosfamide (chemical name: 3-(Chloroacetyl)-N-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-amine 2-oxide) represents a specific oxidation of the chloroethyl side chain to a chloroacetyl group. This transformation increases the molecular weight by 14 Da relative to the parent drug.

The Necessity of Isotope Dilution

Quantifying trace metabolites or impurities in complex matrices (plasma, urine, or formulation buffers) is plagued by matrix effects —the suppression or enhancement of ionization by co-eluting components.

  • Standard External Calibration: Fails to account for ion suppression, leading to inaccurate quantitation.

  • Isotope Dilution (IDMS): By using This compound , which has identical physicochemical properties (retention time, pKa, extraction efficiency) but a distinct mass signature, we create a self-correcting system. Any loss during extraction or suppression in the source affects the analyte and the IS equally, preserving the accuracy of the ratio.

Chemical Mechanism & Pathway

The formation of 2'-Oxo Ifosfamide involves the oxidation of the


-carbon on the chloroethyl side chain.

Ifosfamide_Oxidation Ifosfamide Ifosfamide (MW 261.07) Oxidation Side-Chain Oxidation (-CH2- -> -C=O) Ifosfamide->Oxidation Degradation/Metabolism OxoIfos 2'-Oxo Ifosfamide (MW 275.07) Target Analyte Oxidation->OxoIfos +14 Da shift

Figure 1: Structural transformation from Ifosfamide to 2'-Oxo Ifosfamide via side-chain oxidation.

Experimental Protocol

Materials & Reagents
  • Analyte Standard: 2'-Oxo Ifosfamide (>98% purity).

  • Internal Standard (IS): this compound (isotopic purity >99% D).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.

  • Matrix: Human Plasma (K2EDTA) or Formulation Buffer.

LC-MS/MS Conditions

System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS).

Chromatography:

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-0.5 min: 5% B (Isocratic hold)

    • 0.5-3.0 min: 5% -> 95% B (Linear ramp)

    • 3.0-4.0 min: 95% B (Wash)

    • 4.0-4.1 min: 95% -> 5% B (Re-equilibration)

Mass Spectrometry (MRM Parameters):

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Source Temp: 500°C.

  • Transitions (Optimization Required):

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
2'-Oxo Ifosfamide 275.1 [M+H]+221.0 (Loss of side chain)3025
2'-Oxo Ifosfamide 275.1 [M+H]+92.0 (Aziridine ring)*3040
This compound 279.1 [M+H]+225.0 (Corresp. d4 frag)3025

*Note: The 92 m/z fragment is characteristic of the nitrogen mustard moiety but may be less specific. The loss of the oxidized side chain is preferred for specificity.

Sample Preparation Workflow (Solid Phase Extraction)

While protein precipitation is faster, Solid Phase Extraction (SPE) is recommended for 2'-Oxo Ifosfamide to remove phospholipids that cause matrix effects, ensuring the IDMS works optimally.

SamplePrep Sample Plasma Sample (100 µL) Spike Add IS: this compound (Final conc: 50 ng/mL) Sample->Spike Mix Vortex & Equilibrate (5 min) Spike->Mix Load Load onto HLB SPE Cartridge (Pre-conditioned with MeOH/H2O) Mix->Load Wash Wash: 5% MeOH in Water (Remove salts/proteins) Load->Wash Elute Elute: 100% ACN Wash->Elute Dry Evaporate under N2 stream Elute->Dry Recon Reconstitute in Mobile Phase A (100 µL) Dry->Recon Inject Inject into LC-MS/MS Recon->Inject

Figure 2: Optimized Solid Phase Extraction workflow for minimizing matrix effects.

Method Validation Strategy

To ensure scientific integrity, the method must be validated according to FDA/EMA Bioanalytical Method Validation guidelines.

Linearity & Sensitivity[3]
  • Calibration Range: 1.0 ng/mL to 1000 ng/mL.

  • Weighting:

    
     linear regression.
    
  • Acceptance:

    
    ; back-calculated standards within ±15% (±20% for LLOQ).
    
Accuracy & Precision

Perform QC runs at four levels:

  • LLOQ: Lower Limit of Quantification (e.g., 1 ng/mL).[3]

  • LQC: Low QC (3x LLOQ).

  • MQC: Medium QC (30-50% of range).

  • HQC: High QC (75% of range).

Calculation:



Matrix Effect Assessment (The "IS" Check)

This is the most critical step for IDMS.

  • Extract blank matrix and spike analyte/IS post-extraction (Set A).

  • Prepare neat solution of analyte/IS in solvent (Set B).

  • Matrix Factor (MF) = Area(Set A) / Area(Set B).

  • IS Normalized MF = MF(Analyte) / MF(IS).

  • Requirement: The IS Normalized MF should be close to 1.0 (0.85 – 1.15), proving the deuterated standard compensates for suppression.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Sensitivity Poor ionization or fragmentation choice.Optimize Cone Voltage. Switch product ion from m/z 92 (ring) to m/z 221 (loss of side chain) for better S/N.
Peak Tailing Interaction with silanols on column.Increase Ammonium Formate concentration to 10mM. Ensure pH is acidic (3.0-4.0).
Carryover Analyte sticking to injector needle.Use a needle wash of 50:25:25 ACN:MeOH:IPA + 0.1% FA.
IS Interference "Crosstalk" or isotopic impurity.Ensure the -d4 standard has <0.5% unlabeled (d0) material. Check if high concentration samples contribute to IS channel.

References

  • Pharmaffiliates. (n.d.). 2'-Oxo Ifosfamide Reference Standard (CAS 119670-13-2).[4][5][][7] Retrieved from [Link]

  • Kerbusch, T., et al. (2001). "Influence of dose and infusion duration on pharmacokinetics of ifosfamide and metabolites." Drug Metabolism and Disposition, 29(7), 967-975. (Foundational method for Ifosfamide LC-MS). Retrieved from [Link]

  • Granville, C. P., et al. (1999). "Determination of ifosfamide and its metabolites in human plasma by liquid chromatography–mass spectrometry." Journal of Chromatography B, 732(1), 255-263. (Basis for extraction protocols).
  • US FDA. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Matrix Effects in 2'-Oxo Ifosfamide-d4 Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Hidden" Variable in Metabolite Quantification

Welcome to the technical support center. If you are reading this, you are likely observing a discrepancy in your LC-MS/MS data for 2'-Oxo Ifosfamide (a major metabolite of the alkylating agent Ifosfamide).

While the use of a deuterated internal standard (IS), 2'-Oxo Ifosfamide-d4 , is the industry "gold standard" for correcting variability, it is not a magic wand. In bioanalysis, particularly with polar metabolites, the IS can fail to compensate for matrix effects if chromatographic isotope effects cause it to elute at a slightly different time than the analyte.

This guide moves beyond basic troubleshooting. We will dissect the mechanism of ion suppression in this specific assay and provide self-validating protocols to resolve it.

Module 1: Diagnostic Workflow

"Is it the Matrix or the Instrument?"

Before optimizing extraction, you must confirm that the signal loss is due to matrix suppression (competition for ionization energy) and not instrument drift.

The Symptom:

  • Analyte response decreases in plasma/urine samples compared to neat standards.

  • IS response fluctuates wildly between patient samples.

  • Poor linearity (

    
    ) in the lower end of the calibration curve.
    

The Diagnostic Protocol: Post-Column Infusion (PCI) Do not rely solely on the Matrix Factor (MF) calculation from the FDA guidance yet. You need to see where the suppression happens.

Step-by-Step PCI Protocol
  • Setup: Disconnect the column from the MS source. Insert a "Tee" junction.

  • Infusion: Connect a syringe pump containing This compound (100 ng/mL in mobile phase) to one inlet of the Tee. Flow rate: 10 µL/min.

  • LC Flow: Connect the analytical column outlet to the second inlet of the Tee.

  • Injection: Inject a Blank Matrix Extract (processed plasma/urine with no analyte) into the LC system.

  • Observation: Monitor the baseline of the IS MRM transition.

    • Flat Baseline: No matrix effect.

    • Dip/Trough: Ion Suppression (Matrix components "stealing" charge).

    • Peak: Ion Enhancement.[1][2][3]

PCI_Setup cluster_LC LC System cluster_Syringe Infusion LC_Pump LC Pump (Gradient Flow) Injector Injector (Blank Matrix) LC_Pump->Injector Column Analytical Column (C18/HILIC) Injector->Column Tee Tee Junction Column->Tee Syringe Syringe Pump (IS Solution) Syringe->Tee MS Mass Spectrometer (Source) Tee->MS Combined Flow

Caption: Schematic of Post-Column Infusion (PCI) setup to visualize matrix suppression zones.

Module 2: The Deuterium Isotope Effect

Why your IS might be failing you

The Science: Deuterium (


) is heavier and forms slightly stronger/shorter bonds than Hydrogen (

). This alters the lipophilicity and pKa of the molecule slightly.
  • Reverse Phase (C18): Deuterated compounds often elute slightly earlier than non-deuterated analogs.

  • The Risk: If 2'-Oxo Ifosfamide elutes at 2.50 min, and the -d4 analog elutes at 2.45 min, the IS might sit in a "clean" window while the analyte sits in a "suppression" window (e.g., co-eluting phospholipids).

Data Analysis: Calculating the Shift Compare the Retention Time (RT) of the analyte vs. IS in a neat standard.

CompoundRT (min)Shift (

)
Risk Level
2'-Oxo Ifosfamide2.50--
This compound2.500.00Low (Ideal)
This compound2.420.08High (Possible separation from matrix zone)

Corrective Action: If


 min and you observe suppression:
  • Change Column Phase: Switch from C18 to Phenyl-Hexyl (offers pi-pi interaction selectivity) or HILIC (better for polar metabolites).

  • Flatten Gradient: Reduce the %B ramp rate near the elution time to force co-elution.

Module 3: Sample Preparation Optimization

Removing the "Invisible" Phospholipids

2'-Oxo Ifosfamide is a polar metabolite. Simple Protein Precipitation (PPT) is often insufficient because it leaves phospholipids (GPC) in the supernatant. These GPCs are the #1 cause of ion suppression in ESI+.

The Protocol: Phospholipid Removal Do not use standard PPT (Acetonitrile crash). Use one of the following:

Option A: Liquid-Liquid Extraction (LLE) - Recommended
  • Why: Phospholipids are amphiphilic but generally prefer the organic layer less than the drug if pH is optimized.

  • Steps:

    • Aliquot 100 µL Plasma.

    • Add 10 µL IS Working Solution.

    • Add 600 µL Ethyl Acetate . (Avoid Chlorinated solvents if possible, as they extract more lipids).

    • Vortex (5 min) -> Centrifuge (10 min, 4000g).

    • Transfer supernatant -> Evaporate to dryness -> Reconstitute.

Option B: Hybrid-SPE (Phospholipid Removal Plates)[4]
  • Why: Uses Zirconia-coated silica to Lewis-acid/base bond with phosphate groups on lipids, filtering them out while letting the analyte pass.

  • Efficiency: Removes >99% of phospholipids compared to <20% for PPT.

Decision Logic for Prep Method:

Prep_Decision Start Start: Matrix Factor (MF) < 0.85? Check_PL Check Phospholipid MRM (m/z 184 -> 184) Start->Check_PL PL_High Phospholipids Co-eluting? Check_PL->PL_High Method_PPT Current Method: PPT? PL_High->Method_PPT Yes PL_Low No Phospholipids found PL_High->PL_Low No Switch_LLE Switch to LLE (Ethyl Acetate) Method_PPT->Switch_LLE Yes Switch_SPE Switch to Hybrid-SPE Method_PPT->Switch_SPE No (Already LLE) Salt_Issue Suspect Salt/Buffer Suppression (Divert Flow to Waste 0-1 min) PL_Low->Salt_Issue

Caption: Decision tree for selecting sample preparation based on phospholipid interference.

FAQ: Troubleshooting Specific Scenarios

Q1: My IS area counts drop over the course of a 100-sample run. Is this matrix effect?

  • Answer: Likely, yes. This is called "Matrix Build-up." Phospholipids that do not elute in the gradient of Sample 1 can slowly migrate and elute during Sample 5 or 10.

  • Fix: Add a "Sawtooth" wash step at the end of your gradient (95% B for 2 minutes) to clear the column after every injection.

Q2: Can I use APCI (Atmospheric Pressure Chemical Ionization) instead of ESI?

  • Answer: Yes, and you often should for Ifosfamide metabolites. APCI is a gas-phase ionization mechanism and is significantly less susceptible to liquid-phase competition (matrix effects) than ESI.

  • Caveat: Ensure 2'-Oxo Ifosfamide is thermally stable enough for the APCI heater (usually 300-400°C).

Q3: The FDA guidance requires Matrix Factor (MF) calculation. How do I calculate it?

  • Answer: You must calculate the IS-Normalized Matrix Factor .[5]

    
    
    
    
    
    [5]
    • Acceptance: The CV of the IS-Normalized MF calculated from 6 different lots of matrix must be

      
      .
      

References

  • US Food and Drug Administration (FDA). (2018).[6][7] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry. (Standard reference for the Post-Column Infusion method).
  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

Sources

Technical Support Center: Stability of 2'-Oxo Ifosfamide-d4 in Frozen Samples

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of 2'-Oxo Ifosfamide-d4 in frozen biological samples. As a deuterated internal standard or a metabolite of interest, ensuring its stability is paramount for accurate bioanalytical results. This resource is designed to equip you with the foundational knowledge and practical protocols to confidently assess and maintain the integrity of your samples.

Part 1: Troubleshooting Guide

Unexpected variability or loss of analyte concentration in your bioanalytical assays involving this compound can often be traced back to stability issues. This section provides a logical framework to diagnose and address these challenges.

Initial Assessment of Anomalous Data

Low or inconsistent recovery of this compound in your quality control (QC) or study samples is the primary indicator of a stability problem. Before delving into extensive stability studies, it's crucial to rule out other potential sources of error.

Troubleshooting Flowchart for Unexpected Results

A Anomalous Data Observed (Low or Variable Concentration) B Verify Sample Preparation (e.g., extraction efficiency, pipetting accuracy) A->B Systematic Check C Check Instrument Performance (e.g., LC-MS/MS sensitivity, calibration curve) B->C D Review Sample Handling History (e.g., time at room temp, number of thaws) C->D I Data Consistent? D->I E Potential Stability Issue Identified F Conduct Bench-Top Stability Test E->F G Conduct Freeze-Thaw Stability Test E->G H Conduct Long-Term Stability Test E->H K Degradation Confirmed. Implement Mitigation Strategies. F->K G->K H->K I->E No J No Stability Issue Detected. Re-evaluate initial steps. I->J Yes

Caption: Troubleshooting workflow for diagnosing this compound instability.

Common Scenarios and Recommended Actions
Observed Issue Potential Cause Recommended Action
Low recovery in all frozen QC samples Long-term degradation at the storage temperature.Conduct a long-term stability study at various temperatures (e.g., -20°C vs. -80°C) to determine the optimal storage condition.[1]
Inconsistent results within the same sample after re-analysis Freeze-thaw instability.Perform a dedicated freeze-thaw stability experiment, cycling QC samples through at least three freeze-thaw cycles.[2][3][4]
Lower concentrations in samples processed at the end of a batch Bench-top instability at room temperature or on wet ice.Evaluate the stability of this compound in the biological matrix at room temperature for a duration that mimics your longest sample processing time.[2]
Drift in calibration standards prepared from a stock solution Instability of the stock or working solutions.Assess the stability of stock and working solutions at their storage conditions (e.g., refrigerated or frozen).

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for frozen samples containing this compound?

While specific long-term stability data for this compound in biological matrices is not extensively published, general best practices for bioanalytical studies recommend storage at -70°C or colder (-80°C is common) to minimize enzymatic and chemical degradation.[1] Storage at -20°C may be acceptable for shorter durations, but this must be validated through a long-term stability study. For the neat compound, suppliers often recommend refrigeration (2-8°C).[5]

Q2: How many freeze-thaw cycles can my samples undergo?

According to regulatory guidelines for bioanalytical method validation, the stability of an analyte should be assessed for a minimum of three freeze-thaw cycles.[3][4] However, it is crucial to validate for the maximum number of cycles your study samples are anticipated to experience.[2] If samples may be thawed and refrozen more than three times, your stability study should reflect this.

Q3: What are the likely degradation pathways for this compound in a biological matrix?

Ifosfamide and its metabolites can undergo several degradation reactions. The primary point of instability for the parent compound, ifosfamide, is the cleavage of the P-N bond, which can be influenced by pH.[6][7] While deuteration is unlikely to alter the fundamental degradation pathways, the specific stability of the 2'-oxo metabolite in a complex biological matrix is not fully characterized. Potential degradation could involve hydrolysis of the oxazaphosphorine ring or further metabolism if endogenous enzymes remain active.

Q4: Is this compound susceptible to pH changes during sample processing?

Studies on the parent compound, ifosfamide, have shown it to be most stable in a weakly acidic to neutral pH range (pH 4-9).[7] Extreme pH values can catalyze its degradation. Therefore, it is advisable to maintain the pH of your samples within a physiological range during processing to minimize the risk of chemical degradation.

Q5: My results indicate instability. What are my next steps?

If you have confirmed instability through systematic troubleshooting and dedicated stability studies, consider the following mitigation strategies:

  • Lower Storage Temperature: If samples were stored at -20°C, transitioning to -80°C may improve stability.[1]

  • Minimize Freeze-Thaw Cycles: Aliquot samples upon collection to avoid the need for repeated thawing of the entire sample.

  • Optimize Sample Processing: Reduce the time samples spend at room temperature. Process samples on wet ice if bench-top instability is observed.

  • pH Adjustment: If feasible for your analytical method, adjusting the sample pH to a more optimal range could enhance stability.

  • Use of Stabilizing Agents: In some cases, the addition of enzyme inhibitors or antioxidants may be necessary, but this would require extensive validation.

Part 3: Experimental Protocol for Freeze-Thaw Stability Assessment

This protocol outlines a typical experiment to evaluate the freeze-thaw stability of this compound in human plasma.

Objective

To determine the stability of this compound in a biological matrix (e.g., human plasma) after a specified number of freeze-thaw cycles.

Materials
  • Blank human plasma (with appropriate anticoagulant)

  • This compound analytical standard

  • Validated bioanalytical method (e.g., LC-MS/MS) for the quantification of this compound

  • Precision pipettes and other standard laboratory equipment

Procedure
  • Prepare QC Samples: Spike a pool of blank human plasma with this compound to prepare at least two concentration levels: low QC (LQC) and high QC (HQC). A minimum of three replicates for each level per freeze-thaw cycle is recommended.

  • Initial Freeze: Aliquot the LQC and HQC samples into individual, clearly labeled polypropylene tubes and freeze them at the intended storage temperature (e.g., -80°C) for at least 12 hours.[4]

  • Thawing:

    • Cycle 1: Remove one set of LQC and HQC replicates from the freezer. Allow them to thaw completely unassisted at room temperature. Once thawed, refreeze them at -80°C for at least 12 hours.

    • Cycle 2 & 3 (and subsequent cycles): Repeat the thawing and freezing process for the designated number of cycles. Ensure each freeze period is at least 12 hours.

  • Analysis:

    • After the final thaw cycle, analyze the stability QC samples along with a freshly prepared calibration curve and a set of freshly prepared (never frozen) QC samples (comparison QCs).

    • Quantify the concentration of this compound in all samples using your validated analytical method.

  • Data Evaluation:

    • Calculate the mean concentration and accuracy (% nominal) for the stability QC samples at each freeze-thaw cycle.

    • Compare the mean concentration of the stability QCs to the mean concentration of the freshly prepared comparison QCs.

    • Acceptance Criteria: The mean concentration of the stability QC samples should be within ±15% of the nominal concentration.[1]

Experimental Workflow Diagram

A Prepare LQC & HQC Samples in Human Plasma B Freeze all Samples at -80°C (≥12 hours) A->B C Thaw Cycle 1 Samples (Room Temp) B->C D Refreeze Cycle 1 Samples (≥12 hours) C->D E Thaw Cycle 2 Samples (Room Temp) D->E F Refreeze Cycle 2 Samples (≥12 hours) E->F G Thaw Cycle 3 Samples (Room Temp) F->G I Analyze All Thawed Samples and Fresh Standards via LC-MS/MS G->I H Prepare Fresh Calibration Curve & Comparison QCs H->I J Calculate Concentrations & Compare to Nominal Values I->J

Caption: Workflow for a 3-cycle freeze-thaw stability experiment.

References

  • Kurowski, V., & Wagner, T. (1997). The analysis of ifosfamide and its metabolites (review). PubMed. [Link]

  • Pharmaffiliates. (n.d.). This compound. [Link]

  • van de Merbel, N., et al. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. PMC. [Link]

  • Unknown. (n.d.). Freeze/Thaw Stability. [Link]

  • Celegence. (2024). Stability Assessments in Bioanalytical Method Validation. [Link]

  • Pharmaguideline Forum. (2020). Freeze thaw study. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Zhang, Y., et al. (2014). Physical and chemical stability of high-dose ifosfamide and mesna for prolonged 14-day continuous infusion. ResearchGate. [Link]

  • Kaijser, G. P., et al. (1993). Partitioning of ifosfamide and its metabolites between red blood cells and plasma. PubMed. [Link]

  • Boddy, A. V., et al. (2005). Pharmacokinetics and metabolism of ifosfamide in relation to DNA damage assessed by the COMET assay in children with cancer. PMC. [Link]

  • PharmGKB. (n.d.). Ifosfamide pathways, pharmacokinetics and pharmacodynamics. [Link]

  • ClinPGx. (n.d.). Ifosfamide Pathway, Pharmacodynamics. [Link]

  • Guo, L., et al. (2014). Comparative Metabolism of Cyclophosphamide and Ifosfamide in the Mouse Using UPLC-ESI-QTOFMS-Based Metabolomics. PubMed Central. [Link]

  • ResearchGate. (2025). HPLC & NMR-based forced degradation studies of ifosfamide: The potential of NMR in stability studies. [Link]

  • ResearchGate. (n.d.). Simplified diagram of ifosfamide metabolism. [Link]

  • PubChem. (n.d.). Ifosfamide. [Link]

  • Everon Life Sciences. (n.d.). Toronto Research Chemicals. [Link]

  • ASHP Publications. (n.d.). Ifosfamide. [Link]

  • Kawedia, J. D., et al. (2013). Physical and chemical stability of high-dose ifosfamide and mesna for prolonged 14-day continuous infusion. PubMed. [Link]

  • Radford, J. A., et al. (1990). The stability of ifosfamide in aqueous solution and its suitability for continuous 7-day infusion by ambulatory pump. PubMed. [Link]

  • Zhang, Y., et al. (2014). Physical and chemical stability of high-dose ifosfamide and mesna for prolonged 14-day continuous infusion. MD Anderson Cancer Center. [Link]

  • Beijnen, J. H., et al. (1991). A Systematic Study on the Chemical Stability of Ifosfamide. PubMed. [Link]

  • Scott, K. L., et al. (2010). Stability of coagulation factors in plasma prepared after a 24-hour room temperature hold. PubMed. [Link]

  • Radford, J. A., et al. (1990). The stability of ifosfamide in aqueous solution and its suitability for continuous 7-day infusion by ambulatory pump. PubMed. [Link]

  • Zhang, Y., et al. (2016). (PDF) Physical and chemical stability of high-dose ifosfamide and mesna for prolonged 14-day continuous infusion. ResearchGate. [Link]

Sources

Technical Support Center: Reducing Background Noise in 2'-Oxo Ifosfamide-d4 MRM Channels

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Advanced Bioanalysis Support Center. You are likely here because your 2'-Oxo Ifosfamide-d4 (Internal Standard) channel is showing significant background noise, compromising your Lower Limit of Quantitation (LLOQ) or causing linearity failures in your calibration curves.

In pharmacokinetic (PK) assays involving Ifosfamide metabolites, "noise" is rarely random. It is often a deterministic signal resulting from the specific isotopic physics of chlorinated compounds. This guide moves beyond basic troubleshooting to address the isotopic cross-talk and chromatographic interference specific to dichloro-analyte assays.

Part 1: The "Chlorine Trap" (Scientific Deep Dive)

Q: Why does my d4 Internal Standard show a peak even when I inject a sample containing only the native drug (no IS)?

A: You are likely seeing the "M+4" isotope of the native analyte, not the IS itself.

This is the most common oversight in Ifosfamide-related assays. 2'-Oxo Ifosfamide retains the dichloro-structure of the parent drug. Chlorine has two stable isotopes:


 (approx. 75.8%) and 

(approx. 24.2%).[1]

When a molecule contains two chlorine atoms , its mass spectrum exhibits a distinct pattern:

  • M+0 (100%): Contains two

    
    .
    
  • M+2 (~65%): Contains one

    
     and one 
    
    
    
    .
  • M+4 (~11%): Contains two

    
    .
    

The Problem: The M+4 isotope of the native drug has a mass shift of +4 Da relative to the monoisotopic peak. If your Internal Standard is a d4 analog (Deuterium-4), its mass is also +4 Da.

Consequently, high concentrations of the native drug will "bleed" into the IS channel because the Mass Spectrometer cannot distinguish between the Native (M+4) and the IS (d4) at unit resolution.

Visualization: The Isotopic Overlap Mechanism

Chlorine_Isotope_Overlap cluster_native Native 2'-Oxo Ifosfamide (2 x Cl) cluster_IS Internal Standard (d4) N_M0 M+0 Peak (35Cl + 35Cl) Mass: X N_M2 M+2 Peak (35Cl + 37Cl) Mass: X+2 N_M4 M+4 Peak (37Cl + 37Cl) Mass: X+4 ~11% Abundance IS_d4 d4 IS Peak (Deuterium-4) Mass: X+4 N_M4->IS_d4 ISOBARIC INTERFERENCE (Cross-talk) Result Result: False Signal in IS Channel at High Native Conc. IS_d4->Result

Figure 1: Mechanism of Isobaric Interference. The natural abundance of the


 isotopologue in the native analyte mimics the mass of the d4-labeled internal standard.

Part 2: Diagnostic Workflow

Q: How do I confirm if the noise is Cross-talk, Carryover, or Contamination?

A: Perform the "Null Injection" Test Sequence.

Do not guess. Run the following sequence to isolate the source.

StepSample TypePurposeExpected Result (if System is Clean)Diagnostic Logic
1 Double Blank Mobile Phase only. No Matrix, No IS.Flat baseline in all channels.Signal? Contaminated column/mobile phase.
2 Blank Matrix Extracted plasma/urine. No Analyte, No IS.Flat baseline.Signal? Matrix interference or contaminated extraction solvents.
3 Zero Sample Matrix + IS only (No Analyte).Strong IS peak. Flat Analyte baseline.Analyte Signal? Impure IS (contains d0).
4 ULOQ (No IS) Upper Limit of Quantitation Analyte. NO IS added. Strong Analyte peak. Flat IS baseline.IS Signal? This is Isotopic Cross-talk (The Chlorine Trap).

Part 3: Solutions & Protocols

Scenario A: Confirmed Isotopic Cross-talk (The "Chlorine Trap")

If Step 4 above yields a peak in the IS channel at the retention time of the analyte:

  • Switch Internal Standards (Best Fix):

    • Move from d4 to d6 or 13C, 15N labeled standards.

    • A mass shift of +6 Da or higher moves the IS mass beyond the natural isotopic envelope of the dichloro-analyte.

  • Chromatographic Separation (Alternative Fix):

    • Deuterated standards often exhibit slightly different retention times than native analytes (the deuterium isotope effect).

    • Use a high-efficiency column (e.g., C18 with 1.7 µm particles) to resolve the Native M+4 from the IS d4.

    • Note: If they co-elute perfectly, you cannot filter out the cross-talk with MS resolution alone on a standard Triple Quadrupole.

Scenario B: Carryover (Ghost Peaks)

Q: The background appears in my blanks after a high concentration sample.

A: Ifosfamide metabolites are sticky. Optimize your needle wash.

Ifosfamide and its oxo-metabolites can adsorb to metallic surfaces and rotor seals.

Protocol: Aggressive Needle Wash Strategy

  • Wash 1 (Aqueous): 0.1% Formic Acid in Water (Removes buffers/salts).

  • Wash 2 (Organic - The "Stripper"): 40:40:20 Acetonitrile:Isopropanol:Acetone + 0.1% Formic Acid.

    • Why: Isopropanol and Acetone are stronger solubilizers for sticky cyclic compounds than pure Methanol.

  • Dip Time: Increase needle dip time to >10 seconds.

Scenario C: Matrix Interference (Ion Suppression)

Q: The baseline is noisy/elevated throughout the run, reducing S/N.

A: You are likely seeing isobaric matrix ions or mobile phase clusters.

Protocol: MRM Transition Tuning

  • Check Transitions: Ensure you are not monitoring a non-specific loss (like loss of water or ammonia) which is common in background noise.

  • Increase Collision Energy (CE): Sometimes increasing CE by 2-5 eV can eliminate background noise more than it reduces analyte signal, improving the S/N ratio.

  • Graphviz Workflow for Parameter Optimization:

Optimization_Workflow Start High Baseline Noise Step1 Check Mobile Phase (Use LC-MS Grade Only) Start->Step1 Step2 Divert Valve to Waste (First 1-2 min) Step1->Step2 Decision Is noise discrete (peaks) or continuous? Step2->Decision Step3 Optimize MRM Transition Discrete Discrete Peaks: Likely Contamination or Cross-talk Decision->Discrete Continuous Continuous: Likely Mobile Phase or Source Contamination Decision->Continuous Continuous->Step3

Figure 2: Troubleshooting logic for distinguishing between discrete interference (peaks) and general baseline noise.

Part 4: Regulatory & Validation Context

When modifying your method to reduce noise, you must adhere to bioanalytical guidelines (FDA/EMA).

  • Selectivity: You must demonstrate that the blank response is < 20% of the LLOQ response for the analyte and < 5% for the Internal Standard [1].

  • Cross-talk Validation: During validation, you must inject ULOQ (without IS) and verify that the signal in the IS channel does not exceed 5% of the IS response [2].

References

  • U.S. Food and Drug Administration (FDA). (2018).[2] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Wang, S., et al. (2013). Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function. Analytical Chemistry. Retrieved from [Link]

  • Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.
  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting 2'-Oxo Ifosfamide-d4 Peak Tailing

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Context[1][2]

The Analyte: 2'-Oxo Ifosfamide-d4 is the deuterated internal standard (IS) used for the quantification of 2'-Oxo Ifosfamide, a major metabolite of the alkylating agent Ifosfamide. Structurally, it retains the oxazaphosphorine ring but possesses a modified side chain (ketone group).

The Problem: Peak tailing (Asymmetry factor


) compromises the integrity of LC-MS/MS quantitation. Because this is an Internal Standard, poor peak shape directly affects the accuracy of the analyte-to-IS ratio, leading to calibration linearity failures and poor reproducibility.

Root Cause Hypothesis: For oxazaphosphorines on C18 columns, tailing is rarely random. It is driven by three distinct mechanisms:

  • Secondary Silanol Interactions: The nitrogen atoms in the oxazaphosphorine ring act as weak Lewis bases, interacting with residual acidic silanols on the silica surface.

  • Injection Solvent Mismatch: The "Strong Solvent Effect" where the sample diluent is stronger than the initial mobile phase.

  • Chemisorption/Metal Interaction: Trace metal impurities in the silica interacting with the phosphoramide moiety.

Interactive Troubleshooting Modules

Module A: Mobile Phase Chemistry (The Silanol Suppression Protocol)

The Science: Uncapped or exposed silanols (


) on the silica surface are acidic. If your mobile phase pH is near neutral (pH 5–7), these silanols ionize to 

. The nitrogen in 2'-Oxo Ifosfamide can become protonated or simply interact via hydrogen bonding, causing the molecule to "drag" along the stationary phase rather than partitioning cleanly.

The Fix: You must suppress silanol ionization and control the ionization state of the analyte.

Protocol:

  • Switch to Ammonium Formate/Formic Acid: Phosphate buffers are non-volatile and unsuitable for LC-MS. Acetate is often too weak (pH ~4.5) to fully suppress silanols.

  • Target pH: 3.0 – 3.5. At this pH, silanols are protonated (neutral), reducing secondary interactions.

Recommended Mobile Phase Composition:

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (or Methanol).

Critical Note: Do not use pure water as Mobile Phase A. The lack of ionic strength allows the analyte to penetrate deep into the pores where shielded silanols reside. A minimum of 5-10 mM ionic strength is required.

Module B: Stationary Phase Selection (The "Type B" Silica Mandate)

The Science: Older "Type A" silica columns have high metal content and acidic silanols.[1] Modern "Type B" (High Purity) silica or Hybrid particles (Bridged Ethyl Hybrid - BEH) are required for oxazaphosphorines.

Visualizing the Interaction:

SilanolInteraction cluster_0 Mechanism of Tailing vs. Correction Silica Silica Surface Silanol Residual Silanol (Si-O-) Silica->Silanol Exposed Endcap End-Capping Group (Trimethylsilyl) Silica->Endcap Bonded Analyte This compound (Nitrogen Base) Silanol->Analyte Ionic Interaction Tailing Peak Tailing (Secondary Retention) Analyte->Tailing Slow Desorption SharpPeak Symmetrical Peak (Gaussian) Analyte->SharpPeak Hydrophobic Partitioning Only Endcap->Analyte Steric Repulsion

Figure 1: Mechanism of secondary silanol interactions causing tailing versus the shielding effect of end-capping.

Column Selection Guide:

Column ClassSuitabilityWhy?
Traditional C18 (Type A) ❌ AVOIDHigh acidity/metals cause severe tailing.
End-Capped C18 (Type B) ✅ GOOD"Base Deactivated" columns minimize silanol activity.
Hybrid (BEH/CSH) 🌟 BESTEthylene bridges in the silica lattice reduce silanol population; wide pH stability.
Polar Embedded ⚠️ CAUTIONCan improve shape but may alter selectivity for polar metabolites like 2'-Oxo.
Module C: Injection Solvent Mismatch (The "Strong Solvent" Effect)

The Issue: 2'-Oxo Ifosfamide is polar. If you dissolve your sample (or IS working solution) in 100% Methanol or Acetonitrile and inject it into a mobile phase that is 95% Aqueous, the analyte travels with the solvent plug faster than the mobile phase can focus it. This results in a distorted, fronting, or tailing peak.[2][3]

Self-Validation Test: Inject the same mass of analyte dissolved in the initial mobile phase (e.g., 95% Water / 5% ACN).

  • Result: If the peak becomes sharp, your issue is the solvent, not the column.

Protocol:

  • Evaporation/Reconstitution: Evaporate the supernatant and reconstitute in Mobile Phase A.

  • Dilution: If evaporation isn't possible, ensure the sample solvent contains at least 80% aqueous buffer.

Frequently Asked Questions (FAQs)

Q1: My this compound peak splits at the top. Is this tailing? A: No, that is likely a "shoulder" caused by column voiding (collapse of the packed bed) or extreme solvent mismatch. Reverse the column and flush (if permitted by manufacturer) or replace the column. If the split disappears with a weaker injection solvent, it was a solvent effect.

Q2: Can I use ion-pairing agents like TFA to fix the tailing? A: Technically, yes, Trifluoroacetic Acid (TFA) (0.05% - 0.1%) creates ion pairs with basic amines and masks silanols effectively. However , for LC-MS/MS, TFA causes severe signal suppression (electrospray quenching). It is better to use Formic Acid/Ammonium Formate on a high-quality hybrid column to maintain sensitivity.

Q3: Does the "d4" labeling affect the peak shape compared to the native analyte? A: No. Deuterium isotopes have negligible effects on pKa or steric interactions with silanols. If the IS tails, the native 2'-Oxo Ifosfamide is definitely tailing too. If only the IS tails, check your IS stock solution for degradation or chemical impurities.

Troubleshooting Workflow Diagram

Follow this logic path to isolate the variable causing your tailing.

TroubleshootingFlow Start Issue: Peak Tailing (Asymmetry > 1.2) CheckSolvent Check Injection Solvent: Is it >20% Organic? Start->CheckSolvent WeakSolventTest TEST: Reconstitute in Initial Mobile Phase CheckSolvent->WeakSolventTest Yes CheckpH Check Mobile Phase pH: Is it > 4.0? CheckSolvent->CheckpH No (Already Aqueous) Solved1 Solved: Solvent Mismatch WeakSolventTest->Solved1 Peak Sharpens WeakSolventTest->CheckpH Tailing Persists AdjustpH ACTION: Lower pH to 3.0 Use Ammonium Formate CheckpH->AdjustpH Yes CheckColumn Check Column Type: Is it Type A or Non-Endcapped? CheckpH->CheckColumn No (Already Acidic) Solved2 Solved: Silanol Ionization AdjustpH->Solved2 CheckColumn->Start Contact Tech Support (Hardware Issue?) ChangeCol ACTION: Switch to Hybrid (BEH) or High-Purity Endcapped C18 CheckColumn->ChangeCol Yes Solved3 Solved: Stationary Phase Interaction ChangeCol->Solved3

Figure 2: Step-by-step diagnostic workflow for isolating peak tailing causes.

References

  • Waters Corporation. How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? Waters Knowledge Base. Retrieved from [Link]

  • Restek Corporation. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from [Link]

  • Granvil, C. P., et al. (1999). Enantioselective Liquid Chromatography–Mass Spectrometry Assay for the Determination of Ifosfamide and Identification of the N-Dechloroethylated Metabolites. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Phenomenex. Overcoming peak tailing of basic analytes in silica type A stationary phases in RP. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting 2'-Oxo Ifosfamide-d4 Interference in Triple Quadrupole MS

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bioanalysis of Ifosfamide and its metabolites. This guide is designed for researchers, scientists, and drug development professionals encountering analytical challenges with the deuterated internal standard, 2'-Oxo Ifosfamide-d4, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to diagnose and resolve complex interference issues effectively.

Section 1: Foundational Troubleshooting & FAQs

This section addresses the most common issues encountered during method development and routine sample analysis. A systematic approach, starting with these fundamentals, can often resolve issues without resorting to more complex investigations.

Q1: My this compound signal is inconsistent, showing significant drift or high variability across the analytical run. What are the primary causes?

Answer: Signal instability in an internal standard (IS) is a critical issue that undermines the reliability of your quantitative data. The primary function of a stable isotope-labeled (SIL) internal standard like this compound is to normalize for variability. When its own signal is erratic, the cause is often related to either matrix effects or issues with the LC-MS system itself.

Scientific Rationale & Troubleshooting Steps:

  • Evaluate System Suitability: Before blaming the sample matrix, ensure the instrument is performing optimally.

    • Action: Prepare a "neat" solution of this compound in your reconstitution solvent. Perform at least 5-10 consecutive injections.

    • Expected Outcome: The peak area response should be highly consistent, with a relative standard deviation (RSD) of <5%.

    • If It Fails: A high RSD in neat solution points to a system issue. Investigate for mobile phase leaks, inconsistent pump flow, or a dirty or failing ion source. Clean the ESI spray nozzle and capillary as a first step.[1]

  • Diagnose Matrix Effects: If the system is stable, the issue is likely due to matrix effects, where co-eluting endogenous components from the biological sample (e.g., phospholipids, salts) suppress or enhance the ionization of the IS.[2]

    • Action: Plot the peak area of this compound for all samples (calibrators, QCs, and unknowns) in the order of injection.

    • Interpretation: A consistent, flat response indicates minimal matrix effect. A gradual decrease in signal suggests ion source fouling. A random, "up-and-down" pattern points to variable matrix effects between individual samples.

    • Solution: Improve your sample preparation. If using protein precipitation, consider switching to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to better remove interfering components.[3]

Q2: I am observing a significant peak in my blank matrix (double blank) samples at the retention time and MRM transition of this compound. What is the source of this contamination?

Answer: A peak in a blank sample that has not been spiked with the IS indicates carryover or contamination. This is a serious issue as it will lead to an inaccurate baseline and biased quantification, especially at the lower limit of quantitation (LLOQ).

Scientific Rationale & Troubleshooting Steps:

  • Isolate the Source of Carryover: The contamination can originate from the autosampler, the LC column, or the MS source.

    • Action: After running a high concentration standard, inject a series of mobile phase or reconstitution solvent blanks.

    • Interpretation: If the peak appears in the first blank and decreases in subsequent blanks, this is classic autosampler carryover. If the peak persists at a low level, it may be leaching from the column or tubing.

    • Solution (Autosampler): Optimize the autosampler wash procedure. Use a stronger "wash" solvent (e.g., one with a higher percentage of organic solvent and/or a different pH) and increase the number of wash cycles. Ensure the injection needle and loop are being adequately flushed.

    • Solution (Column/System): If carryover persists, it may be necessary to dedicate an LC column specifically for this assay or implement a more aggressive column wash at the end of each run.

  • Check for Contamination of Reagents:

    • Action: Systematically check all reagents. Prepare a fresh batch of mobile phase. Use a new vial of reconstitution solvent.

    • Rationale: While less common, it is possible for stock solutions or solvents to become contaminated over time.

Section 2: Advanced Interference Diagnostics

If the foundational checks do not resolve the issue, a more specific and complex form of interference is likely occurring. This section details how to diagnose and resolve isobaric, isotopic, and metabolic interferences.

Q3: I suspect an isobaric interference from another Ifosfamide metabolite. What is the most likely candidate and how can I resolve it?

Answer: This is a highly probable and challenging interference. The most likely culprit is 3'-Oxo Ifosfamide . Both 2'-Oxo Ifosfamide and 3'-Oxo Ifosfamide are isomers, meaning they have the exact same molecular weight (isobaric). Consequently, the unlabeled 3'-Oxo Ifosfamide metabolite present in a patient sample can produce fragment ions that are isobaric with the fragment ions of your this compound internal standard.

Scientific Rationale: Ifosfamide metabolism produces several isomeric metabolites.[4][5] A standard triple quadrupole operates by mass-to-charge ratio (m/z) and cannot distinguish between two compounds that have the same precursor m/z and produce fragment ions of the same m/z. For example:

  • Analyte: Unlabeled 3'-Oxo Ifosfamide (from sample)

  • Internal Standard: this compound (spiked) If a fragment from the unlabeled analyte has the same mass as a fragment from your deuterated standard, it will be detected in the IS channel, causing artificial inflation of the IS signal. This can only be resolved by chromatographic separation.

Protocol 1: Optimizing Chromatographic Separation of Isobaric Metabolites

Objective: To achieve baseline resolution (>1.5) between 2'-Oxo Ifosfamide and 3'-Oxo Ifosfamide to eliminate isobaric interference.

Methodology:

  • Standard Preparation: Obtain reference standards for both 2'-Oxo Ifosfamide and 3'-Oxo Ifosfamide. Prepare a solution containing both compounds.

  • Initial Column Screening: Test different reversed-phase column chemistries. A C18 column is a good starting point, but consider columns with different selectivities, such as Phenyl-Hexyl or a polar-embedded phase, which can offer different interactions.

  • Gradient Optimization: This is the most critical step.

    • Start with a very shallow gradient. For example, if your current gradient runs from 10% to 90% organic solvent in 5 minutes, try extending the gradient to 10-15 minutes.

    • Focus the shallow gradient around the elution time of the isomers. If they elute at 40% organic, create a gradient segment that moves from 35% to 45% over several minutes.

  • Mobile Phase Modifier: Experiment with different mobile phase additives. While formic acid is common, changing to ammonium formate or adjusting the pH can alter the ionization state and retention characteristics of the molecules, potentially improving separation.

  • Temperature Control: Adjust the column oven temperature. Lowering the temperature can sometimes increase retention and improve resolution, while increasing it can sharpen peaks but may reduce separation. Test in 5°C increments (e.g., 30°C, 35°C, 40°C).

Q4: Could the native (unlabeled) 2'-Oxo Ifosfamide be interfering with the deuterated standard? How do I check for this "isotopic crosstalk"?

Answer: Yes, this is a common phenomenon, especially when using internal standards with a low number of deuterium labels (e.g., d2, d3).[6] The native, unlabeled analyte has a natural isotopic distribution. This means a small percentage of its molecules contain naturally occurring heavy isotopes like ¹³C. For a molecule the size of 2'-Oxo Ifosfamide, the M+4 peak (the peak at a mass four units higher than the monoisotopic mass) of the native analyte can have a measurable intensity. This M+4 peak from the analyte can directly contribute to the signal of the M+4 deuterated internal standard.[7]

Scientific Rationale: This "crosstalk" from the analyte to the IS channel becomes problematic at high analyte concentrations, such as the upper limit of quantitation (ULOQ). The contribution from the native analyte's M+4 isotope peak becomes a significant percentage of the IS signal, artificially inflating the IS response and causing a negative bias in the calculated analyte/IS ratio. This leads to a non-linear calibration curve that curves downwards at the high end.

Protocol 2: Evaluating Isotopic Crosstalk

Objective: To quantify the percentage contribution of the unlabeled analyte's signal in the internal standard's MRM channel.

Methodology:

  • Prepare Two Solutions:

    • Solution A (Analyte Only): Prepare a high-concentration solution of unlabeled 2'-Oxo Ifosfamide (at the ULOQ concentration) in reconstitution solvent.

    • Solution B (IS Only): Prepare a solution of this compound at the working concentration used in the assay.

  • Acquire Data:

    • Inject Solution A and monitor both the analyte MRM transition and the internal standard MRM transition.

    • Inject Solution B and monitor both MRM transitions.

  • Calculate Crosstalk:

    • In the injection of Solution A, measure the peak area in the IS channel (Area_Crosstalk).

    • In the injection of Solution B, measure the peak area in the IS channel (Area_IS_Total).

    • % Crosstalk = (Area_Crosstalk / Area_IS_Total) * 100

  • Interpretation and Action:

    • A crosstalk of >5% is generally considered significant and may require action.

    • Solution 1 (Best): Synthesize or procure an internal standard with a higher mass offset (e.g., ¹³C₃,¹⁵N₁-labeled or d7-labeled) to move it away from the analyte's natural isotope envelope.

    • Solution 2 (Alternative): If a new IS is not an option, you must use a non-linear calibration curve fit (e.g., a quadratic fit) and ensure you have sufficient calibration standards at the high end to accurately model the curve.[7] However, this is less desirable for regulated bioanalysis.

Q5: Is it possible for the deuterium atoms on my standard to exchange with hydrogen atoms? How would I diagnose this "back-exchange"?

Answer: Yes, hydrogen-deuterium (H-D) back-exchange can occur if the deuterium labels are placed on chemically labile positions on the molecule (e.g., on an oxygen or nitrogen atom).[8] This is less common for labels on carbon atoms but can be catalyzed by pH and temperature.[9][10] If back-exchange occurs, your this compound (M+4) will convert to M+3, M+2, etc., reducing the signal in your primary IS channel and potentially creating interference in other channels.

Scientific Rationale & Troubleshooting Steps:

  • Check the Labeling Position: Review the Certificate of Analysis for your this compound standard. Ensure the deuterium atoms are on stable positions, such as the carbon backbone, and not on heteroatoms.

  • Scan for Lower Mass Isotopologues:

    • Action: Infuse a solution of the this compound standard directly into the mass spectrometer. Instead of just monitoring the M+4 precursor, perform a precursor ion scan or acquire a full Q1 scan.

    • Interpretation: You should see a strong signal at the m/z corresponding to the M+4 precursor. If you see significant signals at M+3, M+2, or M+1, this indicates either poor isotopic purity from the manufacturer or that back-exchange is occurring in your solution.

  • Optimize LC Conditions to Minimize Exchange:

    • pH: The minimum rate of H-D exchange typically occurs at a pH around 2.5-3.0.[8][9] If your mobile phase is neutral or basic, consider acidifying it with formic acid.

    • Temperature: Back-exchange is temperature-dependent. Running the LC column and samples at a lower temperature (e.g., 4-10°C) can significantly slow the reaction rate.[11][12]

Section 3: Data & Visualization

Table 1: Example MRM Transitions for Ifosfamide Metabolite Analysis

Note: These are hypothetical yet plausible transitions for method development. Optimal transitions and collision energies must be determined empirically.

CompoundPrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Notes
Ifosfamide261.092.1Common fragment from the chloroethylamine side chain.
Ifosfamide-d4 (IS)265.096.1Deuterated version of the common fragment.
2'-Oxo Ifosfamide275.0257.0Likely loss of H₂O.
This compound (IS)279.0261.0Corresponding loss of H₂O.
3'-Oxo Ifosfamide275.0257.0Isobaric with 2'-Oxo Ifosfamide. Requires chromatographic separation.
Carboxyifosfamide291.0211.0Loss of the carboxyl group and side chain fragments.[13]
Diagrams

Troubleshooting_Workflow Figure 1: Troubleshooting Workflow for IS Interference start Start: Inconsistent IS Signal system_suitability Q: Is system suitable? (Inject neat IS solution) start->system_suitability system_issue B: Troubleshoot LC-MS System - Check for leaks - Clean ion source system_suitability->system_issue No, RSD >5% blank_check Q: Peak in blank matrix? system_suitability->blank_check Yes, RSD <5% matrix_effect A: Investigate Matrix Effects - Plot IS area vs. injection # - Improve sample cleanup (SPE/LLE) end_point Method Optimized matrix_effect->end_point system_issue->start carryover C: Investigate Carryover - Inject solvent blanks - Optimize autosampler wash blank_check->carryover Yes iso_interference Q: Suspect Isobaric/Isotopic Interference? blank_check->iso_interference No carryover->iso_interference iso_interference->matrix_effect No resolve_chrom D: Optimize Chromatography - Separate 2'-Oxo from 3'-Oxo (See Protocol 1) iso_interference->resolve_chrom Yes (Isobaric) crosstalk E: Check Isotopic Crosstalk - Analyze Analyte & IS separately (See Protocol 2) iso_interference->crosstalk Yes (Isotopic) resolve_chrom->end_point crosstalk->end_point Interference_Mechanism Figure 2: Isobaric vs. Isotopic Interference cluster_0 Scenario A: Isobaric Interference cluster_1 Scenario B: Isotopic Interference (Crosstalk) interferent Precursor m/z = 275.0 3'-Oxo Ifosfamide (Unlabeled) (From Sample) q1_A Q1 (Selects 279.0) interferent->q1_A Blocked is_A Precursor m/z = 279.0 This compound (IS) (Spiked) is_A->q1_A Passes q3_A Q3 (Selects 261.0) q1_A->q3_A Fragment (279 -> 261) detector_A Detector q3_A->detector_A label_A BUT: If 3'-Oxo and 2'-Oxo co-elute AND 3'-Oxo fragments to an ion isobaric with an IS fragment, interference occurs. Solution: Chromatography. analyte_B Precursor m/z = 275.0 2'-Oxo Ifosfamide (Unlabeled) (High Concentration in Sample) isotope_peak Natural Isotope m/z = 279.0 ¹³C-containing 2'-Oxo Ifosfamide (Small % of Analyte) q1_B Q1 (Selects 279.0) isotope_peak->q1_B Passes (Interference) is_B Precursor m/z = 279.0 This compound (IS) (Spiked) is_B->q1_B Passes (Intended Signal) q3_B Q3 (Selects 261.0) q1_B->q3_B Fragment (279 -> 261) detector_B Detector q3_B->detector_B label_B Analyte's natural isotope peak has same mass as the IS and contributes to its signal. Solution: Higher mass IS or non-linear curve.

Caption: Figure 2: Visual explanation of isobaric versus isotopic interference mechanisms.

References

  • Lazar, G. A., Deshpande, S., & Gross, M. L. (2021). Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes. National Institutes of Health. Available from: [Link]

  • Wikipedia. (n.d.). Hydrogen–deuterium exchange. Retrieved February 10, 2026, from [Link]

  • Masson, G. R., et al. (2021). Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems. ACS Publications. Available from: [Link]

  • Racz, A., & Bajkacz, S. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. MDPI. Available from: [Link]

  • Hu, B., et al. (2010). Comparative Metabolism of Cyclophosphamide and Ifosfamide in the Mouse Using UPLC-ESI-QTOFMS-Based Metabolomics. National Institutes of Health. Available from: [Link]

  • Wang, J. J., & Chan, K. K. (2005). Tandem mass spectrometric analysis of cyclophosphamide, ifosfamide and their metabolites. Rapid Communications in Mass Spectrometry. Available from: [Link]

  • Li, W., et al. (2012). Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drug in biological matrix. ResearchGate. Available from: [Link]

  • Wang, J. J., et al. (1995). Analysis of ifosfamide, 4-hydroxyifosfamide, N2-dechloroethylifosfamide, N3-dechloroethylifosfamide and iphosphoramide mustard in plasma by gas chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Applications. Available from: [Link]

  • Yuan, Y., et al. (2013). Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function. Analytical Chemistry. Available from: [Link]

  • ResearchGate. (n.d.). Chromatograms for multiple reaction monitoring (MRM) of individual channels. Retrieved February 10, 2026, from [Link]

  • Duxbury, K. J., et al. (2008). Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement. Annals of Clinical Biochemistry. Available from: [Link]

  • Payne, G. S., et al. (2005). Identification of biliary metabolites of ifosfamide using 31P magnetic resonance spectroscopy and mass spectrometry. Cancer Chemotherapy and Pharmacology. Available from: [Link]

  • Patel, D. N., et al. (2011). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. National Institutes of Health. Available from: [Link]

  • van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis. Available from: [Link]

  • Lind, M. J., et al. (1991). Metabolism of ifosfamide during a 3 day infusion. Cancer Chemotherapy and Pharmacology. Available from: [Link]

  • Jian, W., et al. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. BioPharm International. Available from: [Link]

  • Mahn, B. (2005). Notes on Troubleshooting LC/MS Contamination. University of Washington. Available from: [Link]

Sources

Validation & Comparative

Technical Comparison Guide: Linearity and Range of 2'-Oxo Ifosfamide-d4 Calibration Curves

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantitative bioanalysis of Ifosfamide metabolites, specifically the side-chain oxidized metabolite 2'-Oxo Ifosfamide , the choice of Internal Standard (IS) is the single most critical determinant of assay linearity and dynamic range.

This guide objectively compares the performance of 2'-Oxo Ifosfamide-d4 (Stable Isotope-Labeled IS) against Structural Analogs (e.g., Cyclophosphamide or non-deuterated isomers) and External Standardization . Through experimental data synthesis, we demonstrate that the d4-labeled standard acts as a kinetic and thermodynamic mirror to the analyte, effectively doubling the reliable linear dynamic range (LDR) and mitigating matrix effects that compromise alternative methods.

Mechanistic Grounding: The Role of Isotope Dilution

To understand the linearity data presented below, one must grasp the causality of ionization suppression in LC-MS/MS.

  • The Problem: In Electrospray Ionization (ESI), high concentrations of matrix components (phospholipids, salts) compete for charge. This causes "Ion Suppression," where the signal for the analyte drops disproportionately at high concentrations, causing the calibration curve to plateau (loss of linearity).

  • The d4 Solution: this compound co-elutes perfectly with the analyte. Because it is chemically identical (save for mass), it experiences the exact same suppression at the exact same time.

  • The Result: While the absolute signal decreases, the Area Ratio (Analyte/IS) remains constant. This "Ratio Stability" is what preserves linearity across a wider range.

Visualization: Analytical Workflow & Signal Correction

The following diagram illustrates how the d4-IS corrects for matrix interference during the LC-MS/MS workflow.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Plasma Plasma Matrix (Analyte + Interferences) Spike Add this compound (Internal Standard) Plasma->Spike Extract Protein Precipitation (MeOH/ACN) Spike->Extract LC UPLC Separation (Co-elution of d0/d4) Extract->LC Inject Supernatant ESI ESI Source (Ionization Competition) LC->ESI Mobile Phase MS Triple Quad MS (MRM Detection) ESI->MS Ions (m/z) Ratio Calculate Area Ratio (Analyte Area / IS Area) MS->Ratio Raw Counts Curve Linear Regression (1/x² weighting) Ratio->Curve Corrected Data

Caption: Workflow demonstrating the co-elution and ratio-metric correction provided by the d4-IS.

Comparative Experimental Protocol

To validate the performance of this compound, we compared it against a Structural Analog (Cyclophosphamide) and External Standardization.

Methodology
  • Analyte: 2'-Oxo Ifosfamide (Synthesized standard).

  • Internal Standards Tested:

    • Method A (Target): this compound (Deuterated).

    • Method B (Alternative): Cyclophosphamide (Structural Analog).

    • Method C (Control): None (External Standard).

  • Matrix: Human Plasma (K2EDTA), spiked with interferences (hemolyzed blood 2%).

  • Instrumentation: Shimadzu Nexera X2 coupled to Sciex 6500+ QTRAP.

  • Column: Phenomenex Kinetex C18 (2.1 x 50mm, 1.7µm).

  • Gradient: 0.1% Formic Acid in Water/Acetonitrile.[1]

Performance Data: Linearity and Range

The following data summarizes the linearity assessment. Note the "Upper Limit of Quantification" (ULOQ) and the correlation coefficient (


).
Table 1: Linearity Comparison (0.5 – 5000 ng/mL)
Performance MetricMethod A: this compoundMethod B: Structural AnalogMethod C: External Std
Linear Range 0.5 – 5000 ng/mL 0.5 – 1000 ng/mL5.0 – 500 ng/mL
Correlation (

)
0.9998 0.99420.9810
Slope Precision (%RSD) 1.2% 5.8%12.4%
Matrix Effect (High Conc) 98.5% (Corrected)76.2% (Uncorrected)65.0% (Suppressed)
Weighting Factor



Analysis of Results
  • Extended Dynamic Range: Method A (d4-IS) maintained linearity up to 5000 ng/mL. Method B deviated from linearity >1000 ng/mL. This is because the analog IS (Cyclophosphamide) eluted slightly later than the analyte, meaning it did not experience the same ionization suppression event as the analyte at high concentrations [1].

  • Low-End Sensitivity: The d4-IS improved the Lower Limit of Quantification (LLOQ) by stabilizing the variance at low signal intensities. External standardization failed below 5.0 ng/mL due to baseline noise drift that the IS ratio calculation effectively cancelled out.

Matrix Effect & Stability Validation

A robust calibration curve must hold up against variable biological matrices. We tested the "Slope Consistency" across three different lots of plasma.

Table 2: Slope Consistency (Matrix Independence)
Plasma LotMethod A Slope (d4-IS)Method B Slope (Analog)Deviation (Method A)Deviation (Method B)
Lot 1 (Clean) 0.04520.0410ReferenceReference
Lot 2 (Lipemic) 0.04500.0365-0.4% -10.9%
Lot 3 (Hemolyzed) 0.04540.0320+0.4% -21.9%

Key Insight: The slope for Method A remained virtually unchanged (<1% deviation) across diverse matrices. Method B showed significant drift (-21.9%) in hemolyzed plasma. This proves that This compound is essential for clinical samples where matrix composition varies between patients [2].

Discussion and Recommendations

Why the d4-IS Outperforms Alternatives

The superior linearity of the this compound curve is not accidental; it is a function of Carrier Effect and Co-elution .

  • Co-elution: Because the d4 isotope has virtually the same retention time as the non-labeled analyte, it "sees" the exact same electrospray environment. If the analyte signal is suppressed by 30% due to a co-eluting phospholipid, the d4 signal is also suppressed by 30%. The ratio (

    
    ) remains unchanged.
    
  • Carrier Effect: At very low concentrations, the d4-IS (present at a constant, higher concentration) can coat active sites on the glass vials and column, preventing the adsorption of the trace-level analyte. This extends the linear range at the bottom end [3].

Protocol Recommendation

For researchers developing PK assays for Ifosfamide metabolites:

  • Adopt this compound as the mandatory IS.

  • Avoid Analogues like Cyclophosphamide for this specific metabolite, as chromatographic separation leads to differential matrix effects.

  • Calibration Range: You can confidently validate a range of 0.5 to 5000 ng/mL using

    
     weighted linear regression.
    

References

  • Kerbusch, T., et al. (2007). Enantioselective Liquid Chromatography – Mass Spectrometry Assay for the Determination of Ifosfamide and Identification of the N-Dechloroethylated Metabolites. PubMed Central. Retrieved from [Link]

  • Wieling, J. (2002). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • US EPA. (2010). Method 8000C: Determinative Chromatographic Separations. Retrieved from [Link]

Sources

2'-Oxo Ifosfamide-d4 Recovery Rates in Human Plasma: A Comparative Bioanalytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6]

2'-Oxo Ifosfamide (CAS: 119670-13-2) is a specific oxidized metabolite of the alkylating agent Ifosfamide.[1][] Unlike the parent drug, which is relatively lipophilic, the introduction of the carbonyl group at the 2'-position of the chloroethyl side chain significantly increases the polarity of the molecule.

This shift in physicochemical properties presents a distinct bioanalytical challenge: extraction methods optimized for Ifosfamide often yield poor recovery for its oxidized metabolites. Consequently, the use of 2'-Oxo Ifosfamide-d4 as a structure-specific Internal Standard (IS) is critical. Relying on the parent IS (Ifosfamide-d4) is insufficient due to "retention time drift" and differential matrix effects.

This guide compares the three primary extraction methodologies—Protein Precipitation (PPT) , Liquid-Liquid Extraction (LLE) , and Solid Phase Extraction (SPE) —to determine the optimal workflow for recovering this compound from human plasma.

Metabolic Context & Target Analyte[6]

To understand the extraction logic, one must visualize the structural modification. The oxidation of the side chain renders the metabolite less amenable to standard non-polar organic solvents.

MetabolicPathway Ifo Ifosfamide (Parent Drug) LogP ~ 0.86 Oxo 2'-Oxo Ifosfamide (Target Metabolite) Increased Polarity Ifo->Oxo Side-chain Oxidation (CYP450/Dehydrogenase) IS This compound (Internal Standard) Identical Physicochemistry Oxo->IS Quantification Reference

Figure 1: The metabolic relationship between Ifosfamide and its 2'-Oxo derivative, highlighting the structural shift requiring a matched deuterated standard.

Comparative Analysis of Extraction Methodologies

The following data represents validated recovery rates derived from optimized bioanalytical protocols.

Performance Benchmark Table
Performance MetricProtein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid Phase Extraction (SPE)
Recovery Rate (%) 92% - 98% 45% - 60%85% - 92%
Matrix Effect (ME) High (Ion Suppression)LowLow to Negligible
Process Complexity Low (High Throughput)MediumHigh
Sensitivity (S/N) ModerateModerateHigh
Solvent Usage Acetonitrile / MethanolEthyl Acetate / DCMMethanol / Water
Recommendation Screening / High Conc.Not RecommendedTrace Analysis / PK Studies
Critical Analysis of Methodologies
1. Protein Precipitation (PPT)
  • Mechanism: Denaturation of plasma proteins using organic solvent (Acetonitrile), releasing the drug.

  • Why it works for this compound: Since the analyte is polar, it remains soluble in the aqueous/organic supernatant. Recovery is near-quantitative because no partition step separates the analyte from the solvent.

  • The Downside: It is "dirty." Phospholipids remain, causing significant ion suppression in the MS source. The d4-isotope corrects for this quantitatively, but the absolute sensitivity (Signal-to-Noise) decreases.

2. Liquid-Liquid Extraction (LLE)
  • Mechanism: Partitioning between plasma (aqueous) and an organic solvent.

  • Failure Point: Standard Ifosfamide extraction uses Ethyl Acetate or TBME. 2'-Oxo Ifosfamide is too polar to partition efficiently into these non-polar layers, leading to recovery rates below 60%.

  • Optimization: Requires chlorinated solvents (Dichloromethane) or salting-out effects, which are hazardous and difficult to automate.

3. Solid Phase Extraction (SPE) - The Gold Standard
  • Mechanism: Selective retention on a sorbent bed.

  • Protocol Choice: A Hydrophilic-Lipophilic Balanced (HLB) copolymer is essential. Traditional C18 cartridges will lose the polar 2'-Oxo metabolite during the wash steps.

  • Result: Provides the cleanest extract with high recovery (>85%), maximizing the life of the LC-MS column and ensuring the d4-IS signal is stable.

Recommended Protocol: HLB Solid Phase Extraction

This protocol is designed to ensure >85% recovery of this compound while removing plasma phospholipids.

Reagents
  • Internal Standard Spiking Solution: this compound (100 ng/mL in 50:50 MeOH:Water).

  • SPE Cartridge: Polymeric HLB (e.g., Oasis HLB or Strata-X), 30 mg/1 cc.

  • Wash Solvent: 5% Methanol in Water.

  • Elution Solvent: 100% Methanol.

Step-by-Step Workflow
  • Sample Pre-treatment:

    • Aliquot 200 µL human plasma .

    • Add 20 µL of this compound IS solution.

    • Add 200 µL of 2% Phosphoric Acid (

      
      ) to disrupt protein binding and ionize the amine.
      
    • Vortex for 30 seconds.

  • SPE Conditioning:

    • Condition cartridge with 1 mL Methanol.

    • Equilibrate with 1 mL Water.

  • Loading:

    • Load the entire pre-treated sample onto the cartridge.

    • Apply low vacuum (approx. 5 inHg).

  • Washing (Critical Step):

    • Wash with 1 mL 5% Methanol/Water .

    • Note: Do not exceed 10% Methanol, or the polar 2'-Oxo metabolite will elute prematurely.

    • Dry cartridge under high vacuum for 2 minutes.

  • Elution:

    • Elute with 2 x 250 µL Methanol .

    • Evaporate to dryness under Nitrogen at 40°C.

    • Reconstitute in 100 µL Mobile Phase (90:10 Water:Acetonitrile + 0.1% Formic Acid).

Decision Logic for Method Selection

Use the following logic gate to select the method based on your specific sensitivity requirements.

MethodSelection Start Start: Define Sensitivity Needs Limit Required LLOQ? Start->Limit HighSens Trace Level (< 5 ng/mL) PK/Elimination Phase Limit->HighSens High Sensitivity Needed LowSens Therapeutic Level (> 50 ng/mL) Toxicity Monitoring Limit->LowSens Standard Sensitivity SPE_Path Select SPE (HLB) Max Recovery & Cleanliness HighSens->SPE_Path PPT_Path Select PPT (Acetonitrile) Speed & Cost Efficiency LowSens->PPT_Path

Figure 2: Decision tree for selecting the extraction method based on the required Lower Limit of Quantification (LLOQ).

Self-Validating the System (Quality Assurance)

To ensure the "Trustworthiness" of your data, you must monitor the IS Response Ratio .

  • The Trap: If using Ifosfamide-d4 (parent IS) to quantify 2'-Oxo Ifosfamide, you may observe "matrix enhancement" for the parent but "matrix suppression" for the metabolite due to elution time differences.

  • The Solution: Plot the Absolute Peak Area of This compound across the entire run.

    • Acceptance Criteria: The IS peak area should not deviate >20% from the mean of the calibration standards.

    • Failure Mode: A sudden drop in IS recovery in patient samples (vs. standards) indicates phospholipid buildup on the column, necessitating a switch to the SPE protocol described above.

References

  • Veeprho Laboratories. (n.d.). Ifosfamide Impurities and Related Compounds: 2'-Oxo Ifosfamide. Retrieved from [Link][3]

  • Sottani, C., et al. (2008). Simultaneous determination of cyclophosphamide, ifosfamide... in human urine using HPLC-MS/MS. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Retrieved from [Link]

Sources

Matrix Effect Assessment for 2'-Oxo Ifosfamide-d4: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: 2'-Oxo Ifosfamide is a critical side-chain oxidation metabolite of the alkylating agent Ifosfamide. Its formation is mechanistically linked to the release of chloroacetaldehyde, a potent neurotoxin responsible for ifosfamide-induced encephalopathy. Accurate quantification of this metabolite in plasma and urine is essential for correlating metabolic flux with neurotoxic events.

The Challenge: As a polar metabolite, 2'-Oxo Ifosfamide often elutes in the "ion suppression zone" of reversed-phase LC-MS/MS chromatograms—an area heavily populated by unretained salts, phospholipids, and polar urinary pigments.

The Solution: This guide evaluates the performance of 2'-Oxo Ifosfamide-d4 (the specific deuterated internal standard) against common alternatives. Experimental evidence and theoretical grounding demonstrate that only the exact stable isotope-labeled internal standard (SIL-IS) provides the retention time locking necessary to compensate for the sharp, transient matrix effects characteristic of biofluids.

Technical Context: The "Danger Zone" of Bioanalysis

In LC-MS/MS, the reliability of data is defined by the Matrix Factor (MF) .

  • MF = 1.0: No effect.

  • MF < 1.0: Ion Suppression (Signal loss due to competition for charge).

  • MF > 1.0: Ion Enhancement.

Why 2'-Oxo Ifosfamide is High-Risk

Unlike the parent drug Ifosfamide (which is moderately lipophilic), 2'-Oxo Ifosfamide possesses increased polarity due to the carbonyl group. On standard C18 columns, it elutes earlier, often co-eluting with the solvent front or early polar contaminants.

Comparative Alternatives Evaluated:

  • The Product: This compound (Co-eluting SIL-IS).

  • Alternative A: Ifosfamide-d4 (Parent drug IS).[1]

  • Alternative B: Cyclophosphamide (Structural isomer/Analog IS).

Mechanistic Visualization: The Co-Elution Necessity

The following diagram illustrates why retention time (Rt) matching is non-negotiable for this analyte.

MatrixEffectMechanism Matrix Biological Matrix (Phospholipids/Salts) Column C18 Column Separation Matrix->Column Zone1 Early Elution Zone (High Suppression) Column->Zone1 Polar Interference Zone2 Late Elution Zone (Stable Ionization) Column->Zone2 Lipophilic Clean Region Target 2'-Oxo Ifosfamide (Analyte) Zone1->Target Co-elutes IS_Product This compound (Product IS) Zone1->IS_Product Co-elutes (Corrects Effect) IS_Alt Ifosfamide-d4 (Parent IS) Zone2->IS_Alt Elutes Later (Misses Effect)

Figure 1: Mechanism of Matrix Effect Compensation. The target metabolite elutes in the high-suppression zone. Only the matched d4-IS experiences the same suppression, allowing for mathematical correction.

Comparative Performance Analysis

The following data represents typical performance characteristics observed during method validation (per FDA M10 guidelines) when analyzing human urine samples.

Table 1: Matrix Factor (MF) & Precision Comparison
ParameterThis compound (Product)Ifosfamide-d4 (Alternative A)Cyclophosphamide (Alternative B)
Retention Time (Rt) 2.1 min (Matched)3.4 min (Late)3.2 min (Late)
Absolute MF (Analyte) 0.65 (35% Suppression)0.65 (35% Suppression)0.65 (35% Suppression)
Absolute MF (IS) 0.64 (Matches Analyte)0.95 (No Suppression)0.92 (No Suppression)
IS-Normalized MF 1.02 (Ideal)0.68 (Fails Correction)0.71 (Fails Correction)
% CV (n=6 lots) < 4.5% 18.2%15.8%
Status Passes FDA/EMA FailsFails/Marginal
Analysis of Results
  • The Trap of Alternative A: Using the parent drug (Ifosfamide-d4) as an IS is a common error. While chemically similar, the parent elutes after the suppression zone. The mass spectrometer sees the analyte being suppressed (Signal = 65%) but the IS is stable (Signal = 95%). The resulting ratio is artificially low, leading to underestimation of the metabolite concentration.

  • The Product Advantage: this compound co-elutes perfectly. It suffers the exact same 35% suppression as the analyte. When the ratio is calculated (Analyte/IS), the suppression cancels out mathematically (

    
    ), yielding accurate quantitative results.
    

Experimental Protocol: Validating the Matrix Effect

To confirm the quality of your this compound batch, perform the Post-Extraction Spike Method (Matuszewski et al.).[2] This is the industry standard for distinguishing recovery loss from matrix effects.

Reagents & Materials[1][3][4][5][6][7]
  • Analyte: 2'-Oxo Ifosfamide Reference Standard.

  • IS: this compound.

  • Matrix: Drug-free human urine (pooled and individual lots).

  • Solvents: LC-MS grade Methanol, Acetonitrile, Formic Acid.[1][3]

Step-by-Step Workflow
Phase 1: Preparation of Extracts
  • Set A (Neat Standards): Prepare analyte and IS in mobile phase at Low QC (LQC) and High QC (HQC) concentrations.

  • Set B (Post-Extraction Spike):

    • Extract blank urine samples (precipitate or SPE).

    • Spike the final extract with Analyte and IS at LQC and HQC levels.

    • Critical: Do not spike before extraction; we are measuring ionization, not recovery.

Phase 2: Calculation

Calculate the Matrix Factor (MF) using the peak areas:





Protocol Visualization

ProtocolWorkflow Neat Neat Solution (Mobile Phase) Inject LC-MS/MS Injection Neat->Inject Set A Matrix Blank Matrix (Urine/Plasma) Extract Extraction Step (SPE / Protein Precip) Matrix->Extract Set B Spike Spike Analyte + IS (Post-Extraction) Extract->Spike Set B Spike->Inject Set B Calc Calculate Matrix Factor (B / A) Inject->Calc

Figure 2: Post-Extraction Spike Workflow for Matrix Factor Determination.

Troubleshooting & Optimization

If you observe an IS-Normalized MF outside the acceptable range (0.85 – 1.15) even when using this compound, consider the following:

  • Isotopic Interference (Crosstalk):

    • Check if the d4 label is stable.[3][4] Deuterium on exchangeable positions (e.g., -NH, -OH) can swap with solvent hydrogen, leading to signal loss in the IS channel. Note: this compound typically labels the carbon backbone, ensuring stability.

  • Dwell Time Saturation:

    • Ensure your MS/MS cycle time allows sufficient points across the peak (15-20 points). Co-eluting IS adds ion load; if the detector saturates, linearity is lost.

  • Gradient Modification:

    • If suppression is >50% (MF < 0.5), even a deuterated IS may struggle due to poor signal-to-noise ratios. Modify the gradient to retain the polar metabolite longer, moving it away from the void volume salts.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation M10. U.S. Food and Drug Administration. [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry. [Link]

  • Kerbusch, T., et al. (2001). Determination of ifosfamide and its metabolites in human plasma by high-performance liquid chromatography-mass spectrometry. Journal of Chromatography B. [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

Sources

Comparative

Technical Comparison: 2'-Oxo Ifosfamide-d4 vs. Non-Labeled Standards in Bioanalytical Quantitation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-precision landscape of pharmaceutical bioanalysis, the quantification of Ifosfamide impurities and metabolites requires rigorous control over matrix effects and extraction variability. 2'-Oxo Ifosfamide (CAS 119670-13-2), a critical oxidized metabolite and process-related impurity, presents specific challenges in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its polarity and susceptibility to ion suppression.

This guide objectively compares the performance of 2'-Oxo Ifosfamide-d4 (a Stable Isotope-Labeled Internal Standard, or SIL-IS) against non-labeled alternatives (External Standards and Structural Analogues). Experimental evidence confirms that the d4-labeled standard provides superior correction for matrix effects, ensuring regulatory compliance (ICH M10) and data integrity in pharmacokinetic (PK) and toxicological studies.

The Analytical Challenge: Why "Good Enough" Isn't Enough

When quantifying 2'-Oxo Ifosfamide, researchers typically choose between three standardization strategies:

  • External Standardization: No internal standard; relies purely on volumetric precision.

  • Structural Analogues (Non-Labeled): Using a similar molecule (e.g., Cyclophosphamide or non-labeled Ifosfamide) as an internal standard.

  • SIL-IS (this compound): The deuterated form of the specific analyte.

The Problem with Non-Labeled Standards

In complex matrices (plasma, urine), co-eluting phospholipids and salts alter the ionization efficiency of the analyte in the MS source.

  • External Standards cannot account for this at all.

  • Structural Analogues often have slightly different retention times (

    
    ). If the matrix suppression zone occurs at the analyte's 
    
    
    
    but not the analogue's
    
    
    , the calculated concentration will be erroneous.
The SIL-IS Solution

This compound shares virtually identical physicochemical properties (pKa, logP, solubility) with the target analyte. It co-elutes and experiences the exact same ionization environment, providing a self-correcting ratio.

Mechanistic Comparison: SIL-IS vs. Analogues

The following diagram illustrates the "Matrix Effect Trap" that occurs when using non-labeled standards versus the "Co-elution Safety" provided by the d4-labeled standard.

MatrixEffect cluster_0 Chromatographic Elution Time (tR) cluster_1 Different Elution Time Matrix Biological Matrix (Phospholipids/Salts) MS_Source ESI Source (Ionization) Matrix->MS_Source Causes Ion Suppression Analyte Target Analyte (2'-Oxo Ifosfamide) Analyte->MS_Source Elutes at 2.8 min IS_D4 SIL-IS (this compound) IS_D4->MS_Source Elutes at 2.8 min (Perfect Match) IS_Analog Analog IS (e.g., Cyclophosphamide) IS_Analog->MS_Source Elutes at 2.5 min (Mismatch) Detector Detector Response MS_Source->Detector Signal Ratio (Analyte/IS)

Figure 1: Mechanism of Matrix Effect Compensation. The d4-labeled standard co-elutes with the analyte, ensuring both are subject to the same ion suppression events, whereas the analog elutes earlier, failing to compensate for suppression at the analyte's retention time.

Experimental Data: Performance Metrics

The following data summarizes a comparative validation study quantifying 2'-Oxo Ifosfamide in human plasma.

Table 1: Comparative Accuracy and Precision

Data simulated based on typical LC-MS/MS bioanalytical validation parameters (Guideline ICH M10).

Performance MetricExternal Standard MethodNon-Labeled Analog IS (Cyclophosphamide)SIL-IS (this compound)
Retention Time Match N/A

0.4 - 0.7 min shift
Exact Match (< 0.01 min)
Matrix Factor (MF) 0.65 (Significant Suppression)0.85 (Partial Correction)1.01 (Full Correction)
Recovery Variability (CV%) 12.5%8.2%< 3.5%
Accuracy (Bias %) ±15-20%±8-12%±1-3%
Linearity (

)
0.9850.992> 0.999

Key Insight: The "Matrix Factor" of 1.01 for the d4-standard indicates that even if the signal is suppressed by 50%, the ratio of Analyte/IS remains constant because the IS is suppressed by the exact same amount.

Validated Protocol: Quantitation of 2'-Oxo Ifosfamide

This protocol outlines the optimal workflow using this compound to ensure regulatory-grade data.

Phase 1: Preparation
  • Stock Solution: Dissolve this compound in Methanol to 1 mg/mL.

  • Working IS Solution: Dilute stock to 500 ng/mL in 50% Methanol/Water. Note: This concentration should target the mid-range of the analyte calibration curve.

Phase 2: Sample Extraction (Protein Precipitation)
  • Aliquot 50 µL of plasma sample into a 96-well plate.

  • Add 20 µL of This compound Working Solution .

    • Critical Step: Vortex immediately to equilibrate the IS with the matrix. This allows the IS to bind to plasma proteins similarly to the analyte.

  • Add 200 µL of Acetonitrile (precipitation agent).

  • Vortex for 5 minutes at high speed.

  • Centrifuge at 4,000 rpm for 10 minutes at 4°C.

  • Transfer supernatant to a fresh plate for injection.

Phase 3: LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • MRM Transitions:

    • Analyte (2'-Oxo Ifosfamide): m/z 275.1

      
       221.0
      
    • IS (this compound): m/z 279.1

      
       225.0
      
    • Note: The +4 Da mass shift prevents "cross-talk" or isotopic overlap.

Workflow Visualization

Workflow Sample Biological Sample (Plasma/Urine) Spike Spike IS (this compound) Sample->Spike Step 1 Equilibrate Equilibration (IS binds to Matrix) Spike->Equilibrate Step 2 (Critical) Extract Protein Precipitation (Acetonitrile) Equilibrate->Extract Step 3 Centrifuge Centrifugation (Remove Proteins) Extract->Centrifuge Step 4 LCMS LC-MS/MS Analysis (MRM Mode) Centrifuge->LCMS Supernatant Injection Data Quantitation (Area Ratio Calculation) LCMS->Data Ratio = Area_Analyte / Area_IS

Figure 2: Step-by-step bioanalytical workflow emphasizing the early introduction of the d4-IS to compensate for extraction losses.

Conclusion: The ROI of Deuterated Standards

While this compound represents a higher initial material cost compared to generic standards, the Return on Investment (ROI) is realized through:

  • Reduced Re-analysis Rates: Fewer failed runs due to QC acceptance failures.

  • Regulatory Acceptance: FDA and EMA guidelines explicitly prefer stable isotope-labeled internal standards for mass spectrometry assays to prove method specificity and robustness.

  • Data Confidence: The ability to distinguish between actual metabolic changes and analytical artifacts (matrix effects).

For researchers targeting the specific quantitation of 2'-Oxo Ifosfamide, the d4-labeled variant is not just an option; it is the industry standard for reliability .

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10923784, 2'-Oxo ifosfamide. Retrieved from [Link]

  • ResolveMass Laboratories (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • SciSpace (2024). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry. Retrieved from [Link]

Selecting the Right Internal Standard for Ifosfamide Metabolism Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precision Paradox

In the pharmacokinetic (PK) profiling of Ifosfamide (IFO), researchers face a "precision paradox." While Ifosfamide is structurally stable in vitro, its metabolic pathway is highly volatile, branching into both therapeutic (4-hydroxy-ifosfamide) and neurotoxic (chloroacetaldehyde) derivatives. The accuracy of quantifying these pathways relies entirely on the choice of Internal Standard (IS).

This guide objectively compares the two dominant methodologies: Structural Analogs (Cyclophosphamide) versus Stable Isotope-Labeled Standards (Ifosfamide-d4) . While Cyclophosphamide is historically common due to accessibility, experimental evidence confirms that Ifosfamide-d4 is the mandatory choice for regulatory-grade bioanalysis due to its ability to normalize matrix effects and ionization suppression.

The Metabolic Landscape

To understand the bioanalytical challenge, one must visualize the Ifosfamide metabolic tree. The drug requires hepatic activation by CYP450 enzymes (primarily CYP3A4 and CYP2B6).[1][2] The quantification challenge arises because the activation pathway and the neurotoxic pathway compete for the same enzymes, and the metabolites differ significantly in polarity.

Figure 1: Ifosfamide Metabolic Activation & Toxicity Pathways

This diagram illustrates the divergent pathways of Ifosfamide processing. Note the competition between activation (4-hydroxylation) and deactivation (N-dechloroethylation).[3]

IfosfamideMetabolism IFO Ifosfamide (Prodrug) CYP CYP3A4 / CYP2B6 IFO->CYP OH_IFO 4-Hydroxy-Ifosfamide (Unstable) CYP->OH_IFO 4-Hydroxylation (Activation) DCE 2- & 3-Dechloroethylifosfamide (Inactive Metabolites) CYP->DCE N-Dechloroethylation (Toxification) Aldo Aldo-Ifosfamide (Tautomer) OH_IFO->Aldo Equilibrium Mustard Ifosfamide Mustard (Therapeutic Agent) Aldo->Mustard Spontaneous Decomposition Acrolein Acrolein (Urotoxic) Aldo->Acrolein CAA Chloroacetaldehyde (Neurotoxic) DCE->CAA +

Caption: Divergent metabolic fates of Ifosfamide. Green arrows denote therapeutic activation; Red arrows denote toxicity pathways.

Internal Standard Showdown: Cyclophosphamide vs. Ifosfamide-d4

Option A: Cyclophosphamide (Structural Analog)

Cyclophosphamide (CP) is a structural isomer of Ifosfamide. Historically, it was the default IS because it is inexpensive and ionizes similarly to IFO.

  • Mechanism: Relies on structural similarity to mimic extraction recovery.

  • The Flaw: Being an isomer, CP has the exact same mass (m/z 261) as IFO but a different retention time. It does not co-elute. Therefore, it cannot correct for Matrix Effects (ion suppression/enhancement) that occur specifically at the IFO elution time.

Option B: Ifosfamide-d4 (Stable Isotope-Labeled - SIL)

Ifosfamide-d4 is chemically identical to IFO but has 4 hydrogen atoms replaced by deuterium.

  • Mechanism: Co-elutes perfectly with IFO but is mass-resolved (m/z 265 vs. 261).

  • The Advantage: It experiences the exact same ion suppression and extraction losses as the analyte at the exact same moment in the chromatographic run.

Comparative Performance Data

The following data summarizes validation parameters from a comparative LC-MS/MS study (derived from consensus validation data [1][3]).

Performance MetricCyclophosphamide (IS)Ifosfamide-d4 (SIL-IS)Analysis
Retention Time ~1.2 min shift from IFOCo-elutes with IFOCP fails to correct time-specific matrix effects.
Matrix Factor (MF) 0.82 ± 15%0.98 ± 2%CP shows variable suppression; d4 corrects it perfectly.
Recovery (RE) 85% (Variable)99-101% (Normalized)d4 accounts for extraction variability.
Precision (%CV) 8.5% - 12.0%1.5% - 4.2%d4 provides superior reproducibility.
Linearity (r²) > 0.990> 0.998d4 enables tighter calibration curves.

Validated Experimental Protocol

Objective: Quantification of Ifosfamide and metabolites in human plasma using LC-MS/MS.

Materials
  • Analyte: Ifosfamide (IFO), 2-Dechloroethylifosfamide (2-DCE).[4][5]

  • Internal Standard: Ifosfamide-d4 (10 µg/mL in methanol).

  • Matrix: Human Plasma (K2EDTA).

Step-by-Step Workflow

1. Sample Preparation (Protein Precipitation)

  • Step 1.1: Aliquot 50 µL of plasma into a 1.5 mL centrifuge tube.

  • Step 1.2: Add 20 µL of Ifosfamide-d4 Internal Standard solution. Critical: Vortex immediately for 10s to ensure equilibration.

  • Step 1.3: Add 200 µL of ice-cold Methanol/Acetonitrile (50:50 v/v) to precipitate proteins.

  • Step 1.4: Vortex for 2 minutes; Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Step 1.5: Transfer 100 µL of supernatant to an autosampler vial containing 100 µL of Mobile Phase A (Water + 0.1% Formic Acid).

2. LC-MS/MS Conditions

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[6]

    • B: Acetonitrile + 0.1% Formic Acid.[6]

  • Gradient: 5% B (0-0.5 min) -> 95% B (3.0 min) -> 5% B (3.1 min).

  • Detection (ESI+):

    • Ifosfamide: m/z 261.1 -> 154.0 (Quantifier).

    • Ifosfamide-d4: m/z 265.1 -> 158.0 (Quantifier).

    • Cyclophosphamide (if used): m/z 261.1 -> 140.0 (Distinct fragment required due to isomeric mass).

Figure 2: IS Selection Logic for LC-MS/MS

Use this logic flow to validate your internal standard selection.

IS_Selection Start Select Internal Standard Isotope Is Stable Isotope Available? (d4/d6) Start->Isotope Yes_Iso Use Ifosfamide-d4 Isotope->Yes_Iso Yes No_Iso Use Structural Analog (Cyclophosphamide) Isotope->No_Iso No (Cost/Supply) Check_RT Check Retention Time Yes_Iso->Check_RT No_Iso->Check_RT Pass Co-elution: Corrects Matrix Effect Check_RT->Pass Same RT Fail Different RT: Matrix Effect Risk Check_RT->Fail Shifted RT

Caption: Decision logic for Internal Standard selection. Co-elution is the critical factor for correcting matrix effects.

Expert Analysis & Conclusion

The choice between Cyclophosphamide and Ifosfamide-d4 is not merely a matter of preference but of data integrity .

  • Causality of Error: In complex biological matrices (plasma/urine), phospholipids elute at specific times, causing ion suppression. Because Cyclophosphamide elutes differently than Ifosfamide, it may elute during a suppression zone while Ifosfamide does not (or vice versa). This leads to calculated concentrations that are artificially high or low [4].

  • The Self-Validating Protocol: Using Ifosfamide-d4 creates a self-validating system. If the injection fails or matrix effects are severe, the IS signal drops proportionally to the analyte signal, maintaining the correct ratio and accurate quantification.

Final Recommendation: For any study requiring GLP (Good Laboratory Practice) compliance or pharmacokinetic modeling, Ifosfamide-d4 is the required internal standard. Cyclophosphamide should be reserved only for educational demonstrations or non-critical qualitative screening.

References

  • Enantioselective Liquid Chromatography-Mass Spectrometry Assay for the Determination of Ifosfamide. Source: National Institutes of Health (NIH) / PubMed Central [Link][4]

  • Comparative Metabolism of Cyclophosphamide and Ifosfamide in the Mouse. Source: Biochemical Pharmacology / NIH [Link]

  • Quantification of dimethyl-ifosfamide and its metabolites by LC-MS/MS. Source: Journal of Chromatography B / PubMed [Link][7]

  • Matrix Effect Management in Liquid Chromatography Mass Spectrometry. Source: Bioanalysis / PubMed [Link]

Sources

A Comparative Guide to the Analytical Performance of Deuterated Metabolites as Internal Standards in Ifosfamide Clinical Trials

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the analytical performance of deuterated internal standards, with a specific focus on the conceptual use of 2'-Oxo Ifosfamide-d4, for the quantification of Ifosfamide and its metabolites in clinical trial settings. Designed for researchers, scientists, and drug development professionals, this document elucidates the rationale behind experimental choices and provides a framework for robust bioanalytical method development.

Introduction: The Clinical Imperative for Precise Ifosfamide and Metabolite Monitoring

Ifosfamide is a potent alkylating agent widely employed in the treatment of various cancers, including sarcomas, testicular cancer, and lymphomas.[1][2][3] However, its therapeutic window is narrow, and its clinical utility is often limited by severe toxicities, such as neurotoxicity, nephrotoxicity, and urotoxicity.[4][5] These toxic effects are largely attributed to the complex in vivo metabolism of the parent drug.

Ifosfamide is a prodrug that requires metabolic activation by hepatic cytochrome P450 (CYP) enzymes, primarily CYP3A4 and CYP2B6, to exert its cytotoxic effects.[4][5] This process generates both active (e.g., isofosforamide mustard) and toxic metabolites (e.g., chloroacetaldehyde). The metabolic pathways include ring oxidation, which is the activation pathway, and side-chain oxidation, which is a major detoxification pathway that also produces toxic metabolites.[4][6] Given the significant inter-individual variability in drug metabolism, therapeutic drug monitoring (TDM) of Ifosfamide and its key metabolites is crucial for optimizing therapeutic outcomes and minimizing patient risk.

The Gold Standard: Stable Isotope-Labeled Internal Standards in Bioanalysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantitative analysis of drugs and their metabolites in biological matrices due to its high sensitivity and selectivity.[7][8] The accuracy and reliability of LC-MS/MS data heavily depend on the use of an appropriate internal standard (IS). An ideal IS should mimic the physicochemical behavior of the analyte during sample preparation and analysis, thereby compensating for variations in extraction recovery, matrix effects, and instrument response.[9]

Stable isotope-labeled (SIL) internal standards, particularly deuterated analogues, are considered the gold standard in bioanalysis.[9][10] Because their chemical and physical properties are nearly identical to the analyte, they co-elute chromatographically and exhibit similar ionization efficiency in the mass spectrometer. This allows for highly accurate and precise quantification.[11][12]

Comparative Analysis: Performance of Deuterated Internal Standards

While Ifosfamide-d4 is commonly used as an internal standard for the quantification of the parent drug, the choice of an IS for its metabolites requires careful consideration. The ideal IS for a metabolite is a deuterated version of that specific metabolite. In this context, we will explore the conceptual advantages of using this compound for the quantification of 2'-Oxo Ifosfamide.

Comparison of Internal Standard Strategies
Internal Standard TypeExampleAdvantagesDisadvantages
Deuterated Parent Drug Ifosfamide-d4Commercially available.[10] Compensates well for parent drug variability.May not accurately reflect the extraction recovery and matrix effects of more polar metabolites.
Structural Analogue CyclophosphamideCan be used if a SIL-IS is unavailable.[8][13]Differences in physicochemical properties can lead to variations in extraction and ionization, potentially compromising accuracy.[14]
Deuterated Metabolite This compound Optimal choice. Nearly identical extraction recovery, chromatographic retention time, and ionization response to the target metabolite.[9] Provides the most accurate and precise quantification.May require custom synthesis, potentially increasing cost and lead time.[14]
Supporting Experimental Data (Hypothetical Performance)

The following table summarizes the expected performance characteristics of a bioanalytical method for 2'-Oxo Ifosfamide using different internal standards. The data is projected based on established principles of bioanalytical method validation.

ParameterUsing Ifosfamide-d4 as ISUsing Cyclophosphamide as ISUsing this compound as IS
Accuracy (% Bias) ± 10-15%± 15-20%< ± 5%
Precision (% CV) < 15%< 20%< 10%
Matrix Effect (% CV) 5-10%10-15%< 5%
Extraction Recovery Moderately consistentVariableHighly consistent
Linearity (r²) > 0.99> 0.98> 0.995

These projected data highlight the superior performance expected when using a deuterated metabolite as the internal standard. The closer the IS is to the analyte in structure and properties, the better it compensates for analytical variability, leading to more reliable data for clinical decision-making.

Experimental Protocols

Detailed Protocol for Quantification of 2'-Oxo Ifosfamide in Human Plasma

This protocol provides a step-by-step methodology for a robust and sensitive LC-MS/MS method for the quantitative analysis of 2'-Oxo Ifosfamide in human plasma using this compound as the internal standard.

Materials and Reagents:

  • Analytes: 2'-Oxo Ifosfamide, this compound (Internal Standard)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid

  • Chemicals: Ammonium formate

  • Biological Matrix: Human plasma (K2EDTA)

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare individual stock solutions of 2'-Oxo Ifosfamide and this compound (1 mg/mL) in methanol.

    • Prepare serial dilutions of the 2'-Oxo Ifosfamide stock solution in a 50:50 (v/v) mixture of methanol and water to create working standard solutions for the calibration curve and quality control (QC) samples.

    • Prepare a working solution of this compound (e.g., 100 ng/mL) in the same diluent.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the this compound working solution and vortex briefly.

    • Add 200 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer 150 µL of the supernatant to a clean HPLC vial for analysis.

  • LC-MS/MS Conditions:

    • LC System: UPLC system

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A suitable gradient to separate the analyte from matrix components.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • MS System: Triple quadrupole mass spectrometer

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions (Hypothetical):

      • 2'-Oxo Ifosfamide: Q1/Q3 (e.g., m/z 277.0 > 154.0)

      • This compound: Q1/Q3 (e.g., m/z 281.0 > 158.0)

  • Data Analysis:

    • Quantify the analyte by calculating the peak area ratio of 2'-Oxo Ifosfamide to this compound.

    • Construct a calibration curve by plotting the peak area ratios against the nominal concentrations of the calibrators.

    • Determine the concentrations of the unknown samples from the calibration curve using a weighted linear regression.

Visualizations

Ifosfamide Metabolic Pathway

Ifosfamide_Metabolism Ifosfamide Ifosfamide Hydroxy_Ifosfamide 4-Hydroxyifosfamide (Active) Ifosfamide->Hydroxy_Ifosfamide CYP3A4, CYP2B6 (Activation) Dechloroethyl_Ifosfamide 2- and 3-Dechloroethyl Ifosfamide (Inactive) Ifosfamide->Dechloroethyl_Ifosfamide Side-chain oxidation (Detoxification) Oxo_Metabolites 2'- and 3'-Oxo Ifosfamide Ifosfamide->Oxo_Metabolites Side-chain oxidation Aldoifosfamide Aldoifosfamide Hydroxy_Ifosfamide->Aldoifosfamide Tautomerization Isofosforamide_Mustard Isofoforamide Mustard (Cytotoxic) Aldoifosfamide->Isofosforamide_Mustard Acrolein Acrolein (Urotoxic) Aldoifosfamide->Acrolein Chloroacetaldehyde Chloroacetaldehyde (Neuro/Nephrotoxic) Dechloroethyl_Ifosfamide->Chloroacetaldehyde

Caption: Simplified metabolic pathway of Ifosfamide.

Bioanalytical Workflow using a Deuterated Internal Standard

Bioanalytical_Workflow Start Start: Plasma Sample (Contains Analyte) Add_IS Spike with Deuterated IS (e.g., this compound) Start->Add_IS Prepare Sample Preparation (e.g., Protein Precipitation) Add_IS->Prepare Analyze LC-MS/MS Analysis Prepare->Analyze Quantify Data Processing: Peak Area Ratio (Analyte/IS) Analyze->Quantify Result Final Concentration Quantify->Result

Caption: LC-MS/MS bioanalytical workflow with an internal standard.

Conclusion

The accurate quantification of Ifosfamide and its metabolites is paramount for the safety and efficacy of cancer chemotherapy. While various analytical strategies exist, the use of a stable isotope-labeled internal standard that is a deuterated version of the target metabolite, such as the conceptual use of this compound for 2'-Oxo Ifosfamide, represents the gold standard. This approach ensures the highest level of accuracy and precision by effectively compensating for analytical variability. For researchers and drug development professionals, investing in the synthesis and use of such specific internal standards is a critical step towards generating high-quality, reliable data in clinical trials, ultimately leading to improved patient outcomes.

References

  • Benchchem. (n.d.). Inter-laboratory Insights: A Comparative Guide to Ifosfamide Quantification Using Deuterated Internal Standards.
  • Benchchem. (n.d.). Application Note: Quantitative Analysis of Ifosfamide in Human Plasma by LC-MS/MS using a Deuterated Internal Standard.
  • MedchemExpress.com. (n.d.). Ifosfamide-d4 | Stable Isotope.
  • Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices.
  • AptoChem. (2008). Deuterated internal standards and bioanalysis.
  • ClinPGx. (n.d.). Ifosfamide Pathway, Pharmacokinetics.
  • Torres, L. M., et al. (2015). A New Method to Quantify Ifosfamide Blood Levels Using Dried Blood Spots and UPLC-MS/MS in Paediatric Patients with Embryonic Solid Tumours. PLOS One, 10(11), e0143421.
  • Kaijser, G. P., et al. (n.d.). The analysis of ifosfamide and its metabolites (review). PubMed.
  • Kurowski, V., & Wagner, T. (n.d.). Urinary excretion of ifosfamide, 4-hydroxyifosfamide, 3- and 2-dechloroethylifosfamide, mesna, and dimesna in patients on fractionated intravenous ifosfamide and concomitant mesna therapy. PubMed.
  • National Center for Biotechnology Information. (2015). A New Method to Quantify Ifosfamide Blood Levels Using Dried Blood Spots and UPLC-MS/MS in Paediatric Patients with Embryonic Solid Tumours. PMC.
  • PharmGKB. (n.d.). Ifosfamide pathways, pharmacokinetics and pharmacodynamics.
  • Benchchem. (n.d.). Validation of an analytical method for ifosfamide using Ifosfamide-d4 according to ICH guidelines.
  • Benchchem. (n.d.). Precision and Accuracy in Ifosfamide Quantification: A Comparative Guide to Using Ifosfamide-d4 as an Internal Standard.
  • Researcher.Life. (n.d.). Ifosfamide/Mesna.
  • Remsberg, C. M., et al. (2010). Comparative Metabolism of Cyclophosphamide and Ifosfamide in the Mouse Using UPLC-ESI-QTOFMS-Based Metabolomics. PubMed Central.
  • Loehrer, P. J., Sr., et al. (n.d.). Clinical trials with ifosfamide: the Indiana University experience. PubMed.
  • Yu, K., et al. (2015). Efficacy and safety of ifosfamide-based chemotherapy for osteosarcoma: a meta-analysis. Drug Design, Development and Therapy, 9, 6297-6305.

Sources

Safety Operating Guide

2'-Oxo Ifosfamide-d4 proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2'-Oxo Ifosfamide-d4 Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a stable isotope-labeled metabolite of the alkylating antineoplastic agent Ifosfamide. While used primarily as an internal standard in mass spectrometry, it retains the cytotoxic, genotoxic, and neurotoxic properties of its parent compound.

Core Directive: Treat this compound as RCRA Hazardous Waste . Unlike trace chemotherapy residues (which may go into "Yellow" bins in some jurisdictions), pure standards, expired vials, and stock solutions of this compound must be disposed of via High-Temperature Incineration (typically the "Black Bin" or designated Hazardous Waste stream).

Hazard Profile & Mechanism of Toxicity

To handle this compound safely, one must understand why it is hazardous. 2'-Oxo Ifosfamide is a metabolite linked to the neurotoxicity profile of Ifosfamide.

Hazard ClassMechanismCritical Risk
Cytotoxic / Alkylating Agent Cross-links DNA strands, inhibiting replication and transcription.Carcinogenicity & Mutagenicity.
Neurotoxic Metabolites (e.g., chloroacetaldehyde) cross the blood-brain barrier and deplete CNS glutathione.Encephalopathy (confusion, seizures) upon exposure.
Reproductive Toxin Teratogenic; interferes with fetal cell division.Severe risk to pregnant personnel.

Scientific Insight: The "d4" (deuterium) labeling increases the compound's stability for analysis but does not mitigate its toxicity. It must be handled with the same rigor as clinical-grade Ifosfamide.

Personal Protective Equipment (PPE) Protocol

Standard laboratory PPE is insufficient. You must create a barrier against dermal absorption and inhalation of aerosols.

  • Respiratory: Work within a Class II Biological Safety Cabinet (BSC) or a Chemical Fume Hood. If working with powders outside containment, use an N95 or P100 respirator.

  • Dermal (Hands): Double-gloving is mandatory.

    • Inner Glove: Nitrile (inspection grade).

    • Outer Glove: Chemotherapy-rated Nitrile or Neoprene (long cuff).

    • Protocol: Change outer gloves every 30 minutes or immediately after a splash.

  • Body: Disposable gown with polyethylene-coated front and sleeves (closed front).

  • Eyes: Chemical splash goggles (safety glasses are insufficient for liquid handling).

Disposal Workflow & Decision Tree

The following decision logic ensures compliance with RCRA (Resource Conservation and Recovery Act) and best safety practices.

Visualizing the Waste Stream

DisposalWorkflow Start Waste Generated: this compound StateCheck What is the physical state? Start->StateCheck Solid Solid / Pure Substance (Vials, Powder, Expired Standard) StateCheck->Solid Liquid Liquid / Stock Solution (Methanol/Acetonitrile Solvents) StateCheck->Liquid Trace Trace Contaminated Items (Gloves, Wipes, Empty Vials) StateCheck->Trace BlackBin HAZARDOUS WASTE (Black Container) Must be Incinerated Solid->BlackBin Bulk Chemo Liquid->BlackBin Bulk Chemo + Solvent TraceCheck Is it 'RCRA Empty'? (<3% residue by weight) Trace->TraceCheck TraceCheck->BlackBin No (Gross Contamination) YellowBin TRACE CHEMO (Yellow Container) Incineration Recommended TraceCheck->YellowBin Yes (Trace)

Figure 1: Decision logic for segregating this compound waste streams. "Black Bin" refers to the RCRA Hazardous Waste stream requiring incineration.

Detailed Disposal Steps

A. Pure Substance (Vials/Powders) & Stock Solutions

  • Classification: Bulk Cytotoxic Waste .

  • Container: Rigid, leak-proof, black container (or locally designated Hazardous Waste container).

  • Labeling: Must be labeled "Hazardous Waste."

    • Constituents: "this compound, [Solvent Name if applicable]."

    • Hazard Checkbox: Toxic, Carcinogen.

  • Destruction: High-Temperature Incineration is the only acceptable method. Do not autoclave (autoclaving does not destroy the chemical structure and may aerosolize toxic vapors).

B. Trace Waste (Gloves, Wipes, Empty Vials)

  • Definition: Items with no visible liquid or powder, containing <3% of capacity by weight (RCRA "empty" standard).

  • Container: Yellow "Trace Chemotherapy" bin.

  • Note: If your facility does not have a specific Trace Chemo stream, default to the Hazardous Waste (Black) stream.

Decontamination & Spill Response

Ifosfamide and its metabolites are difficult to degrade. Simple alcohol wipes are ineffective for deactivation.

The "3-Step" Decontamination Protocol

Research indicates that single-step cleaning often leaves detectable residues of Ifosfamide.[1][2] Use this validated sequence for spills or workspace cleaning:

  • Deactivation (Oxidation):

    • Apply 0.1% Sodium Hypochlorite (Bleach) .[1][2]

    • Critical: Allow 5–10 minutes of contact time.

    • Repeat: For spills, repeat this step three times to ensure >99% removal [1].

  • Neutralization:

    • Apply 1% Sodium Thiosulfate to neutralize the bleach and prevent corrosion of stainless steel surfaces.

  • Removal:

    • Rinse with Sterile Water followed by 70% Isopropanol to remove salts and residues.

Spill Response Steps:

  • Isolate: Evacuate the immediate area and post "Do Not Enter" signs.

  • PPE Up: Don double gloves, gown, and respiratory protection.

  • Contain: Cover liquid spills with absorbent pads (chemo-rated). Do not wipe; blot to avoid spreading.

  • Clean: Execute the 3-Step Protocol above.

  • Dispose: All cleanup materials (pads, gloves) go into the Hazardous Waste (Black) container.

Regulatory Compliance (US Focus)

  • RCRA Status: Ifosfamide is not explicitly "P" or "U" listed in 40 CFR 261.33. However, it is regulated as a Characteristic Hazardous Waste (Toxicity) and must be managed under the "Satellite Accumulation Area" rules until pickup.

  • EPA Waste Code: If the solution contains flammable solvents (Methanol/Acetonitrile), use D001 (Ignitable). If no specific code applies, manage as Non-RCRA Regulated Hazardous Waste (state dependent) but always incinerate due to cytotoxicity.

  • OSHA: Follow guidelines for Hazardous Drugs (Section V, Chapter 3).

References

  • National Institutes of Health (NIH). Evaluation of decontamination efficacy of four antineoplastics (ifosfamide, 5-fluorouracil, irinotecan, and methotrexate) after deliberate contamination. PubMed. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. OSHA Safety and Health Topics. Available at: [Link]

  • National Institute for Occupational Safety and Health (NIOSH). List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. CDC. Available at: [Link]

  • Environmental Protection Agency (EPA). Management of Pharmaceutical Hazardous Waste.[3] RCRA Online. Available at: [Link]

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A Researcher's Guide to the Safe Handling of 2'-Oxo Ifosfamide-d4

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists working at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of potent compounds, such as the isotopically labeled cytotoxic agent 2'-Oxo Ifosfamide-d4, demands a meticulous and informed approach to personal protection and laboratory practice. This guide, compiled by a Senior Application Scientist, provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the principles behind each procedural step.

Core Principles of Safe Handling

The foundation of safe laboratory practice when working with cytotoxic compounds rests on the principles of containment, personal protection, and decontamination. The goal is to minimize all potential routes of exposure, which include inhalation, skin contact, and ingestion.[5]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical when handling this compound.[6] The following table outlines the minimum required PPE, with explanations for the necessity of each item.

PPE ComponentSpecificationsRationale for Use
Gloves Double gloving with chemotherapy-rated nitrile gloves.Provides a barrier against skin contact and absorption. Double gloving offers an additional layer of protection in case of a tear or puncture in the outer glove.[7]
Gown Disposable, lint-free, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.Protects the skin and personal clothing from contamination by splashes or aerosols. The low-permeability fabric prevents the passage of hazardous materials.[8]
Eye and Face Protection Safety glasses with side shields are mandatory. A full-face shield should be worn in conjunction with safety glasses when there is a risk of splashing.Protects the eyes and face from accidental splashes of the compound, which can cause serious eye irritation.[7][9]
Respiratory Protection A NIOSH-approved respirator (e.g., N95) may be necessary if there is a risk of aerosol generation.While handling in a certified chemical fume hood is the primary engineering control, a respirator provides an additional layer of protection against the inhalation of airborne particles.[7]
Operational Plan: A Step-by-Step Guide to Safe Handling

The following protocol outlines the essential steps for safely handling this compound in a laboratory setting. This workflow is designed to minimize exposure and ensure a controlled environment.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area 1. Designate Handling Area don_ppe 2. Don Appropriate PPE prep_area->don_ppe Proceed fume_hood 3. Work in a Certified Chemical Fume Hood don_ppe->fume_hood Enter Handling Area weighing 4. Careful Weighing and Reconstitution fume_hood->weighing Begin Work decontaminate 5. Decontaminate Surfaces weighing->decontaminate Complete Work doff_ppe 6. Doff PPE Correctly decontaminate->doff_ppe After Decontamination waste_disposal 7. Segregate and Dispose of Waste doff_ppe->waste_disposal Final Step

Caption: Workflow for the safe handling of this compound.

1. Designate a Handling Area:

  • All work with this compound should be conducted in a designated area, such as a certified chemical fume hood, to contain any potential spills or aerosols.[10] This area should be clearly marked with a warning sign indicating the presence of a hazardous substance.

2. Don Appropriate PPE:

  • Before entering the designated handling area, correctly don all required PPE as outlined in the table above. Ensure that gloves are worn over the cuffs of the gown to create a secure seal.[8]

3. Work in a Certified Chemical Fume Hood:

  • All manipulations of this compound, including weighing and reconstitution, must be performed within a certified chemical fume hood to minimize the risk of inhalation exposure.[10]

4. Careful Weighing and Reconstitution:

  • If handling the solid form, be mindful of creating dust. Use a spatula to carefully transfer the compound.

  • When reconstituting, add the solvent slowly to the sides of the vial to avoid splashing.

5. Decontaminate Surfaces:

  • After handling is complete, decontaminate all surfaces within the chemical fume hood with an appropriate cleaning agent.

6. Doff PPE Correctly:

  • Remove PPE in a manner that avoids self-contamination. The outer pair of gloves should be removed first, followed by the gown and then the inner pair of gloves.

7. Segregate and Dispose of Waste:

  • All disposable items that have come into contact with this compound, including gloves, gowns, and pipette tips, must be disposed of as cytotoxic waste.[11]

Disposal Plan: Ensuring Safe and Compliant Waste Management

The proper disposal of cytotoxic waste is a critical component of laboratory safety and environmental responsibility.[6] All waste generated from the handling of this compound must be treated as hazardous.

  • Waste Segregation: All contaminated materials should be placed in clearly labeled, leak-proof, and puncture-resistant containers designated for cytotoxic waste.[12] These containers are often color-coded (e.g., yellow or purple) to distinguish them from other waste streams.[11][12]

  • Sharps Disposal: Any needles or other sharps used in the handling of this compound must be placed in a designated cytotoxic sharps container.[11]

  • Container Sealing and Labeling: Once full, waste containers should be securely sealed and clearly labeled with the contents and the appropriate hazard symbols.

  • Institutional Procedures: Follow your institution's specific guidelines for the collection and disposal of cytotoxic waste. These procedures are designed to comply with local, state, and federal regulations.

Spill Management

In the event of a spill, prompt and appropriate action is necessary to prevent exposure and further contamination.[6]

  • Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, don the full complement of recommended PPE, including respiratory protection if the spill involves a powder.

  • Use a Cytotoxic Spill Kit: Utilize a commercially available cytotoxic spill kit, which contains all the necessary materials for cleanup, including absorbent pads, cleaning agents, and waste disposal bags.

  • Decontaminate the Area: Thoroughly decontaminate the spill area according to the instructions in the spill kit and your institution's protocols.

  • Dispose of Cleanup Materials: All materials used for spill cleanup must be disposed of as cytotoxic waste.[11]

By adhering to these rigorous safety protocols, researchers can confidently and responsibly handle this compound, ensuring their own safety and the integrity of their research environment. This commitment to safety is not merely a procedural obligation but a cornerstone of scientific excellence.

References

  • Safe handling of cytotoxics: guideline recommendations. Cancer Care Ontario. [Link]

  • Safe handling of cytotoxic drugs in the workplace. Health and Safety Executive. [Link]

  • Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spillage. NHS. [Link]

  • Cytotoxic Medications. AUPE. [Link]

  • Cytotoxic Waste Disposal Guidelines. Daniels Health. [Link]

  • Hazardous Drugs - Overview. Occupational Safety and Health Administration. [Link]

  • NIOSH safe handling of hazardous drugs guidelines becomes state law. National Library of Medicine. [Link]

  • Cytotoxic drugs and related waste – risk management. SafeWork NSW. [Link]

  • Managing Exposures to Hazardous Drugs: Information for Healthcare Settings. National Institute for Occupational Safety and Health. [Link]

  • NIOSH provides tips for protecting health care workers from hazardous drugs. Safety+Health Magazine. [Link]

  • What Is Cytotoxic Waste? Safe Disposal, Examples & Bins. Stericycle. [Link]

  • Safe handling and waste management of hazardous drugs. eviQ. [Link]

  • Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration. [Link]

  • New OSHA document reviews hazardous-drug safety... American Journal of Health-System Pharmacy. [Link]

  • eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE). Occupational Safety and Health Administration. [Link]

  • USP 800 & OSHA HazCom: Understanding Your Requirements for Handling Hazardous Drugs in the Healthcare Industry. VelocityEHS. [Link]

  • This compound. Pharmaffiliates. [Link]

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